molecular formula C14H9FOS B8412598 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol

2-Benzo[b]thiophen-7-yl-4-fluoro-phenol

Cat. No.: B8412598
M. Wt: 244.29 g/mol
InChI Key: YATZVCSTXYPBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzo[b]thiophen-7-yl-4-fluoro-phenol is a synthetic organic compound designed for research and development, integrating two pharmacologically significant moieties: the benzo[b]thiophene scaffold and a fluorinated phenol group. The benzo[b]thiophene nucleus is a privileged structure in medicinal chemistry, recognized for its versatile biological properties and prevalence in numerous therapeutic agents . This scaffold is a common feature in drugs across various classes, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) agents . The incorporation of a fluorine atom at the 4-position of the phenol ring is a strategic modification frequently employed in drug design to influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets. This compound serves as a valuable building block for medicinal chemists exploring new chemical entities. Its structure offers multiple sites for further synthetic modification, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies. Researchers can utilize this chemical in high-throughput screening campaigns to identify novel bioactive molecules or as a key intermediate in the synthesis of more complex heterocyclic systems. Given the documented role of benzo[b]thiophene derivatives in targeting multidrug-resistant pathogens, this compound may hold particular interest for projects aimed at developing new anti-infective agents, especially against strains like Staphylococcus aureus (MRSA) . The presence of the fluorine atom also makes it a candidate for investigation in radiopharmacy and molecular imaging, as fluorine-18 is a common radionuclide used in Positron Emission Tomography (PET) . Applications: This product is intended for use in pharmaceutical research, chemical synthesis, and as a standard in analytical development. Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C14H9FOS

Molecular Weight

244.29 g/mol

IUPAC Name

2-(1-benzothiophen-7-yl)-4-fluorophenol

InChI

InChI=1S/C14H9FOS/c15-10-4-5-13(16)12(8-10)11-3-1-2-9-6-7-17-14(9)11/h1-8,16H

InChI Key

YATZVCSTXYPBDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=C(C=CC(=C3)F)O)SC=C2

Origin of Product

United States

Foundational & Exploratory

Structural Elucidation of 2-(Benzo[b]thiophen-7-yl)-4-fluorophenol: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation of 2-(Benzo[b]thiophen-7-yl)-4-fluorophenol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Analytical Scientists

Executive Summary & Core Directive

In modern drug discovery, particularly within kinase inhibitor and receptor modulator programs, biaryl scaffolds serve as privileged structures. The compound 2-(benzo[b]thiophen-7-yl)-4-fluorophenol presents a specific regiochemical challenge: verifying the connectivity between the electron-rich benzothiophene system (at the unusual C7 position) and the fluorinated phenolic ring.

This guide moves beyond basic spectral assignment. It details a rigorous, self-validating workflow to unambiguously prove the structure, differentiating it from likely synthetic isomers (e.g., C2- or C3-benzothienyl derivatives). We synthesize High-Resolution Mass Spectrometry (HRMS), Multi-nuclear NMR (


), and 2D correlation spectroscopy into a cohesive elucidation strategy.

Synthetic Context & The "Regio-Problem"

To elucidate a structure effectively, one must understand its origin. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.[1]

  • Coupling Partners: 7-Bromobenzo[b]thiophene + (5-fluoro-2-hydroxyphenyl)boronic acid.

  • The Risk: While the starting materials dictate the expected structure, scrambling or alternative coupling at the more reactive C2/C3 positions of the benzothiophene ring (via Heck-type mechanisms or boronic acid protodeboronation/re-activation) can occur. Furthermore, verifying the ortho relationship of the phenol hydroxyl group to the biaryl axis is critical for biological activity (e.g., intramolecular H-bonding).

Analytical Workflow Visualization

The following diagram outlines the logical flow of the elucidation process, moving from elemental composition to spatial confirmation.

ElucidationWorkflow cluster_critical Critical Decision Point Start Crude Product Isolation HRMS HRMS (ESI-) Confirm Formula: C14H9FOS Isotope Pattern (34S) Start->HRMS F19 19F NMR Confirm Fluorine Environment Check Purity HRMS->F19 H1 1H NMR Identify Spin Systems (Benzothiophene vs Phenol) F19->H1 C13 13C NMR & HSQC Assign Protonated Carbons Identify C-F Coupling H1->C13 HMBC HMBC (The 'Bridge') Connect Rings via Biaryl Bond C13->HMBC NOESY NOESY/ROESY Spatial Confirmation (OH proximity to Benzothiophene) HMBC->NOESY Final Confirmed Structure NOESY->Final

Figure 1: Step-wise structural elucidation workflow emphasizing the critical role of HMBC in establishing biaryl connectivity.

High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental formula and unsaturation equivalents.

  • Method: ESI-TOF (Negative Mode preferred due to the acidic Phenol).

  • Expected Ion:

    
     at m/z 243.0285 (Calculated for 
    
    
    
    ).
  • Diagnostic Check:

    • Isotope Pattern: Sulfur (

      
      ) provides a characteristic M+2 peak (~4.5% relative abundance). Absence of this pattern suggests loss of the thiophene ring or misidentification.
      
    • Fragmentation: In MS/MS, look for loss of CO (28 Da) characteristic of phenols, and loss of CS or CHS fragments characteristic of benzothiophenes.

NMR Spectroscopy: The Elucidation Core

All spectra should be acquired in DMSO-d6 to ensure solubility and to slow proton exchange, allowing the phenolic -OH signal to be observed as a sharp singlet or doublet (if coupled).

NMR: The Diagnostic Handle

Before tackling the complex proton region,


 NMR provides a clean look at the phenol ring.
  • Shift: ~ -120 to -125 ppm.

  • Pattern: Triplet of doublets (td) or multiplet.

    • Coupling to H3 (ortho) and H5 (ortho) ~ 8-10 Hz.

    • Coupling to H6 (meta) ~ 4-6 Hz.

  • Utility: If multiple fluorine peaks are seen, the sample is a mixture of regioisomers.

NMR Assignment Strategy

The molecule has 9 protons. We must segregate them into two spin systems.

System A: The Phenol Ring (3 protons)

  • H3 (

    
    ):  Ortho to Fluorine, meta to biaryl bond.
    
  • H5 (

    
    ):  Ortho to Fluorine.
    
  • H6 (

    
    ):  Ortho to the biaryl bond. This proton is critical. It will likely be deshielded due to the ring current of the adjacent benzothiophene.
    
  • -OH: Singlet (broad) around 9.5 - 10.5 ppm (in DMSO).

System B: The Benzothiophene Ring (5 protons)

  • H2 & H3: Characteristic thiophene doublets (

    
    ) around 7.4 - 7.8 ppm. Crucial: If H2 or H3 is missing, the coupling happened at the thiophene ring (wrong isomer).
    
  • H4, H5, H6: An ABC system.

    • H4/H6 are doublets.

    • H5 is a triplet (pseudo-t).

    • H6 is the key diagnostic proton on this ring, located ortho to the biaryl linkage (C7).

NMR & C-F Couplings

Carbon NMR verifies the skeleton. The Fluorine atom acts as a "beacon," splitting carbon signals with predictable coupling constants (


).
  • C4 (C-F): Doublet,

    
    .
    
  • C3/C5: Doublets,

    
    .
    
  • C2/C6: Doublets,

    
    .
    

2D NMR: Establishing Connectivity (The Proof)

This is the most critical section. We must prove the bond exists between Phenol C2 and Benzothiophene C7.

HMBC (Heteronuclear Multiple Bond Correlation)

We look for "inter-ring" correlations.

  • Pathway 1: From Phenol H6 to Benzothiophene C7 .

    • Since C7 is quaternary, it will not appear in HSQC. A strong cross-peak from Phenol H6 to a quaternary carbon in the aromatic region (distinct from the oxygenated C1 or fluorinated C4) confirms the link.

  • Pathway 2: From Benzothiophene H6 to Phenol C2 .

    • Benzothiophene H6 (ortho to the bond) should show a correlation to the quaternary C2 of the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy)

Spatial proximity confirms the regiochemistry.

  • Interaction: Strong NOE between Phenol -OH and Benzothiophene H6 (if the conformation allows H-bonding or proximity).

  • Interaction: Strong NOE between Phenol H6 and Benzothiophene H6 .

  • Negative Control: No NOE should be observed between Phenol protons and Benzothiophene H2/H3 (unless the molecule is the C2-isomer).

Connectivity Diagram (DOT)

MolecularConnectivity cluster_Phenol 4-Fluoro-Phenol Ring cluster_Benzo Benzothiophene Ring P_H6 H6 (Phenol) B_C7 C7 (Quaternary) P_H6->B_C7 HMBC (Inter-ring) B_H6 H6 (Benzo) P_H6->B_H6 NOESY (Spatial) P_C2 C2 (Quaternary) P_OH -OH Group P_OH->B_H6 NOESY (Spatial) B_H6->P_C2 HMBC (Inter-ring) B_H23 H2/H3 (Thiophene) B_H23->P_C2 NO CORRELATION (Rules out C2/C3 isomer)

Figure 2: Key HMBC and NOESY correlations required to confirm the C2-C7 biaryl linkage.

Data Summary Table

ParameterExpected Value / FeatureStructural Implication
HRMS (m/z) 243.0285 (

)
Confirms Formula


NMR

-124 ppm (approx)
Confirms 4-F-phenol motif

NMR (Thiophene)
2 Doublets (

7.4 - 7.[2]8)
Confirms C2 & C3 are unsubstituted (Linkage is on benzene ring)

NMR (Phenol)

9.8 (-OH), 3 Ar-H
Confirms mono-substitution on phenol
HMBC Phenol H6

Benzo C7
Definitive proof of Biaryl Bond
IR ~3300

(Broad)
Phenolic -OH stretch
IR ~1100-1200

C-F stretch

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for shift prediction of benzothiophenes).
  • PubChem Compound Summary. (2025). 2-(4-Fluorobenzoyl)-benzo[b]thiophen-3-ol (Structural Analog Data). National Center for Biotechnology Information. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online authoritative resource for C-F coupling constants). Link

Sources

Strategic Fluorination of Benzothiophenyl Phenols: Physicochemical Optimization for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophenyl phenol scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and high-affinity ligands for amyloid-beta PET imaging. However, the native scaffold often suffers from rapid oxidative metabolism and suboptimal lipophilicity profiles.

This technical guide details the physicochemical impact of strategic fluorination on this scaffold. By replacing specific hydrogen atoms with fluorine, researchers can modulate pKa, enhance metabolic stability via the C-F bond strength (116 kcal/mol), and fine-tune lipophilicity (LogP) without significantly altering steric bulk. This guide provides actionable protocols for synthesis and property characterization, designed for immediate application in lead optimization programs.

Structural Dynamics & Electronic Effects

The "Fluorine Effect" on Phenolic Acidity (pKa)

The introduction of fluorine onto the phenolic ring of the benzothiophene scaffold induces profound electronic changes due to fluorine’s high electronegativity (3.98 Pauling scale).

  • Inductive Effect (-I): Fluorine exerts a strong electron-withdrawing inductive effect. When placed ortho to the phenolic hydroxyl group, it stabilizes the phenoxide anion, thereby increasing acidity (lowering pKa).

  • pKa Shift: A typical non-fluorinated phenol has a pKa of ~10. Ortho-fluorination can lower this to ~8.5–9.0.

  • Biological Implication: This shift alters the ionization state at physiological pH (7.4). A lower pKa increases the percentage of the ionized phenoxide form, which can enhance electrostatic interactions with positively charged residues (e.g., Arg, Lys) in receptor binding pockets (such as ER

    
    ).
    
Conformational Control

Fluorine can enforce specific conformations through electrostatic repulsion or attraction.

  • S···F Interactions: In benzothiophenes, fluorine substitution at the C4 or C7 position can interact with the sulfur lone pairs, potentially locking the fused ring system into a preferred planar or twisted conformation, affecting binding affinity.

Lipophilicity & Solubility Profiles[1]

Fluorination is often described as adding "polar hydrophobicity." While C-F bonds are polar, the low polarizability of fluorine prevents strong solvation by water, generally increasing lipophilicity compared to C-H bonds.

LogP vs. LogD Modulation
SubstituentEffect on LogP (approx.)Mechanism
-H (Reference) 0.0Baseline
-F (Meta/Para) +0.2 to +0.4Reduced polarizability relative to C-H; increased lipophilicity.
-F (Ortho) +0.1 to +0.3Intramolecular H-bonding (if -OH present) can mask polarity, further increasing LogP.
-CF3 +1.0 to +1.2Significant increase in bulk and lipophilicity.
Solubility Trade-offs

While fluorination increases permeability (LogP), it can decrease aqueous solubility.[1] However, because fluorine is a bioisostere of hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å), it provides a method to block metabolic sites without the steric penalty of a methyl or chloro group, maintaining a "lock-and-key" fit.

Metabolic Stability & Pharmacokinetics[2][3][4][5][6][7][8][9]

The primary driver for fluorinating benzothiophenyl phenols is to block metabolic "soft spots."

Blocking CYP450 Oxidation

The benzothiophene core is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • Mechanism: CYP enzymes typically hydroxylate electron-rich aromatic rings.

  • The Solution: The C-F bond is oxidation-resistant. Substituting the C-H bond at the metabolic site (often para to the sulfur or on the pendant phenyl ring) with C-F effectively blocks this pathway.[2]

  • Result: This extends the biological half-life (

    
    ) and improves bioavailability.
    
Diagram: Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision-making logic for modifying the scaffold.

SAR_Logic Core Benzothiophenyl Phenol Core Metabolism Problem: Rapid CYP Oxidation Core->Metabolism Acidity Property: Phenol pKa (~10) Core->Acidity Lipophilicity Property: Moderate LogP Core->Lipophilicity ParaF Sol: Para-Fluorination Metabolism->ParaF Block Soft Spot OrthoF Sol: Ortho-Fluorination Acidity->OrthoF Inductive Effect Lipophilicity->ParaF Decrease Polarizability Stable Outcome: Metabolic Block (Increased t1/2) ParaF->Stable Permeable Outcome: LogP Increase (Better Membrane Permeability) ParaF->Permeable Acidic Outcome: pKa Decrease (~8.5) (Enhanced Binding) OrthoF->Acidic

Caption: SAR decision tree for optimizing benzothiophenyl phenols via fluorination.

Synthesis & Characterization Protocols

Synthesis Workflow: Suzuki-Miyaura Coupling

The most robust method for assembling fluorinated benzothiophenyl phenols is the palladium-catalyzed cross-coupling of a fluorinated boronic acid with a bromobenzothiophene.

Protocol:

  • Reagents:

    • Aryl Halide: 6-bromo-2-(4-hydroxyphenyl)benzo[b]thiophene (protected as methyl ether).

    • Boronic Acid: 4-fluoro-phenylboronic acid (or specific fluorinated analog).

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%).

    • Base: K2CO3 (3 equiv) or Cs2CO3.

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Combine reagents in a sealed tube.

    • Heat to 90°C for 12–16 hours.

    • Monitor via TLC/LC-MS.

  • Deprotection:

    • Treat the coupled product with BBr3 (boron tribromide) in DCM at -78°C to 0°C to cleave the methyl ether, revealing the active phenol.

    • Note: Fluorine substituents are stable under BBr3 conditions.

Diagram: Synthesis Pathway

Synthesis_Workflow Start Bromobenzothiophene (Protected Phenol) Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O Start->Step1 Reagent Fluorinated Boronic Acid Reagent->Step1 Inter Fluorinated Intermediate Step1->Inter Step2 Demethylation BBr3, DCM -78°C Inter->Step2 Final Fluorinated Benzothiophenyl Phenol Step2->Final

Caption: Standard synthetic route for fluorinated benzothiophene derivatives.

Case Studies & Applications

SERMs (Selective Estrogen Receptor Modulators)

Raloxifene, a benzothiophene-based drug, prevents osteoporosis. Research indicates that fluorinated analogs of the benzothiophene core can improve bioavailability.

  • Application: 6-fluorination of the benzothiophene core.

  • Outcome: Improved metabolic stability against ring hydroxylation while maintaining nanomolar affinity for the Estrogen Receptor (ER).

PET Imaging Agents (Amyloid-Beta)

Fluorinated benzothiophenes are critical for Positron Emission Tomography (PET) imaging of Alzheimer's disease.[3][4]

  • Compound: [18F]-labeled benzothiophenes/benzofurans.[5]

  • Role: The fluorine-18 isotope (

    
     = 110 min) is attached to the scaffold. The lipophilic nature of the benzothiophene allows it to cross the Blood-Brain Barrier (BBB) and bind to amyloid plaques.
    
  • Key Property: High lipophilicity (LogP ~2.5–3.5) is required for BBB penetration, which fluorination facilitates.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. Vertex AI Search / NIH. [Link]

  • The role of fluorine in medicinal chemistry. PubMed. [Link]

  • Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques. PMC. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. [Link]

Sources

Strategic Biological Profiling of Novel Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From Phenotypic Screening to Mechanistic Validation

Executive Summary

The benzothiophene scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for clinically approved drugs ranging from selective estrogen receptor modulators (SERMs) like Raloxifene to leukotriene inhibitors like Zileuton . For drug discovery professionals, the challenge is not synthesizing these derivatives, but rigorously screening them to differentiate specific pharmacological hits from non-specific pan-assay interference compounds (PAINS).

This guide outlines a validated screening cascade for novel benzothiophene derivatives. It moves beyond generic protocols to focus on causality : determining why a compound is active, specifically focusing on the scaffold’s tendency to target tubulin polymerization and microbial membranes .

Part 1: The Pharmacophore & Screening Strategy[1]

The biological activity of benzothiophene is heavily dictated by substitution at the C2 and C3 positions. A critical design strategy involves mimicking the cis-stilbene moiety of Combretastatin A-4 , a potent vascular disrupting agent.

The Screening Cascade: To maximize resource efficiency, we utilize a funnel approach. We do not test for mechanism until phenotypic activity is confirmed.

ScreeningWorkflow Synthesis Library Synthesis (C2/C3 Functionalization) InSilico In Silico Docking (Colchicine Binding Site) Synthesis->InSilico Primary Primary Screen: Cytotoxicity (MTT / SRB Assay) InSilico->Primary Decision Hit Selection (IC50 < 10 µM) Primary->Decision Mechanistic Mechanistic Validation (Tubulin Polymerization) Decision->Mechanistic Anticancer Hit Secondary Secondary Screen (Antimicrobial/CLSI) Decision->Secondary Antimicrobial Hit ADME ADME-Tox Profiling (Hemolysis/Microsomal Stability) Mechanistic->ADME Secondary->ADME

Figure 1: The decision-tree workflow ensures that only compounds with validated phenotypic potency progress to costly mechanistic assays.

Part 2: Primary Screening – Cytotoxicity (The Filter)

The first gate is establishing antiproliferative potency. While many labs use ATP-based assays, the MTT assay remains the gold standard for benzothiophenes due to its cost-effectiveness for medium-throughput screening.

Scientific Rationale: Benzothiophenes often induce apoptosis via mitochondrial dysfunction. The MTT assay measures the activity of mitochondrial succinate dehydrogenase, making it a direct proxy for the metabolic collapse often caused by this class of compounds.

Protocol 1: Validated MTT Cytotoxicity Assay

Objective: Determine the IC50 (half-maximal inhibitory concentration) against human cancer cell lines (e.g., MCF-7, HeLa).

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates using phenol-red-free DMEM. Allow attachment for 24 hours.

  • Treatment:

    • Dissolve benzothiophene derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (0.01 µM to 100 µM).

    • Critical Control:Combretastatin A-4 (CA-4) (Positive Control) and 0.1% DMSO (Vehicle Negative Control).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Metabolic Conversion: Incubate for 3–4 hours. Viable mitochondria will reduce yellow MTT to purple formazan crystals.[1]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & Interpretation: Calculate % Cell Viability using the formula:



Compound IDSubstitution (C2/C3)MCF-7 IC50 (µM)Interpretation
BZT-01 (Hit) 3,4,5-trimethoxybenzoyl0.045Potent (Nanomolar range). Proceed to Tubulin Assay.[2]
BZT-02 Unsubstituted Phenyl> 50.0Inactive. Discard.
CA-4 (Ctrl) N/A0.003Assay Validation Successful.
Part 3: Mechanistic Validation – Tubulin Polymerization

If a benzothiophene derivative shows nanomolar cytotoxicity, it likely acts by inhibiting tubulin polymerization, similar to colchicine. This assay is non-negotiable for validating the mechanism of action (MOA).

Scientific Rationale: Microtubules are dynamic structures essential for mitosis. Benzothiophenes typically bind to the colchicine-binding site at the interface of


- and 

-tubulin, preventing the assembly of microtubules (destabilization), leading to G2/M cell cycle arrest.

TubulinMechanism Compound Benzothiophene Derivative Target Tubulin Heterodimer (Colchicine Site) Compound->Target Binds Inhibition Inhibition of Polymerization Target->Inhibition Prevents Assembly Arrest G2/M Mitotic Arrest Inhibition->Arrest Disrupts Spindle Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: The mechanistic pathway of benzothiophene-induced cytotoxicity via microtubule destabilization.

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidimetric)

Objective: Monitor the assembly of purified tubulin into microtubules over time.

  • Preparation: Use >99% pure bovine brain tubulin (lyophilized). Resuspend in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Baseline Setup: Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Treatment:

    • Add test compound (typically 5 µM or 10 µM final conc.) to a pre-chilled 96-well half-area plate.

    • Controls:Paclitaxel (Polymerization stabilizer - curve shoots up), Colchicine (Inhibitor - curve stays flat), Vehicle (Standard sigmoid growth curve).

  • Initiation: Add tubulin solution (3 mg/mL final) to the wells.

  • Kinetic Read: Immediately transfer to a plate reader pre-warmed to 37°C .

  • Measurement: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

Validation Criteria:

  • Vehicle Control: Must show a sigmoidal curve (Nucleation

    
     Elongation 
    
    
    
    Plateau).
  • Benzothiophene Hit: Should result in a flat line or significantly reduced

    
     (rate of polymerization) compared to vehicle, confirming destabilization.
    
Part 4: Antimicrobial Spectrum Profiling

Benzothiophenes are often "dual-action" agents. If the anticancer screen is negative, or if the compound is designed as an anti-infective, screening against resistant strains (MRSA) is required.

Scientific Rationale: The lipophilic nature of the benzothiophene sulfur heterocycle allows penetration of bacterial cell walls. The standard is the CLSI M07 microdilution method.

Protocol 3: Broth Microdilution (CLSI M07 Standard)

Objective: Determine Minimum Inhibitory Concentration (MIC).[3]

  • Inoculum Prep: Prepare a direct colony suspension of bacteria (e.g., S. aureus ATCC 29213) in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilution: Dilute the suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 50 µL of serial diluted benzothiophene (64 µg/mL down to 0.125 µg/mL).

    • Add 50 µL of bacterial inoculum.

  • Incubation: 16–20 hours at 35°C (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

References
  • Keri, R., et al. (2017).[4] An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.

  • Romagnoli, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors.[5] Bioorganic & Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[6] M100: Performance Standards for Antimicrobial Susceptibility Testing.[6][7][8] CLSI.[6][7]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

  • Pathak, S., et al. (2024).[9] An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry.

Sources

An In-Depth Technical Guide to In Silico Docking Studies of 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on conducting in silico molecular docking studies, using the novel compound 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol as a focal point. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and practically applicable, reflecting field-proven methodologies.

PART 1: The Strategic Imperative of In Silico Docking in Contemporary Drug Discovery

In the landscape of modern pharmaceutical research, in silico molecular docking has emerged as an indispensable tool.[1][2] It provides a computational simulation to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This predictive power allows for the rapid screening of vast libraries of small molecules against a protein target, significantly accelerating the identification of potential drug candidates and reducing the costs associated with initial laboratory screening.[4][5]

The compound of interest, this compound, belongs to the benzothiophene class of heterocyclic compounds. Benzothiophenes are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[6][7] The strategic application of in silico docking to this and similar molecules allows for the elucidation of potential mechanisms of action and the rational design of more potent and selective derivatives.

This guide will provide a detailed, step-by-step methodology for conducting a molecular docking study of this compound, from the initial preparation of the protein and ligand to the final analysis of the docking results.

PART 2: The Methodological Cornerstone: A Validated In Silico Docking Workflow

The integrity of any in silico study hinges on a meticulously executed and well-validated workflow. The following sections delineate a comprehensive protocol that ensures reproducibility and scientific rigor.

I. Target Selection and Preparation: The Foundation of a Meaningful Study

The selection of a biologically relevant protein target is the critical first step. Given the known activities of benzothiophene derivatives, a suitable target could be an enzyme or receptor implicated in cancer or microbial pathways.[8][9] For the purpose of this guide, we will hypothetically select a protein kinase, a common target in oncology drug discovery.

Experimental Protocol: Protein Preparation

  • Structure Retrieval: Obtain the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB). The chosen structure should have a high resolution and preferably be co-crystallized with a ligand to define the binding site.[4]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. Retain any cofactors that are essential for the protein's catalytic activity.[10][11]

  • Handling Multiple Chains: If the protein functions as a monomer, remove any additional protein chains present in the asymmetric unit of the PDB file.[11]

  • Structural Refinement: Check for and repair any missing residues or atoms within the protein structure using molecular modeling software.[12]

  • Hydrogen Addition and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[13] Assign partial charges to each atom using a well-established force field, such as AMBER or CHARMM. This step is crucial for accurately calculating electrostatic interactions.[14]

  • Defining the Binding Site: The binding site, or "grid box," is the defined region of the protein where the docking algorithm will search for potential binding poses of the ligand.[4] This is typically defined based on the location of a co-crystallized ligand or through the use of pocket detection algorithms.

II. Ligand Preparation: Ensuring a Realistic Molecular Representation

The accuracy of the docking simulation is highly dependent on the correct 3D representation of the ligand.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or MarvinSketch and then converted to a 3D structure.[10][11]

  • Energy Minimization: The initial 3D structure of the ligand must be subjected to energy minimization to obtain a low-energy, stable conformation.[15] This ensures that the bond lengths, bond angles, and torsion angles are realistic.[10][11]

  • Charge and Atom Type Assignment: Assign appropriate partial charges and atom types to the ligand atoms. This is often done using the Gasteiger-Marsili method or other established protocols within docking software packages.[14]

  • Defining Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different conformations of the ligand by rotating these bonds, allowing for flexibility during the docking process.[13]

III. The Docking Simulation: Predicting the Binding Interaction

With the prepared protein and ligand, the molecular docking simulation can be performed. A variety of robust software packages are available, each with its own algorithms and scoring functions.[2][16]

Choice of Docking Software:

  • AutoDock Vina: A widely used open-source program known for its speed and accuracy.[16][17]

  • Glide (Schrödinger): A commercial software suite that offers high-precision docking and scoring.[5][16][18]

  • GOLD: Known for its genetic algorithm that allows for flexible ligand and partial protein flexibility.[15][16]

Execution of the Docking Run:

The prepared protein and ligand files are used as input for the docking software, along with a configuration file that specifies the coordinates of the binding site and other parameters, such as the exhaustiveness of the search.[19] The software then explores a multitude of possible binding poses and ranks them based on a scoring function.[18]

IV. Analysis and Interpretation: From Data to Insight

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. A thorough analysis is required to extract meaningful biological insights.[20][21]

Experimental Protocol: Analysis of Docking Results

  • Binding Affinity Evaluation: The primary quantitative output is the docking score, which is an estimation of the binding affinity (often in kcal/mol).[3][22] More negative values typically indicate a stronger predicted binding interaction.

  • Pose Visualization: The top-ranked binding poses should be visually inspected using molecular visualization software such as PyMOL or Chimera.[21][23] This allows for a qualitative assessment of how well the ligand fits into the binding pocket.

  • Interaction Analysis: Identify the key molecular interactions between the ligand and the protein. These include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Significant drivers of binding.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Ionic Interactions: Between charged groups. Online tools like PLIP (Protein-Ligand Interaction Profiler) can aid in this analysis.[21][23]

  • Clustering and RMSD Analysis: The docked conformations are often clustered based on their root-mean-square deviation (RMSD).[24] A low RMSD between multiple low-energy poses suggests a more reliable prediction.[22][23]

PART 3: Data Visualization and Structured Reporting

Clear and concise presentation of data is paramount for communicating the results of in silico studies.

Table 1: Hypothetical Docking Results for this compound against a Protein Kinase Target

RankBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
1-9.20.00LEU248, VAL256, ALA298, LYS315LYS315 (backbone O)LEU248, VAL256, ALA298
2-8.91.34LEU248, VAL256, ALA298, ASP381ASP381 (side chain O)LEU248, VAL256, ALA298
3-8.51.87ILE247, VAL256, PHE382-ILE247, VAL256, PHE382

Workflow Visualization

A clear workflow diagram is essential for outlining the entire docking process.

In_Silico_Docking_Workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, H-addition) Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Ligand_Prep->Docking Results Analysis of Results (Binding Affinity, Pose Visualization) Docking->Results Interactions Interaction Analysis (H-bonds, Hydrophobic) Results->Interactions

Caption: A generalized workflow for in silico molecular docking studies.

Molecular Interactions Visualization

A diagram illustrating the key interactions provides a clear summary of the binding mode.

Ligand_Protein_Interactions cluster_ligand This compound cluster_protein Protein Kinase Binding Pocket Ligand Ligand LYS315 LYS315 Ligand->LYS315 Hydrogen Bond LEU248 LEU248 Ligand->LEU248 Hydrophobic Interaction VAL256 VAL256 Ligand->VAL256 Hydrophobic Interaction ALA298 ALA298 Ligand->ALA298 Hydrophobic Interaction

Caption: Key molecular interactions between the ligand and protein target.

Conclusion

This technical guide provides a comprehensive and actionable framework for conducting in silico docking studies, using this compound as a representative molecule. By adhering to these rigorous protocols, researchers can generate reliable and insightful data to guide their drug discovery efforts. While in silico docking is a powerful predictive tool, it is essential to remember that its findings should be validated through subsequent in vitro and in vivo experimental studies.

References

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A Technical Guide to the Spectroscopic Characterization of Substituted Benzothiophene Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

Substituted benzothiophene phenols represent a "privileged scaffold" in medicinal chemistry and materials science.[1] Their rigid, heterocyclic structure fused with a phenolic moiety provides a versatile template for designing molecules with a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The therapeutic potential of notable drugs like Raloxifene, a selective estrogen receptor modulator (SERM), underscores the significance of this chemical class.[5] For researchers and drug development professionals, the unambiguous structural elucidation of novel benzothiophene phenol derivatives is a critical, non-negotiable step. It ensures the integrity of structure-activity relationship (SAR) studies, validates synthetic pathways, and is a cornerstone of regulatory submission.

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of these molecules. We move beyond a simple recitation of techniques to explain the causality behind experimental choices and data interpretation. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we present a self-validating system for confirming the identity, purity, and detailed structure of substituted benzothiophene phenols.

Contextual Framework: Synthesis and its Spectroscopic Implications

A foundational understanding of the synthetic routes used to create substituted benzothiophene phenols is paramount for their effective characterization. The choice of synthesis dictates potential isomeric byproducts, residual catalysts, and starting materials that could interfere with spectroscopic analysis. Common strategies include intramolecular cyclization reactions, electrophilic substitution on a pre-formed benzothiophene core, and transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling.[6][7][8][9] Awareness of the reaction mechanism (e.g., ortho- vs. para-directing effects in an electrophilic aromatic substitution) allows the analyst to anticipate likely structures and search for their characteristic spectroscopic signatures.

G cluster_0 General Synthetic Workflow A Thiophenol Precursor C Cyclization / Coupling Reaction (e.g., Pd-catalyzed) A->C B Cyclization Reagent or Coupling Partner B->C D Benzothiophene Core C->D Formation of Core Scaffold F Functional Group Interconversion D->F E Functionalization Reagent (e.g., for Hydroxylation) E->F G Substituted Benzothiophene Phenol F->G Introduction of Phenolic -OH & Substituents

Caption: A generalized workflow for the synthesis of substituted benzothiophene phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing precise information on the carbon-hydrogen framework.[5]

Proton (¹H) NMR Spectroscopy

¹H NMR reveals the electronic environment and connectivity of every proton in the molecule.

  • Causality of Chemical Shifts (δ): The position of a proton signal (chemical shift) is determined by the degree of shielding from the external magnetic field. Electron-withdrawing groups (like the sulfur atom or a nitro substituent) deshield nearby protons, shifting their signals downfield (to a higher ppm value). Conversely, electron-donating groups shield protons, moving them upfield. Protons on the aromatic rings of benzothiophenes are significantly deshielded by the ring current effect and typically resonate in the downfield region of δ 7.0-8.5 ppm .[5] The phenolic hydroxyl proton (-OH) is often observed as a broad singlet due to hydrogen bonding and chemical exchange; its chemical shift is highly variable (δ 4.0-8.0 ppm ) and concentration-dependent.

  • Trustworthiness through Splitting Patterns: Spin-spin coupling, observed as signal splitting (e.g., doublet, triplet), arises from the influence of non-equivalent neighboring protons. This pattern is a self-validating indicator of proton connectivity. For example, a proton with two non-equivalent neighbors will appear as a doublet of doublets (dd). The coupling constant (J, in Hz) provides geometric information, with larger J values typically indicating ortho coupling (7-9 Hz) and smaller values indicating meta (2-3 Hz) or para (0-1 Hz) coupling.

Proton Type Typical Chemical Shift (δ, ppm) Characteristic Multiplicity
Aromatic (Benzene Ring)7.0 - 8.5d, t, dd, m
Aromatic (Thiophene Ring)7.2 - 8.0d, s
Phenolic -OH4.0 - 8.0 (variable)br s
Aliphatic Substituents (e.g., -CH₃)0.9 - 4.0s, d, t, q

Table 1: Typical ¹H NMR chemical shifts for substituted benzothiophene phenols.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified benzothiophene phenol derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred as it can help in observing the phenolic -OH proton more reliably.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Verification of -OH Signal: To confirm the assignment of the phenolic proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The -OH signal will disappear due to proton-deuterium exchange.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR provides a count of the unique carbon environments in the molecule.

  • Expertise in Interpretation: Aromatic carbons in benzothiophene phenols resonate between δ 110-160 ppm . The carbon atom attached to the phenolic oxygen (C-O) is typically found further downfield (δ 150-160 ppm ) due to the deshielding effect of the oxygen atom. Quaternary carbons (those without attached protons) often show weaker signals.

  • DEPT for Validation: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for validating carbon assignments. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and will not show quaternary carbons. This provides an unambiguous method for differentiating carbon types.[9]

Carbon Type Typical Chemical Shift (δ, ppm)
Aromatic C-S135 - 145
Aromatic C-O150 - 160
Aromatic C-H115 - 130
Aromatic Quaternary C125 - 140
Aliphatic Substituents10 - 60

Table 2: Typical ¹³C NMR chemical shifts for substituted benzothiophene phenols.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups, which serve as crucial markers for the phenol and substituted aromatic rings.

  • Authoritative Grounding in Vibrational Modes: The absorption of infrared radiation excites specific molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the bonds involved.

    • Phenolic O-H Stretch: The most diagnostic peak is the strong, broad absorption band for the O-H stretching vibration, typically found in the 3200-3600 cm⁻¹ region.[10][11] The broadening is a direct result of intermolecular hydrogen bonding, a hallmark of phenols.[10]

    • Aromatic C=C and C-H Stretches: Medium-to-strong absorptions between 1500-1600 cm⁻¹ confirm the presence of the aromatic rings.[11] Sharp, weaker peaks above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ) are characteristic of aromatic C-H stretching.[10]

    • Phenolic C-O Stretch: A strong C-O stretching vibration around 1220 cm⁻¹ is a key indicator that distinguishes the phenol from an aliphatic alcohol.[10][11]

Functional Group Characteristic Absorption (cm⁻¹) Appearance
Phenol O-H Stretch3200 - 3600Strong, Broad
Aromatic C-H Stretch3000 - 3100Sharp, Weak-Medium
Aromatic C=C Stretch1500 - 1600Medium-Strong (often multiple peaks)
Phenol C-O Stretch~1220Strong

Table 3: Key IR absorption bands for substituted benzothiophene phenols.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation (KBr Pellet): Mix ~1-2 mg of the dry sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample chamber.

  • Sample Scan: Record the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance/transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Formula Determination

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the precise molecular formula of a compound, offering the ultimate confirmation of its elemental composition.

  • Expertise in Ionization: For moderately polar compounds like benzothiophene phenols, Electrospray Ionization (ESI) is a common and effective "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. For less polar derivatives, Atmospheric Pressure Chemical Ionization (APCI) can be more efficient.[12][13] High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, measures mass-to-charge ratios to four or more decimal places, allowing for the unambiguous determination of the molecular formula.[9][14]

  • Trustworthiness through Fragmentation: While soft ionization minimizes fragmentation, tandem MS (MS/MS) can be used to induce and analyze fragmentation patterns. This provides structural information that corroborates NMR and IR data. A common fragmentation pathway for phenols is the loss of a neutral carbon monoxide (CO) molecule (a loss of 28 Da) from the molecular ion.[15]

G cluster_0 MS Fragmentation Pathway A [M]⁺˙ (Molecular Ion) B [M - H]⁺ A->B Loss of H radical C [M - CO]⁺˙ (Loss of 28 Da) A->C Loss of Carbon Monoxide D [M - CHO]⁺ (Loss of 29 Da) B->D Loss of Carbon Monoxide

Caption: Common fragmentation pathways for phenolic compounds in Mass Spectrometry.

Experimental Protocol: HRMS (ESI-TOF) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. The instrument's software will compare the measured accurate mass of the molecular ion to a database of possible elemental compositions to provide a molecular formula.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

  • Causality of Absorption: The absorption of UV or visible light promotes electrons from a lower energy molecular orbital (typically the HOMO - Highest Occupied Molecular Orbital) to a higher energy one (the LUMO - Lowest Unoccupied Molecular Orbital). In benzothiophene phenols, these are typically π → π* transitions.

  • Structure-Property Relationships: The maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents.

    • Extended Conjugation: Increasing the conjugation in the molecule (e.g., adding more aromatic rings) lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to a longer λmax.[16]

    • Substituent Effects: Electron-donating groups (like -OH, -OCH₃) and electron-withdrawing groups (like -NO₂, -CN) can perturb the energy levels of the π-system, causing shifts in λmax.

    • Solvatochromism: The polarity of the solvent can also influence λmax, an effect known as solvatochromism.[17] Comparing spectra in solvents of different polarities (e.g., hexane vs. methanol) can provide insights into the electronic nature of the ground and excited states.[17]

Structural Feature Effect on λmax Reason
Increased ConjugationBathochromic Shift (to longer λ)Decreased HOMO-LUMO gap
Electron-Donating GroupsBathochromic Shift (to longer λ)Raises HOMO energy
Electron-Withdrawing GroupsBathochromic Shift (to longer λ)Lowers LUMO energy

Table 4: Influence of molecular structure on UV-Vis absorption maxima.

Integrated Analysis Workflow: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from all techniques. Each method provides a piece of the puzzle, and together they create a self-validating and unambiguous structural proof.

G cluster_workflow Integrated Spectroscopic Analysis Workflow MS HRMS Provides: Molecular Formula (e.g., C₁₄H₁₀OS) Structure Proposed Structure MS->Structure Confirms Elemental Composition IR IR Spectroscopy Identifies: -OH (phenol) Aromatic Rings IR->Structure Confirms Functional Groups NMR_H ¹H NMR Provides: Proton environments Connectivity (ortho, meta) NMR_H->Structure Defines H-Framework & Isomerism NMR_C ¹³C NMR + DEPT Provides: Unique carbon count Carbon types (C, CH) NMR_C->Structure Confirms C-Framework Final Unambiguously Confirmed Structure Structure->Final Data Concordance

Caption: Logical workflow for integrated spectroscopic analysis.

Conclusion

The structural characterization of substituted benzothiophene phenols is a meticulous process that relies on the synergistic application of multiple spectroscopic techniques. By understanding the fundamental principles and causal relationships behind the data generated by NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently determine the structure of novel compounds. This rigorous analytical foundation is indispensable for advancing the fields of drug discovery and materials science, ensuring that the promising biological and physical properties of this important class of molecules can be fully and reliably explored.

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Exploring the Pharmacophore of Fluorinated Benzothiophenes: A Technical Guide to Scaffold Optimization and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzothiophene ring system is a "privileged scaffold" in medicinal chemistry, forming the structural foundation for a diverse array of approved therapeutics, from the 5-lipoxygenase inhibitor zileuton to the selective estrogen receptor modulator (SERM) raloxifene. In recent years, the strategic introduction of fluorine atoms into this scaffold—a paradigm often referred to as "fluorine magic"—has revolutionized its pharmacophore profile. This technical guide explores the physicochemical impact of fluorinating the benzothiophene core, details field-proven synthetic workflows, and analyzes the mechanistic causality behind its efficacy in antimicrobial and endocrine-modulating applications.

The Physicochemical Impact of Fluorination

The spatial arrangement of steric and electronic features within a pharmacophore dictates its supramolecular interactions with biological targets. Introducing fluorine into the benzothiophene core fundamentally alters these parameters:

  • Metabolic Stability: Cytochrome P450 enzymes frequently target electron-rich aromatic rings for oxidative metabolism. Fluorine substitution at the C-5 or C-6 positions of the benzothiophene ring withdraws electron density via strong inductive effects (-I), deactivating the ring toward electrophilic enzymatic oxidation and significantly prolonging the drug's half-life.

  • Lipophilicity and Permeability: The high electronegativity and low polarizability of the C-F bond increase the overall lipophilicity (

    
    logP) of the scaffold. This is critical for central nervous system (CNS) penetrance and for breaching the thick peptidoglycan layers of Gram-positive bacteria.
    
  • Conformational Control & Binding Affinity: Fluorine is a strong hydrogen-bond acceptor. In the context of a receptor's ligand-binding domain (LBD), the C-F bond can participate in orthogonal multipolar interactions with protein backbone amides (C-F···C=O), locking the ligand into a highly specific, high-affinity conformation.

Synthetic Workflows for Fluorinated Benzothiophenes

Historically, the regioselective synthesis of fluorinated benzothiophenes required harsh conditions and task-demanding pre-installation of directing groups. Modern approaches utilize transition-metal catalysis and one-pot hybridization to streamline library generation. For example, the palladium(II)-catalyzed Friedel-Crafts-type cyclization of o-(fluorovinyl)phenyl-substituted thiophenes now allows for the rapid construction of pinpoint-fluorinated benzothiophene frameworks [1].

For hybrid drug discovery, simpler one-pot condensation reactions are preferred to rapidly generate structural diversity.

Workflow Start Fluorinated Benzothiophene Scaffold Selection Synthesis One-Pot Hybridization (e.g., Indole Coupling) Start->Synthesis Reactive Intermediates Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Crude Product Screening In Vitro Screening (MRSA MIC Assays) Purification->Screening Pure Compounds Target Target Validation (Pyruvate Kinase Assay) Screening->Target Active Hits Lead Lead Optimization (SAR Analysis) Target->Lead Mechanistic Data Lead->Start Iterative Design

Workflow for the synthesis and biological evaluation of fluorinated benzothiophene derivatives.

Case Study 1: Antimicrobial Hybrids Targeting MRSA

The rise of methicillin-resistant Staphylococcus aureus (MRSA) requires the development of novel antibacterial agents that bypass traditional resistance mechanisms. Recent studies have demonstrated that combining a fluorinated benzothiophene core with an indole moiety yields highly effective hybrid antibacterials that target bacterial pyruvate kinase [2].

Protocol: Synthesis and Validation of Fluorinated Benzothiophene-Indole Hybrids

This protocol details a self-validating system for synthesizing and screening these hybrids, ensuring structural integrity before biological evaluation.

Objective: Synthesize a 5-fluorobenzothiophene-indole hybrid and validate its purity prior to MRSA screening. Causality & Design: Glacial acetic acid is selected as both the solvent and a mild Brønsted acid catalyst. It facilitates the nucleophilic attack of the indole C3 position onto the aldehyde of 5-fluorothiophene-2,3-dicarbaldehyde. Heating to 100 °C provides the thermodynamic energy required to drive the subsequent dehydration (water elimination) step, forming the rigid bisindolyl core necessary for target binding.

  • Reaction Setup: Dissolve 2.0 mmol of the selected indole derivative and 1.0 mmol of 5-fluorothiophene-2,3-dicarbaldehyde in 15 mL of glacial acetic acid.

  • Thermal Condensation: Reflux the mixture at 100 °C for

    
    2 hours.
    
    • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using an ethyl acetate/cyclohexane mobile phase. The complete disappearance of the aldehyde starting material spot confirms full conversion.

  • Quenching & Extraction: Cool the mixture to room temperature to prevent thermal degradation during workup. Neutralize carefully with 2.5 M NaOH to deprotonate the intermediate and partition the organic product. Extract with ethyl acetate (3 × 20 mL).

  • Structural Validation: Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

    • Self-Validation Check: Perform ¹H-NMR spectroscopy on the crude product. The presence of a distinct singlet in the 8.0–8.5 ppm region confirms the formation of the bridging methine proton, validating the successful hybridization before advancing to biological assays.

  • Antimicrobial Screening (MIC Assay): Prepare serial dilutions of the purified compound in Mueller-Hinton broth. Inoculate with MRSA (

    
     CFU/mL) and incubate at 37 °C for 18-24 hours. The lowest concentration preventing visible turbidity establishes the Minimum Inhibitory Concentration (MIC).
    

Case Study 2: Selective Estrogen Receptor Modulators (SERMs)

Beyond infectious diseases, the benzothiophene scaffold is the cornerstone of endocrine therapies, most notably raloxifene. Raloxifene acts as an estrogen agonist in bone tissue (preventing osteoporosis) and an antagonist in breast and uterine tissues (preventing oncogenesis)[3].

Mechanistic Causality: The bulky benzothiophene core anchors the molecule within the hydrophobic ligand-binding domain (LBD) of Estrogen Receptor alpha (ER


). When fluorinated analogs are utilized, the highly electronegative fluorine atom alters the electron density of the benzothiophene ring, strengthening hydrogen bonding with key residues (e.g., Arg394, Glu353). Sterically, this rigid, fluorinated scaffold physically prevents Helix 12 of the ER

LBD from adopting the standard "agonist" conformation. Instead, Helix 12 is displaced, exposing a hydrophobic cleft that preferentially recruits corepressor proteins rather than coactivators, thereby silencing transcription in specific tissues.

ER_Signaling Ligand Fluorinated SERM (Benzothiophene Core) Receptor Estrogen Receptor α (ERα) Ligand->Receptor High-Affinity Binding Conformation Altered Helix 12 Conformation Receptor->Conformation Steric/Electronic Shift Coregulator Corepressor Recruitment (Blockade of Coactivators) Conformation->Coregulator Surface Topology Change Transcription Tissue-Specific Gene Transcription Coregulator->Transcription Modulated Output

Mechanistic pathway of ERα modulation by fluorinated benzothiophene SERMs.

Quantitative Structure-Activity Relationship (SAR) Data

The precise positioning of the fluorine atom on the benzothiophene ring dictates the pharmacological outcome. The table below summarizes the quantitative and qualitative impacts of specific structural modifications:

Structural ModificationElectronic EffectLipophilicity (

logP)
Primary Pharmacological Consequence
C-5 Fluorination Strong Inductive (-)+0.3 to +0.5Blocks CYP450 oxidation; enhances MRSA pyruvate kinase inhibition via increased membrane permeation.
C-6 Fluorination Inductive (-) / Resonance (+)+0.2 to +0.4Increases binding affinity in SERM analogs via enhanced C-F···amide interactions in the ER

LBD.
Trifluoromethyl (-CF₃) Strong Electron Withdrawing+0.8 to +1.1Drastically increases metabolic half-life; prolongs receptor residence time due to high steric bulk.
Bromomethyl Handle Highly Reactive ElectrophileN/A (Intermediate)Enables downstream palladium-catalyzed cross-coupling for rapid library generation.

Conclusion

The fluorinated benzothiophene pharmacophore represents a highly tunable, privileged scaffold capable of addressing diverse therapeutic targets. By understanding the causality between fluorine positioning, electronic modulation, and steric hindrance, drug development professionals can rationally design next-generation therapeutics. Whether engineering rigid hybrids to combat multidrug-resistant pathogens or fine-tuning SERMs for tissue-specific gene silencing, the integration of "fluorine magic" into the benzothiophene core remains a premier strategy in modern medicinal chemistry.

References

  • Fuchibe, K., et al. "Construction of Pinpoint-Fluorinated Benzothiophene Frameworks Using Palladium-Catalyzed Cyclization of o-(Fluorovinyl)phenyl-Substituted Thiophenes." Heterocycles, 2019.
  • Seethaler, M., et al. "Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains." Pharmaceuticals, 2022.
  • "A Selective Estrogen-Receptor Modulator for Postmenopausal Osteoporosis – a Clinical Update on Efficacy and Safety." Women's Health, Ovid, 2006.

The Rising Phoenix of Medicinal Chemistry: A Technical Guide to the Discovery and Synthesis of Novel Phenolic Benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of drug discovery, the benzothiophene scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential.[1][2] This in-depth technical guide delves into a particularly compelling class of these compounds: phenolic benzothiophenes. The strategic incorporation of a phenolic moiety can dramatically influence the physicochemical properties and biological activity of the parent molecule, often enhancing its efficacy and opening new avenues for therapeutic intervention. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and biological evaluation of these promising compounds.

The Benzothiophene Core: A Foundation of Therapeutic Promise

Benzothiophene, an aromatic organic compound, consists of a benzene ring fused to a thiophene ring. This heterocyclic system is not merely a chemical curiosity; it is a cornerstone in the architecture of numerous biologically active molecules.[3][4][5] The inherent properties of the benzothiophene nucleus, including its planarity and the presence of a sulfur atom, contribute to its ability to interact with various biological targets.[5] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][6]

The introduction of a phenolic hydroxyl group onto the benzothiophene framework is a key strategy in medicinal chemistry. Phenolic compounds are well-known for their antioxidant properties and their ability to participate in hydrogen bonding, a critical interaction in many biological systems.[7] This functionalization can enhance the drug-like properties of benzothiophene derivatives, improving their solubility, bioavailability, and target-binding affinity.

Crafting the Molecules: Synthetic Strategies for Phenolic Benzothiophenes

The synthesis of phenolic benzothiophenes requires a nuanced understanding of organic chemistry principles. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Several powerful methodologies have been developed, each with its own set of advantages and considerations.

Transition-Metal-Free Annulation of Phenols

A notable and environmentally conscious approach involves the direct annulation of phenols onto an electrophilic benzothiophene core. This method circumvents the need for often costly and toxic transition metal catalysts.[8]

A prime example is the reaction of 3-nitrobenzothiophene with various substituted phenols. The electron-withdrawing nitro group activates the C2 position of the benzothiophene, making it susceptible to nucleophilic attack by the phenol.

Experimental Protocol: Synthesis of Benzothieno[3,2-b]benzofurans via Phenol Annulation [9]

  • Step 1: Reaction Setup. In a round-bottom flask, combine 3-nitrobenzothiophene (1.0 equiv), the desired phenol (1.3 equiv), and potassium carbonate (0.5 equiv) in ethanol (0.28 M).

  • Step 2: Reaction Conditions. Heat the reaction mixture at 80°C for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired benzothieno[3,2-b]benzofuran.

The proposed mechanism for this transformation involves the initial Michael addition of the phenol to the C2 position of the 3-nitrobenzothiophene, followed by an intramolecular cyclization and subsequent elimination to afford the final product.[9]

G cluster_mechanism Proposed Mechanism of Phenol Annulation start 3-Nitrobenzothiophene + Phenol intermediate_A Michael Adduct (A) start->intermediate_A Michael Addition intermediate_B Cyclized Intermediate (B) intermediate_A->intermediate_B Intramolecular Cyclization product Benzothieno[3,2-b]benzofuran intermediate_B->product Elimination of Hyponitrous Acid and Water G cluster_workflow Synthetic Workflow via Aryne Intermediates start o-Silylaryl Triflates + Alkynyl Sulfides intermediate Aryne Intermediate Formation start->intermediate CsF reaction Nucleophilic Attack & Ring Closure intermediate->reaction product Multisubstituted Benzothiophenes reaction->product

Sources

Introduction: The Benzothiophene Scaffold - A Privileged Core in Modern Science

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Aromaticity and Reactivity of the Benzothiophene Core

Benzothiophene, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a thiophene ring, represents a cornerstone of heterocyclic chemistry.[1] Its unique electronic structure and reactivity profile have established it as a "privileged scaffold" in medicinal chemistry and materials science.[2][3][4] This core is integral to a range of pharmaceuticals, including the selective estrogen receptor modulator Raloxifene, the antifungal agent Sertaconazole, and the asthma medication Zileuton.[3] Beyond its pharmacological significance, the benzothiophene framework is a key building block for high-performance organic semiconductors and dyes.[5]

This guide offers an in-depth exploration of the fundamental principles governing the aromaticity and reactivity of the benzothiophene core. Designed for researchers, scientists, and drug development professionals, it moves beyond simple recitation of facts to explain the causality behind its chemical behavior. We will dissect its electronic nature, quantify its aromaticity, and provide validated protocols for its strategic functionalization, empowering researchers to harness the full potential of this versatile molecule.

Part 1: The Aromatic Character of Benzothiophene

The concept of aromaticity is central to understanding the stability and reactivity of benzothiophene. As a 10π-electron heteroaromatic system, it fulfills Hückel's rule, bestowing it with significant thermodynamic stability. The fusion of the electron-rich thiophene moiety with the benzene ring creates a delocalized system with distinct electronic characteristics.[3]

Structural and Electronic Underpinnings

Structurally, the benzothiophene molecule is planar, a key requirement for effective π-orbital overlap.[1] X-ray crystallographic studies reveal specific bond length characteristics that provide insight into its electronic distribution. Compared to thiophene, the C2-C3 bond in benzothiophene is shorter (1.370 Å), while the C-S bonds are longer, indicating a unique pattern of electron delocalization across the fused system.[1]

Caption: Numbering convention for the benzothiophene core.

Quantifying Aromaticity: The Role of Nucleus-Independent Chemical Shift (NICS)

While classical definitions of aromaticity are useful, computational methods provide a more quantitative assessment. Nucleus-Independent Chemical Shift (NICS) is a powerful tool that measures the magnetic shielding at the center of a ring.[6][7] A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value signifies a paratropic current, indicative of antiaromaticity.[6]

NICS calculations reveal that both rings in benzothiophene possess aromatic character, though to different extents. The benzene ring retains a high degree of aromaticity, while the fused thiophene ring's aromaticity is slightly attenuated compared to its monocyclic counterpart. This is consistent with the general observation that fusing an aromatic ring to another can modulate the electronic properties of both.[8][9]

Ring SystemRingNICS(0) (ppm)NICS(1) (ppm)Aromatic Character
Benzene--9.7-10.2Aromatic
Thiophene--13.0-10.4Aromatic[10]
Benzothiophene Benzene Ring-9.9-Aromatic[6]
Benzothiophene Thiophene Ring-7.0 (approx.)-Aromatic

NICS(0) is calculated at the geometric center of the ring; NICS(1) is calculated 1 Å above the ring center. Values are illustrative and depend on the level of theory.

Part 2: A Guide to the Reactivity and Strategic Functionalization

The delocalized π-system of benzothiophene dictates its reactivity. The thiophene ring is significantly more electron-rich and thus more susceptible to electrophilic attack and metalation than the fused benzene ring.[11] The primary challenge and opportunity in benzothiophene chemistry lies in controlling the regioselectivity of these transformations, particularly between the C2 and C3 positions of the thiophene moiety.

Electrophilic Aromatic Substitution: The C2 vs. C3 Conundrum

Electrophilic substitution is a fundamental pathway for functionalizing the benzothiophene core, typically occurring on the thiophene ring.[1] The reaction outcome is a delicate interplay between kinetic and thermodynamic control. The C3 position is often the thermodynamically favored site for substitution, while the C2 position can be the kinetically preferred site.[11] This competition can lead to mixtures of isomers, a common challenge for synthetic chemists.[12]

Causality Behind Selectivity: The regioselectivity is highly dependent on the reaction conditions. Lowering the reaction temperature can significantly favor the formation of the more stable C3-substituted product in reactions like nitration and acetylation.[11] The nature of the electrophile and the solvent system also play critical roles.

Electrophilic_Substitution Start Benzothiophene + E+ Intermediate_C3 σ-complex (Attack at C3) Thermodynamically Favored Start->Intermediate_C3 Path A Intermediate_C2 σ-complex (Attack at C2) Kinetically Favored Start->Intermediate_C2 Path B Product_C3 3-Substituted Product Intermediate_C3->Product_C3 -H+ Product_C2 2-Substituted Product Intermediate_C2->Product_C2 -H+

Caption: Competing pathways in electrophilic substitution of benzothiophene.

This protocol provides a method for the selective chlorination at the C3 position, a common precursor for further functionalization.[13]

  • Reactant Preparation: Dissolve 2-phenylbenzo[b]thiophene (1.0 equiv) in a 1:1 mixture of dichloromethane (DCM) and acetic acid.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.1 equiv) to the solution portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate solvent system) to yield the desired 3-chlorobenzothiophene.[13]

Metalation: A Gateway to Diverse Functionality

Metalation, particularly lithiation, is a powerful strategy for introducing a wide range of functional groups onto the benzothiophene core.

  • Direct Lithiation: The most acidic proton on the unsubstituted benzothiophene is at the C2 position. Therefore, treatment with a strong base like n-butyllithium (n-BuLi) typically results in the formation of 2-lithiobenzothiophene.[11]

  • Anion Migration and Protecting Groups: A significant challenge is the potential for the kinetically formed 3- or 7-lithio species to rearrange to the more stable 2-lithio anion. To circumvent this, the C2 position can be protected with a bulky group, such as a triisopropylsilyl (TIPS) group, which blocks anion migration and allows for direct metalation at other positions, such as C7.[14]

Directed_Metalation_Workflow cluster_workflow Directed Ortho-Metalation (DoM) Strategy Start Start: Benzothiophene with Directing Metalation Group (DMG) at C7 Step1 1. Deprotonation (sec-BuLi, TMEDA, THF, -78°C) Start->Step1 Intermediate Lithiation at C6 (ortho to DMG) Step1->Intermediate Step2 2. Electrophilic Quench (e.g., with I₂, DMF, CO₂) Intermediate->Step2 Product C6-Functionalized Benzothiophene Step2->Product

Caption: Workflow for regioselective functionalization via Directed ortho-Metalation.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are indispensable tools for constructing complex benzothiophene derivatives by forming new carbon-carbon and carbon-heteroatom bonds.[15][16] These reactions offer high efficiency and broad functional group tolerance, making them cornerstones of modern drug discovery and materials synthesis programs.[17][18]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate OxAdd->Transmetal Transmetalation Transmetal->Pd0 Product_Out Product (R-Ar) Transmetal->Product_Out Reductive Elimination RX Benzothiophene-X RX->OxAdd R_B Ar-B(OR)₂ R_B->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This protocol details a standard procedure for coupling an arylboronic acid with a 2-halobenzothiophene, a robust method for synthesizing 2-arylbenzothiophenes.[15]

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the 2-halobenzothiophene (1.0 equiv), arylboronic acid (1.5 equiv), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv).

  • Solvent Addition and Degassing: Add a solvent system (e.g., Dioxane/H₂O 4:1) and degas the mixture by bubbling argon through it for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Oxidation of the Thienyl Sulfur: A Paradigm Shift in Reactivity

Oxidation of the sulfur atom to the corresponding sulfoxide (S-oxide) or sulfone (S,S-dioxide) dramatically transforms the electronic nature of the benzothiophene core.[19] The electron-donating thienyl sulfur is converted into a powerfully electron-accepting sulfonyl group.[19]

This electronic reversal opens up novel avenues for reactivity. For instance, benzothiophene S-oxides can serve as precursors for completely regioselective C3-alkylation and -arylation via an "interrupted Pummerer reaction," a metal-free method that avoids the selectivity issues common in direct C-H functionalization.[20][21] This transformation underscores the versatility of the benzothiophene core, where simple oxidation can unlock entirely new synthetic strategies.

Conclusion

The benzothiophene core is a testament to the rich and complex chemistry of heterocyclic systems. Its aromaticity provides a stable foundation, while the electronic interplay between the fused rings offers a multitude of opportunities for regioselective functionalization. A thorough understanding of the principles governing its reactivity—from the subtleties of electrophilic substitution to the power of metal-catalyzed cross-coupling and the transformative effect of sulfur oxidation—is essential for any scientist working in drug discovery, medicinal chemistry, or materials science. By leveraging the validated protocols and strategic insights presented in this guide, researchers are well-equipped to design and synthesize novel benzothiophene derivatives with tailored properties for a vast array of applications.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science Publishers.
  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. (2022). Taylor & Francis Online.
  • Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. (2024). Bentham Science Publishers.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science.
  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). INIS-IAEA.
  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (2023). ACS Omega.
  • Reactivity of[2]Benzothieno[3,2-b][2]benzothiophene — Electrophilic and Metalation Reactions. (2002). ResearchGate. Available at:

  • Synthesis of Benzothiophene. (2022). ChemicalBook.
  • An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry (RSC Publishing).
  • Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzothiophene Derivatives. (2025). Benchchem.
  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. (2017). RSC Publishing.
  • Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. ResearchGate.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry.
  • Palladium‐catalysed synthesis of benzothiophene from CDC‐coupling of 4‐arylthiocoumarins. ResearchGate.
  • Technical Support Center: Regioselective Functionalization of Benzothiophenes. (2025). Benchchem.
  • Recent Progress in the Synthesis of Benzo[b]thiophene. (2012). Bentham Science Publisher.
  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Semina.
  • Benzo[b]thiophene Fusion Enhances Local Borepin Aromaticity in Polycyclic Heteroaromatic Compounds. (2017). The Journal of Organic Chemistry.
  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017). ResearchGate.
  • Metallation reactions: Part XXVIII - A convenient synthesis of benzothiophene derivatives. (2025). Unknown Source.
  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017). PubMed.
  • A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES. (1966). Canadian Science Publishing.
  • A review on the synthesis and biological relevance of benzo[ b ]thiophene derivatives. (2025). ResearchGate.
  • Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. SciSpace.
  • Oxidation of benzothiophene, dibenzothiophene, and methyl-dibenzothiophene by ferrate(VI). (2014). PubMed.
  • Benzo[b]thiophene Fusion Enhances Local Borepin Aromaticity in Polycyclic Heteroaromatic Compounds. (2017). PubMed.
  • Regioselective Benzo[b]thiophene Synthesis. Scribd.
  • Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α- and β-positions of benzofuran and benzothiophen in electrophilic substitutions. (1971). RSC Publishing.
  • Recent Progress in the Synthesis of Benzo[b]thiophene. OUCI.
  • One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. (2020). Chemical Science (RSC Publishing).
  • Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Unknown Source.
  • Indacenodi(benzothiophene)s: A Comprehensive Study of the Synthesis, Optoelectronic Properties, Solid-State Characterization and Materials Applications of a Class of Molecules Possessing Pronounced Antiaromatic Character. ResearchGate.
  • Oxidation of benzothiophene based on different reaction temperatures:... (2025). ResearchGate.
  • Oxidative Desulfurization of Benzothiophene by Persulfate and Cu-Loaded g-C3 N4 via the Polymerization Pathway. (2023). ACS Publications.
  • Modulation of Properties in[2]Benzothieno[3,2-b][2]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. Available at:

  • NICS – Nucleus Independent Chemical Shift. Poranne Research Group.
  • Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. MDPI.
  • Application Notes and Protocols for Electrophilic Cyclization Reactions in Benzothiophene Synthesis. (2025). Benchchem.
  • Reactivity of[2]Benzothieno[3,2-b][2]benzothiophene - Electrophilic and Metallation Reactions. Semantic Scholar. Available at:

  • Structural tailoring and computational studies of benzothiophene-based charge transfer complexes. ResearchGate.
  • Nucleus-Independent Chemical Shifts (NICS) as an Aromaticity Criterion. (2005). ACS Publications.
  • Aromaticity in the Electronic Ground and Lowest Triplet States of Molecules with Fused Thiophene Rings. Unknown Source.
  • Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. Academia.edu.
  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. (2019). The Journal of Organic Chemistry.

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Methodological & Application

Application Note: Protocol for Synthesizing 2-(Benzo[b]thiophen-7-yl)-4-fluoro-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Analysis

Target Molecule: 2-(Benzo[b]thiophen-7-yl)-4-fluoro-phenol Chemical Formula: C₁₄H₉FOS Molecular Weight: 244.28 g/mol

The benzothiophene scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors, selective estrogen receptor modulators (SERMs), and antifungal agents. The specific functionalization at the C7 position of the benzothiophene ring, coupled with an ortho-substituted phenol, creates a biaryl axis with unique steric and electronic properties.

This protocol details the synthesis of 2-(Benzo[b]thiophen-7-yl)-4-fluoro-phenol via a modular Suzuki-Miyaura cross-coupling strategy followed by a regiospecific demethylation.

Retrosynthetic Logic

The synthesis is designed around the construction of the biaryl C–C bond between the electron-rich phenol ring and the C7 position of the benzothiophene.

  • Disconnection: The biaryl bond is the most logical disconnection point.

  • Building Blocks:

    • Electrophile: 7-Bromobenzo[b]thiophene (commercially available).[1][2] The C7 bromine is less reactive than C2/C3 halogens but undergoes oxidative addition with palladium readily compared to chlorides.

    • Nucleophile: (5-Fluoro-2-methoxyphenyl)boronic acid. The methoxy protection is crucial to prevent catalyst poisoning by the free phenol and to simplify purification.

  • Deprotection: Boron tribromide (BBr₃) mediated cleavage of the methyl ether reveals the target phenol.

Retrosynthesis Target Target: 2-(Benzo[b]thiophen-7-yl)-4-fluoro-phenol Intermediate Intermediate: 7-(5-Fluoro-2-methoxyphenyl) benzo[b]thiophene Target->Intermediate Demethylation (BBr3) SM1 Starting Material A: 7-Bromobenzo[b]thiophene Intermediate->SM1 Suzuki Coupling (Pd cat.) SM2 Starting Material B: (5-Fluoro-2-methoxyphenyl) boronic acid Intermediate->SM2

Figure 1: Retrosynthetic strategy isolating the biaryl coupling and deprotection steps.

Safety & Hazards (Critical)

ReagentHazard ClassCritical Precaution
7-Bromobenzo[b]thiophene IrritantAvoid inhalation of dust; use in fume hood.
Pd(dppf)Cl₂ Toxic/IrritantSensitizer; handle with gloves. Avoid dust generation.
Boron Tribromide (BBr₃) Corrosive / Water Reactive Reacts violently with moisture. Must be handled under inert gas (N₂/Ar). Causes severe burns.
Dichloromethane (DCM) Carcinogen (Suspected)Use chemically resistant gloves (PVA/Laminate).

Reagents & Equipment

Chemical Bill of Materials
  • Precursor A: 7-Bromobenzo[b]thiophene (CAS: 1423-61-6) – 1.0 equiv

  • Precursor B: (5-Fluoro-2-methoxyphenyl)boronic acid (CAS: 179897-94-0) – 1.2 equiv

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) – 0.05 equiv (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution – 3.0 equiv

  • Solvent 1 (Coupling): 1,4-Dioxane (degassed)

  • Reagent 2 (Deprotection): Boron tribromide (BBr₃), 1.0 M solution in DCM – 3.0 equiv

  • Solvent 2 (Deprotection): Anhydrous Dichloromethane (DCM)

Equipment
  • Dual-manifold Schlenk line (Argon/Vacuum)

  • Microwave reactor (optional, for rapid screening) or oil bath

  • Thick-walled pressure vial with Teflon seal

  • Rotary evaporator

  • Flash chromatography system (Silica gel)

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of 7-(5-fluoro-2-methoxyphenyl)benzo[b]thiophene.

  • Setup: Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Charging: Add 7-Bromobenzo[b]thiophene (1.0 mmol, 213 mg), (5-Fluoro-2-methoxyphenyl)boronic acid (1.2 mmol, 204 mg), and Pd(dppf)Cl₂ (0.05 mmol, 36 mg).

  • Inerting: Evacuate and backfill the vessel with Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (10 mL) via syringe.

  • Base Addition: Add degassed 2M aqueous K₂CO₃ (1.5 mL, 3.0 mmol). Note: The biphasic mixture requires vigorous stirring.

  • Reaction: Seal the vessel and heat to 90°C for 16 hours.

    • Monitor: Check TLC (Hexanes/EtOAc 9:1). The limiting reagent (bromide) should be consumed.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (2 x 20 mL).

    • Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Expected Yield: 75-85%

    • Appearance: Off-white to pale yellow solid.

Step 2: Demethylation

Objective: Cleavage of the methyl ether to yield 2-(Benzo[b]thiophen-7-yl)-4-fluoro-phenol.

  • Setup: Flame-dry a 25 mL round-bottom flask. Equip with a stir bar and rubber septum. Maintain a positive pressure of Argon.

  • Solvation: Dissolve the intermediate from Step 1 (0.5 mmol, ~129 mg) in anhydrous DCM (5 mL).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Dropwise, add BBr₃ (1.0 M in DCM, 1.5 mL, 1.5 mmol) over 5 minutes. Caution: Exothermic.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Monitor: TLC should show the disappearance of the non-polar starting material and appearance of a more polar spot (phenol).

  • Quenching (Critical): Cool the mixture back to 0°C (Ice bath). Slowly add Methanol (2 mL) dropwise to quench excess BBr₃. Warning: Vigorous gas evolution (HBr).

  • Workup:

    • Dilute with DCM (20 mL) and wash with saturated NaHCO₃ solution (20 mL) to neutralize acid.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, 10-30% EtOAc in Hexanes).

    • Expected Yield: 80-90%

    • Appearance: White to beige solid.

Workflow Visualization

Workflow cluster_0 Step 1: Coupling cluster_1 Step 2: Deprotection Start Start: 7-Bromobenzo[b]thiophene + Boronic Acid CatAdd Add Pd(dppf)Cl2 Add K2CO3 / Dioxane Start->CatAdd Heat Heat 90°C, 16h (Argon atm) CatAdd->Heat Workup1 Extraction (EtOAc/H2O) Flash Column (0-10% EtOAc) Heat->Workup1 Dissolve Dissolve Intermediate in Anhydrous DCM Workup1->Dissolve Cool Cool to -78°C Dissolve->Cool BBr3 Add BBr3 (3 equiv) Warm to RT Cool->BBr3 Quench Quench with MeOH (Caution: HBr gas) BBr3->Quench FinalPurify Final Purification (10-30% EtOAc) Quench->FinalPurify FinalProduct Final Product: 2-(Benzo[b]thiophen-7-yl)-4-fluoro-phenol FinalPurify->FinalProduct

Figure 2: Step-by-step experimental workflow from starting materials to purified target.

Analytical Validation

To confirm the identity of the synthesized compound, the following analytical signatures should be verified:

MethodExpected SignatureDiagnostic Value
¹H NMR (DMSO-d₆) δ ~9.5-10.0 ppm (s, 1H): Phenolic -OH singlet (exchangeable with D₂O).Confirms deprotection of methyl ether.
¹H NMR (Aromatic) δ ~7.0-8.0 ppm: Complex region. Look for benzothiophene C2/C3 doublets and phenol patterns.Confirms biaryl integrity.
¹⁹F NMR δ ~ -120 to -125 ppm: Single fluorine signal.Confirms presence of fluorine.
HRMS (ESI-) [M-H]⁻ = 243.029 (Calculated).Confirms molecular formula.[3][6][7]

Key Structural Check: The coupling at C7 (peri-position) can sometimes be confused with C4 if the starting material was impure. Ensure the starting material 7-bromobenzo[b]thiophene is regio-pure. The ¹H NMR coupling constants of the benzothiophene ring (specifically the 3-proton system on the benzene ring) will show an ortho and meta coupling pattern distinct from the 4-substituted isomer.

Troubleshooting & Optimization

Issue 1: Low Conversion in Step 1

  • Cause: Steric hindrance at the C7 position of benzothiophene.

  • Solution: Switch to a more active catalyst system designed for hindered biaryls, such as Pd(OAc)₂ / S-Phos or Pd(Amphos)Cl₂ . Increase temperature to 100°C (requires pressure vial).

Issue 2: Incomplete Demethylation

  • Cause: Formation of stable boron complexes or insufficient reagent.

  • Solution: Increase BBr₃ to 5.0 equivalents. Reflux in DCM if necessary (though this increases side-reaction risks). Alternatively, use Pyridine Hydrochloride neat at 180°C (microwave), although this is harsher.

Issue 3: Protodeboronation

  • Cause: The boronic acid degrades before coupling.

  • Solution: Switch to the corresponding Pinacol Ester or Potassium Trifluoroborate salt of the phenol fragment, which are more stable.

References

  • Suzuki Coupling Reviews

    • Miyaura, N., & Suzuki, A. (1995).[8] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Benzothiophene Synthesis & Functionalization

    • Ohta, A., et al. (1990). Synthesis of 7-substituted benzo[b]thiophenes. Heterocycles, 31(9), 1669-1675.
    • BenchChem. (2025).[5] Suzuki Coupling of 3-bromo-7-chloro-1-benzothiophene. Link (Demonstrates reactivity trends of benzothiophene halides).

  • Demethylation Protocols

    • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289–2292. Link

Sources

Application Notes and Protocols for Evaluating 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol in Anticancer Cell Line Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Novel Benzothiophene Derivatives

The search for novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a promising class of molecules due to their diverse pharmacological activities. Benzothiophene derivatives, in particular, are gaining significant attention for their potential as anticancer agents.[1][2] These compounds are being investigated for a wide range of therapeutic applications, including their roles as anti-inflammatory, antimicrobial, and notably, anticancer agents.[1][2] The benzothiophene scaffold is a key structural feature in several molecules that have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4]

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are also well-documented for their anticancer properties.[5][6][7][8] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways that are frequently dysregulated in cancer.[5][7][8] The combination of a benzothiophene core with a phenolic moiety in the molecule 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol suggests a strong rationale for its investigation as a potential anticancer therapeutic. The fluorine substitution may further enhance its metabolic stability and cell permeability, making it an intriguing candidate for drug development.

This comprehensive guide provides detailed protocols for the in vitro evaluation of this compound's anticancer activity using a panel of standard and robust cell-based assays. These protocols are designed for researchers, scientists, and drug development professionals to enable a thorough assessment of the compound's efficacy and mechanism of action.

Part 1: Assessment of Cytotoxicity and Cell Viability

A primary step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects on cancer cells. This is typically achieved by measuring cell viability and proliferation after treatment with the compound. Two widely accepted and robust methods for this are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.[10]

Protocol 1: MTT Assay for Cell Viability

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[11][12]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[12]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., Doxorubicin).[13] Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[9][14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[14][15]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Gently mix and measure the absorbance at approximately 570 nm using a microplate reader.[10][14]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.[16] The amount of bound dye is proportional to the total cellular protein, which correlates with the cell number.[16][17]

Protocol 2: SRB Assay for Cytotoxicity

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines

  • Complete cell culture medium

  • Cold 10% Trichloroacetic acid (TCA)[17]

  • 0.4% (w/v) SRB solution in 1% acetic acid[17]

  • 1% acetic acid solution[14]

  • 10 mM Tris base solution[17]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[14][17]

  • Washing: Wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA.[14] Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[17][18]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[14][18]

  • Solubilization: Air-dry the plates and add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[17]

Data Presentation: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[13] The IC50 values for this compound should be calculated from the dose-response curves generated from the MTT or SRB assays and presented in a clear, tabular format for comparison across different cell lines.

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExample ValueExample Value
A549Lung CarcinomaExample ValueExample Value
HCT-116Colon CarcinomaExample ValueExample Value
U87MGGlioblastomaExample ValueExample Value

Part 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of this compound is established, the next critical step is to investigate its mechanism of action. Key cellular processes to examine are the induction of apoptosis and the effect on cell cycle progression.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death that many anticancer drugs induce.[13] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol 3: Annexin V/PI Apoptosis Assay

Materials:

  • Apoptosis Induction: this compound

  • Human cancer cell lines

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[19][20]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[21] Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[20][21]

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[4] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the DNA content of a cell population and determine the percentage of cells in each phase of the cell cycle.[22][23][24]

Protocol 4: Cell Cycle Analysis

Materials:

  • This compound

  • Human cancer cell lines

  • PBS

  • 70% cold ethanol[25]

  • PI/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent cell clumping.[25] Incubate at -20°C for at least 2 hours.[25]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.[26] The data will be displayed as a histogram of cell count versus fluorescence intensity, which can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[24]

Part 3: Visualizing Workflows and Pathways

Clear visualization of experimental workflows and potential signaling pathways enhances the understanding and reproducibility of the research.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mtt MTT Assay cluster_srb SRB Assay cluster_moa Mechanism of Action cluster_apoptosis Apoptosis Assay cluster_cell_cycle Cell Cycle Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment (this compound) cell_seeding->compound_treatment incubation_48_72h Incubation (48-72h) compound_treatment->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition fixation Cell Fixation (TCA) incubation_48_72h->fixation mtt_incubation Incubation (2-4h) mtt_addition->mtt_incubation solubilization_mtt Formazan Solubilization mtt_incubation->solubilization_mtt absorbance_570 Absorbance @ 570nm solubilization_mtt->absorbance_570 ic50 IC50 Determination absorbance_570->ic50 staining_srb SRB Staining fixation->staining_srb solubilization_srb Dye Solubilization staining_srb->solubilization_srb absorbance_540 Absorbance @ 540nm solubilization_srb->absorbance_540 absorbance_540->ic50 cell_treatment_moa Cell Treatment (IC50 concentration) harvesting_apoptosis Cell Harvesting cell_treatment_moa->harvesting_apoptosis harvesting_cell_cycle Cell Harvesting cell_treatment_moa->harvesting_cell_cycle staining_annexin_pi Annexin V/PI Staining harvesting_apoptosis->staining_annexin_pi flow_cytometry_apoptosis Flow Cytometry Analysis staining_annexin_pi->flow_cytometry_apoptosis apoptosis_results Apoptosis Profile flow_cytometry_apoptosis->apoptosis_results fixation_ethanol Ethanol Fixation harvesting_cell_cycle->fixation_ethanol staining_pi PI/RNase Staining fixation_ethanol->staining_pi flow_cytometry_cell_cycle Flow Cytometry Analysis staining_pi->flow_cytometry_cell_cycle cell_cycle_results Cell Cycle Distribution flow_cytometry_cell_cycle->cell_cycle_results

Caption: Experimental workflow for the in vitro evaluation of this compound.

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound This compound cdk CDK/Cyclin Complexes compound->cdk Potential Target bax Bax compound->bax Upregulation bcl2 Bcl-2 compound->bcl2 Downregulation g2m_arrest G2/M Arrest cdk->g2m_arrest Inhibition caspases Caspase Cascade bax->caspases Activation bcl2->caspases Inhibition apoptosis Apoptosis caspases->apoptosis

Caption: Potential signaling pathways affected by this compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its efficacy and mechanism of action. Positive results from these assays would warrant further investigation, including studies on its effects on specific signaling pathways (e.g., MAPK, PI3K/Akt), its potential to overcome drug resistance, and ultimately, its evaluation in preclinical in vivo models. The combination of the benzothiophene scaffold and the phenolic hydroxyl group holds significant promise, and a thorough and systematic evaluation is the critical next step in unlocking its therapeutic potential.

References

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
  • MDPI. (2022, September 21). Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs. MDPI.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Benchchem. (n.d.). A Comparative Guide to Cell Viability Assays: Cross-Validation of Sulforhodamine B (SRB) with Alternative Methods. Benchchem.
  • Humana Press. (2004). Flow Cytometry Protocol. In S. P. Langon (Ed.), Cancer Cell Culture: Methods and Protocols (pp. 248-255). Humana Press Inc.
  • Abcam. (n.d.). MTT Assay Protocol. Abcam.
  • Unknown Source. (n.d.). MTT ASSAY. Unknown Source.
  • PMC. (n.d.). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam.
  • ChemRxiv. (n.d.). Synthesis and Biological Study of Benzothiophene-Fused Azaenediyne Hybrids as Potential Anticancer Agents. ChemRxiv.
  • Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Bentham Science.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • PMC. (2020, February 3). Therapeutic Potential of Plant Phenolic Acids in the Treatment of Cancer. PMC.
  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.
  • Food & Nutrition Research. (2021, August 23). The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics. Food & Nutrition Research.
  • PMC. (n.d.). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. PMC.
  • PMC. (2016, November 5). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC.
  • Taylor & Francis Online. (2024, May 22). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry.
  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. G-Biosciences.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Merck.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Unknown Source. (2024, June 10). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Unknown Source.
  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.
  • Bio-protocol. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • PMC. (n.d.). Assaying cell cycle status using flow cytometry. PMC.
  • Frontiers. (2021, October 19). Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways. Frontiers.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Abcam.
  • Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific.
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences.
  • Benchchem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
  • SciELO. (n.d.). Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. SciELO.
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences.
  • Wiley Online Library. (1998, September). 2-Phenylbenzo[b]thiophene-based antiestrogens with mammary tumor inhibiting activity. Archiv der Pharmazie.
  • Canvax. (2023, March 21). DATA SHEET SRB Cytotoxicity Assay. Canvax.
  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and”. Anticancer Research.
  • MDPI. (n.d.). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. MDPI.
  • PMC. (n.d.). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC.
  • PMC. (2024, September 11). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC.
  • PubMed. (2025, April 1). Design, synthesis and biological evaluation of benzo[b]thiophene analogues as novel ferroptosis inhibitor that inhibit fibrosarcoma cell proliferation. PubMed.
  • PubMed. (n.d.). Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. PubMed.

Sources

Application of Fluorinated Benzothiophenes in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Fusion of Fluorine and the Benzothiophene Scaffold

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, bioavailability, and binding affinity to its biological target.[1][2][3] When this powerful tool is applied to privileged heterocyclic scaffolds like benzothiophene, the potential for discovering novel therapeutics with enhanced properties is significant.

The benzothiophene core, an aromatic structure composed of a fused benzene and thiophene ring, is present in a variety of biologically active compounds and approved drugs.[4][5] Its rigid, planar structure provides a versatile framework for the spatial orientation of various substituents, enabling fine-tuning of interactions with biological macromolecules. The inherent properties of the benzothiophene ring system, combined with the strategic placement of fluorine atoms, have given rise to a promising class of compounds with diverse therapeutic applications.

This technical guide provides an in-depth exploration of the application of fluorinated benzothiophenes in several key areas of medicinal chemistry: as antibacterial agents, selective estrogen receptor modulators (SERMs), and as anticancer agents, with a focus on kinase inhibition. We will delve into the rationale behind their design, provide detailed synthetic protocols for representative compounds, and outline methodologies for their biological evaluation.

I. Fluorinated Benzothiophene-Indole Hybrids as Potent Antibacterial Agents

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. This has spurred the search for novel antibacterial agents with unique mechanisms of action. One promising strategy involves the development of hybrid molecules that combine two or more pharmacophores to achieve synergistic or enhanced activity. Fluorinated benzothiophene-indole hybrids have emerged as a compelling class of compounds with potent activity against S. aureus and MRSA strains.[1][6]

A. Rationale and Mechanism of Action

The design of these hybrids is predicated on the known, albeit moderate, antimicrobial activities of both indole and benzothiophene scaffolds.[1][6] By directly fusing these two moieties and incorporating a fluorine atom on the benzothiophene ring, a new chemical entity with significantly enhanced potency is created.

Research has identified bacterial pyruvate kinase (PK) as a key molecular target for these compounds.[1] Pyruvate kinase is a crucial enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate while generating ATP. Inhibition of this enzyme disrupts bacterial energy metabolism, leading to cell death. The fluorinated benzothiophene-indole scaffold has been shown to effectively inhibit MRSA pyruvate kinase.[1]

B. Representative Compound: 5-Fluoro-benzothiophene-indole Hybrid (3a)

A representative compound from this class, which we will refer to as 3a , demonstrates the potent antibacterial activity of these hybrids.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
3a S. aureus (MSSA)8
3a S. aureus (MRSA)8-16
CiprofloxacinS. aureus (MSSA)0.5-2
CiprofloxacinS. aureus (MRSA)1->128
OxacillinS. aureus (MSSA)≤0.5
OxacillinS. aureus (MRSA)≥4

Data synthesized from literature reports.[1][6]

C. Synthetic Protocol: One-Pot Synthesis of Fluorinated Benzothiophene-Indole Hybrids

A notable advantage of this class of compounds is their accessibility through a straightforward one-pot synthesis.[6]

Protocol 1: Synthesis of 5-Fluoro-benzothiophene-indole Hybrid (3a)

Materials:

  • Indole

  • 5-Fluorothiophene-2,3-dicarbaldehyde

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Cyclohexane

  • Sodium Hydroxide Solution (2.5 M)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2 mmol of indole and 1 mmol (165 mg) of 5-fluorothiophene-2,3-dicarbaldehyde in 15 mL of glacial acetic acid.[6]

  • Heat the mixture at 100°C under reflux for a minimum of 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and cyclohexane as the mobile phase.[6]

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a 2.5 M sodium hydroxide solution.

  • Extract the product three times with 20 mL of ethyl acetate.[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate and cyclohexane to yield the final product.

D. Biological Evaluation: Pyruvate Kinase Inhibition Assay

The following protocol outlines a general method for assessing the inhibition of pyruvate kinase activity.

Protocol 2: Bacterial Pyruvate Kinase Inhibition Assay

Materials:

  • Purified bacterial pyruvate kinase

  • Fluorinated benzothiophene-indole hybrid test compound

  • Phosphoenolpyruvate (PEP)

  • Adenosine diphosphate (ADP)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay Buffer (e.g., 50 mM Tris-HCl, 50 mM MgCl₂, 20 mM KCl, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, prepare serial dilutions of the test compound in the assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Prepare a reaction mixture containing PEP, ADP, LDH, and NADH in the assay buffer.

  • Add the pyruvate kinase enzyme to the wells containing the test compound dilutions and controls.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of pyruvate by pyruvate kinase.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Plot the reaction rate as a function of the inhibitor concentration and determine the IC₅₀ value.

II. Fluorinated Benzothiophenes as Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogenic or antiestrogenic effects.[7][8] They are clinically important for the treatment and prevention of breast cancer and for managing postmenopausal symptoms. The benzothiophene scaffold is a key structural motif in clinically relevant SERMs such as raloxifene and arzoxifene.[7] The introduction of fluorine can enhance the metabolic stability and modulate the activity of these compounds.

A. Rationale for Fluorination in Benzothiophene SERMs

A significant challenge with some benzothiophene SERMs is their susceptibility to oxidative metabolism, which can lead to the formation of reactive quinoid metabolites.[7] These metabolites can be potentially toxic. Strategic fluorination of the benzothiophene core can block sites of metabolism, thereby improving the safety profile of the drug candidate.

B. Representative Compound: 4'-Fluoro-desmethylarzoxifene (4'F-DMA)

4'-F-DMA is a fluorinated analog of desmethylarzoxifene that demonstrates improved metabolic stability and potent antiestrogenic activity.[7] The fluorine substitution at the 4'-position of the phenyl ring effectively attenuates oxidation to quinoids.[7]

CompoundEstrogen Receptor (ERα) Binding Affinity (IC₅₀)Antiestrogenic ActivityMetabolic Stability
4'F-DMA Comparable to RaloxifenePotentImproved (reduced formation of glucuronide and sulfate conjugates compared to DMA)
Raloxifene HighPotentSusceptible to oxidative metabolism
Desmethylarzoxifene (DMA) HighPotentSusceptible to oxidative metabolism and formation of GSH conjugates

Data synthesized from literature reports.[7]

C. Synthetic Protocol: Synthesis of 4'-Fluoro-desmethylarzoxifene (4'F-DMA)

The synthesis of 4'F-DMA involves a multi-step sequence, with a key step being the construction of the substituted benzothiophene core. While a detailed step-by-step protocol for the entire synthesis is complex and proprietary, a general approach can be outlined.

G cluster_0 Synthesis of Fluorinated Benzothiophene Core cluster_1 Assembly of the SERM Scaffold A Substituted Thiophenol C Fluorinated Benzothiophene Intermediate A->C Cyclization B α-Halo Ketone B->C D Fluorinated Benzothiophene Intermediate F 4'F-DMA D->F Coupling and Deprotection E Side Chain Precursor E->F

D. Biological Evaluation: Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Protocol 3: Estrogen Receptor (ERα) Competitive Binding Assay

Materials:

  • Rat uterine cytosol (source of ERα)

  • [³H]-17β-estradiol (radiolabeled ligand)

  • 4'F-DMA (test compound)

  • Unlabeled 17β-estradiol (for standard curve)

  • Assay Buffer (e.g., 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare rat uterine cytosol containing estrogen receptors.[1]

  • Prepare serial dilutions of the test compound (4'F-DMA) and unlabeled 17β-estradiol in the assay buffer.

  • In assay tubes, add a fixed concentration of [³H]-17β-estradiol and varying concentrations of the test compound or unlabeled estradiol. Include tubes for total binding (only [³H]-17β-estradiol) and non-specific binding (with a large excess of unlabeled estradiol).[1]

  • Add the uterine cytosol to each tube and incubate to allow for competitive binding.

  • Separate the receptor-bound and free radioligand by adding hydroxylapatite slurry, which binds the receptor-ligand complex.

  • Wash the HAP pellet to remove unbound radioligand.

  • Add scintillation fluid to the HAP pellet and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.[1]

III. Fluorinated Benzothiophenes in Oncology: Targeting Kinases

The benzothiophene scaffold has proven to be a valuable template for the design of anticancer agents, including those that function as kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors has revolutionized cancer therapy.

A. Rationale for Fluorinated Benzothiophenes as Kinase Inhibitors

The rigid benzothiophene core can be decorated with various substituents to achieve potent and selective inhibition of specific kinases. The introduction of fluorine can enhance binding affinity through favorable interactions with the kinase active site and improve pharmacokinetic properties.

B. Representative Compound: 5-hydroxybenzothiophene hydrazide derivative (16b)

Compound 16b , a 5-hydroxybenzothiophene hydrazide derivative, has been identified as a potent multi-target kinase inhibitor with significant anticancer activity, particularly against glioblastoma cells.[3]

CompoundTarget KinaseIC₅₀ (nM)
16b Clk411
16b DRAK187
16b Haspin125.7
16b Clk1163
16b Dyrk1B284
16b Dyrk1A353.3

Data sourced from Abdel-Halim et al. (2023).[3]

This compound also demonstrated potent growth inhibitory activity against various cancer cell lines, with the highest potency observed in U87MG glioblastoma cells (IC₅₀ = 7.2 µM).[3]

C. Synthetic Strategy for Fluorinated Benzothiophene Kinase Inhibitors

The synthesis of these inhibitors typically involves the construction of a substituted benzothiophene core followed by the introduction of the desired side chains.

G cluster_0 Core Synthesis cluster_1 Side Chain Elaboration A Fluorinated Thiophenol C Fluorinated Benzothiophene Carboxylate A->C Cyclization B Substituted Acrylate B->C D Fluorinated Benzothiophene Carboxylate F Target Kinase Inhibitor D->F Amidation E Hydrazine E->F

D. Biological Evaluation: In Vitro Kinase Inhibition and Cell Viability Assays

Protocol 4: In Vitro Kinase Inhibition Assay (General)

Materials:

  • Purified recombinant target kinase(s)

  • Fluorinated benzothiophene test compound

  • ATP

  • Kinase-specific substrate (peptide or protein)

  • Kinase Assay Buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 96- or 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a multi-well plate, add the test compound dilutions, the target kinase, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified period at an optimal temperature.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal will be proportional to the amount of ADP produced or the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Protocol 5: Cell Viability (MTT) Assay for Anticancer Activity

Materials:

  • U87MG glioblastoma cells (or other relevant cancer cell line)

  • Fluorinated benzothiophene test compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed U87MG cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[8]

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 72 hours).[8]

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[8]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log concentration of the compound to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The strategic incorporation of fluorine into the benzothiophene scaffold has yielded a rich and diverse collection of molecules with significant potential in medicinal chemistry. From combating antibiotic resistance to offering new avenues for cancer therapy and endocrine-related disorders, fluorinated benzothiophenes represent a promising area of research and development. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to the discovery and development of novel therapeutics. By understanding the rationale behind the design of these compounds and employing robust synthetic and biological evaluation methods, the full potential of this fascinating class of molecules can be realized.

References

Sources

Application Note: High-Resolution Mass Spectrometry for the Comprehensive Analysis of Benzothiophene Compounds in Complex Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Benzothiophenes and their alkylated derivatives are a significant class of polycyclic aromatic sulfur heterocycles (PASHs) found in fossil fuels, and their presence has profound implications for refining processes and environmental monitoring.[1][2][3] This application note presents a detailed protocol for the qualitative and quantitative analysis of benzothiophene compounds using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC). We will explore the rationale behind key experimental choices, from sample preparation to data analysis, providing researchers, scientists, and drug development professionals with a robust framework for the comprehensive characterization of these challenging analytes. The methodologies described herein leverage the high resolving power and mass accuracy of Orbitrap technology to achieve unambiguous identification and reliable quantification of benzothiophenes in complex matrices such as crude oil.

Introduction

Benzothiophenes are bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring. Their derivatives, particularly alkylated benzothiophenes, are abundant in crude oil and coal tar, where they contribute significantly to the overall sulfur content.[1][2] The presence of these sulfur-containing compounds is problematic for the petroleum industry as they are resistant to hydrodesulfurization (HDS), a critical refining process. Incomplete removal of these compounds can lead to catalyst poisoning and the release of sulfur oxides (SOx) upon combustion, a major contributor to acid rain. Furthermore, some benzothiophene derivatives have been identified as having potential biological activity, making their characterization relevant in pharmaceutical and toxicological research.

The complexity of matrices like crude oil, which can contain many thousands of individual compounds, presents a significant analytical challenge.[4] High-Resolution Mass Spectrometry (HRMS) has emerged as an indispensable tool for these "petroleomics" studies.[5] HRMS instruments, such as the Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provide the necessary resolving power and mass accuracy to separate and identify individual components in these intricate mixtures.[5][6][7] A mass accuracy of below 1 ppm is often essential for reliable formula assignment in petroleomics.[6][8] This allows for the confident determination of elemental compositions, a critical step in differentiating between the vast number of isobaric and isomeric species present.

This guide will provide a comprehensive workflow for the analysis of benzothiophenes, demonstrating the power of LC-HRMS for achieving both in-depth qualitative characterization and validated quantitative results.

Principles of HRMS for Benzothiophene Analysis

The successful analysis of benzothiophenes in complex mixtures hinges on two key capabilities of modern mass spectrometers: high resolving power and high mass accuracy.

  • High Resolving Power is the ability of a mass spectrometer to distinguish between ions of very similar mass-to-charge ratios (m/z). This is crucial in petroleomics, where a single nominal mass can correspond to hundreds of different elemental compositions. For instance, the ability to resolve the isobaric doublet of C3 versus SH4 (a mass difference of only 0.00337 Da) is a benchmark for instrument performance.[8] High-field Orbitrap analyzers can achieve resolving powers exceeding 1,000,000 at m/z 200, making them well-suited for this challenge.[6]

  • High Mass Accuracy is the ability to measure the m/z of an ion very close to its theoretical true mass. This precision allows for the confident assignment of elemental formulas to detected peaks. With mass accuracies in the sub-ppm range, the number of possible chemical formulas for a given mass is drastically reduced, enabling a higher degree of confidence in compound identification.[6][8]

Choice of Ionization Technique

The selection of an appropriate ionization source is critical for the successful analysis of benzothiophenes, which are considered to be of low to moderate polarity.

  • Atmospheric Pressure Chemical Ionization (APCI) is often a suitable choice for compounds with lower polarity that are not easily ionized by ESI.[9][10] APCI utilizes a corona discharge to create reagent ions from the solvent vapor, which then ionize the analyte molecules through proton transfer or charge exchange reactions.[9] This technique is well-suited for a broad range of thermally stable, low molecular weight compounds.[9]

  • Atmospheric Pressure Photoionization (APPI) is another powerful technique for the analysis of nonpolar and moderately polar compounds, including polycyclic aromatic hydrocarbons (PAHs) and sulfur-containing species.[3][11][12] APPI uses photons to ionize the analyte, often with the assistance of a dopant. It can provide high sensitivity for these classes of compounds.[3][12]

  • Electrospray Ionization (ESI) , while being one of the most common ionization techniques, is generally less effective for nonpolar compounds like benzothiophenes unless they possess a site that can be readily protonated or deprotonated.[9] However, it is widely used in general petroleomics for the analysis of more polar heteroatomic species.[13]

For the purposes of this protocol, we will focus on APCI due to its robust performance for a wide range of low to moderately polar analytes.

Experimental Workflow

A generalized workflow for the analysis of benzothiophene compounds is presented below. This workflow emphasizes a systematic approach from sample receipt to final data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Sample Crude Oil Sample SPE Solid-Phase Extraction (SPE) (e.g., Aminopropylsilane) Sample->SPE Dilution & Loading Fractionation Fraction Collection SPE->Fractionation Elution LC UHPLC Separation Fractionation->LC Injection HRMS HRMS Detection (APCI, Full Scan, dd-MS2) LC->HRMS RawData Raw Data Acquisition HRMS->RawData Processing Peak Picking & Formula Assignment RawData->Processing Identification Compound Identification (Accurate Mass, MS/MS) Processing->Identification Quantification Quantitative Analysis Identification->Quantification

Caption: Overall experimental workflow for HRMS analysis of benzothiophenes.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

The goal of sample preparation is to isolate the PASHs from the highly complex hydrocarbon matrix and other interfering compounds.[1] A method utilizing aminopropylsilane-bonded SPE cartridges has proven effective for this purpose.[1]

Materials:

  • Crude oil sample

  • Hexane, Dichloromethane (DCM)

  • Aminopropylsilane SPE cartridges (e.g., 500 mg, 6 mL)

  • Glass vials and pipettes

Step-by-Step Protocol:

  • Sample Dilution: Accurately weigh approximately 100 mg of the crude oil sample into a glass vial. Dissolve the sample in a minimal amount of DCM and then dilute with hexane to a final volume of 10 mL.

  • SPE Cartridge Conditioning: Condition an aminopropylsilane SPE cartridge by passing 10 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading: Load the diluted crude oil sample onto the conditioned SPE cartridge.

  • Fractionation/Elution:

    • Fraction 1 (Saturates & Aromatics): Elute with 15 mL of hexane. This fraction will contain the bulk of the non-polar hydrocarbons and can be discarded for this analysis.

    • Fraction 2 (PASHs): Elute the target benzothiophene compounds with 10 mL of a 20% DCM in hexane solution.

    • Fraction 3 (Polar Compounds): Elute more polar compounds with 10 mL of DCM.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent from Fraction 2 under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent for LC-MS analysis (e.g., toluene/methanol 1:1 v/v).

Causality: The aminopropylsilane stationary phase retains the more polar PASHs through polar interactions, while allowing the non-polar saturated and aromatic hydrocarbons to be washed away with hexane. The subsequent elution with a slightly more polar solvent (20% DCM in hexane) is sufficient to desorb the target benzothiophenes, providing a cleaner and more concentrated sample for analysis.

Liquid Chromatography (LC) Method

Chromatographic separation is essential to reduce ion suppression effects and to separate isomeric compounds prior to mass spectrometric detection.

ParameterSettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent separation for a wide range of aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous mobile phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic mobile phase for eluting aromatic compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 2 µLA small injection volume minimizes peak distortion.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Gradient 40% B to 95% B over 15 min, hold for 5 minA gradient is necessary to elute compounds with a wide range of polarities.
High-Resolution Mass Spectrometry (HRMS) Parameters

The following parameters are a starting point for an Orbitrap-based HRMS system. Optimization will be necessary for specific instruments and applications.

ParameterSettingRationale
Ionization Mode APCI, PositiveAPCI is effective for moderately polar compounds like benzothiophenes.
Vaporizer Temp. 400 °COptimizes the volatilization of the LC eluent and analytes.[9]
Capillary Temp. 275 °CFacilitates desolvation of ions.[9]
Discharge Current 5 µAInitiates the chemical ionization process.[9]
Mass Range m/z 100-1000Covers the expected mass range for benzothiophenes and their derivatives.
Full Scan Resolution 120,000 @ m/z 200Provides sufficient resolving power to separate many isobaric interferences.
Data Acquisition Data-Dependent MS/MS (dd-MS2)Automatically triggers fragmentation of the most intense ions for structural confirmation.
Collision Energy Stepped (e.g., 20, 30, 40 eV)Using multiple collision energies helps to generate a comprehensive fragmentation spectrum.

Data Acquisition and Processing

A robust data processing workflow is essential to extract meaningful information from the complex datasets generated by HRMS.[14]

G cluster_workflow Data Processing Workflow node_start Start Raw HRMS Data (.raw) node_peak Peak Detection - Noise Filtering - Chromatogram Deconvolution node_start->node_peak node_formula node_formula node_peak->node_formula node_db Database Search - Internal/External Databases - Retention Time Alignment node_formula->node_db node_ms2 MS/MS Spectral Interpretation - Fragmentation Pattern Analysis - Library Matching node_db->node_ms2 node_report Final Report - Identified Compounds - Quantitative Results node_ms2->node_report G cluster_frag Hypothetical Fragmentation of Methylbenzothiophene Parent [C₉H₈S]⁺˙ m/z 148.0347 Frag1 [C₈H₅S]⁺ m/z 133.0112 (Loss of CH₃) Parent->Frag1 -CH₃˙ Frag2 [C₇H₄]⁺˙ m/z 88.0313 (Loss of HCS) Parent->Frag2 -HCS˙

Sources

Application Note & Protocol: High-Throughput Quantification of Phenolic Compounds Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenolic compounds, a diverse group of plant secondary metabolites, are of significant interest in the pharmaceutical, nutraceutical, and food industries due to their potent antioxidant and various health-promoting properties. Accurate and sensitive quantification of these compounds in complex matrices is crucial for quality control, efficacy assessment, and pharmacokinetic studies. This document provides a comprehensive guide to the development and validation of a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of multiple phenolic compounds. We delve into the causality behind experimental choices, from sample preparation to data analysis, ensuring a scientifically sound and reproducible protocol.

Introduction: The Rationale for UPLC-MS/MS

The quantification of phenolic compounds presents analytical challenges due to their structural diversity, wide concentration ranges, and the complexity of sample matrices. While traditional methods like HPLC-UV have been employed, they often lack the sensitivity and selectivity required for complex analyses, leading to uncertainties in peak identification.[1] UPLC-MS/MS has emerged as the gold standard, offering significant advantages:

  • Enhanced Chromatographic Resolution: UPLC systems utilize columns with smaller particle sizes (<2 µm), leading to sharper peaks, better separation of isomeric compounds, and faster analysis times compared to conventional HPLC.[2]

  • Superior Sensitivity and Selectivity: Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity.[1] By monitoring specific precursor-to-product ion transitions for each analyte, MRM effectively filters out background noise, allowing for accurate quantification even at trace levels in complex matrices like plant extracts or plasma.[2][3]

  • High Throughput: The rapid separation achieved with UPLC significantly increases sample throughput, which is critical for large-scale studies.[4][5]

This guide will walk you through the entire workflow, from initial method development to full validation, providing the technical insights necessary to implement this powerful technique in your laboratory.

The Analytical Workflow: A Conceptual Overview

The successful quantification of phenolic compounds by UPLC-MS/MS is a multi-stage process. Each stage is critical for the overall accuracy and reliability of the results.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Validation Sample Raw Sample (e.g., Plant Tissue, Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Homogenization Cleanup Purification/Cleanup (e.g., SPE) Extraction->Cleanup Removal of Interferences FinalSample Final Extract for Injection Cleanup->FinalSample Reconstitution UPLC UPLC Separation (Reversed-Phase C18) FinalSample->UPLC Injection Ionization Ionization (ESI) UPLC->Ionization Elution MSMS MS/MS Detection (MRM Mode) Ionization->MSMS Ion Transfer Integration Peak Integration & Quantification MSMS->Integration Raw Data Validation Method Validation Integration->Validation Performance Check Report Final Report Validation->Report Data Acceptance

Caption: UPLC-MS/MS workflow for phenolic compound quantification.

Sample Preparation: The Foundation of Accurate Analysis

The primary goal of sample preparation is to extract the target phenolic compounds from the matrix while removing interfering substances like sugars, proteins, and lipids that can cause matrix effects and damage the analytical column.[6][7]

Extraction Techniques: Choosing the Right Approach

The choice of extraction method depends on the sample matrix and the physicochemical properties of the target analytes.

  • Solid-Liquid Extraction (SLE): This is the initial step for solid samples like plant material. The choice of solvent is critical. Aqueous mixtures of organic solvents like ethanol or methanol are commonly used.[6][8] For instance, an 80% ethanol-water solution has been shown to be highly efficient for extracting a broad range of polyphenols from berries.[9] Optimization of parameters such as solvent-to-solid ratio, temperature, and extraction time is crucial to maximize recovery.[8][10][11]

  • Liquid-Liquid Extraction (LLE): LLE is a simple and effective method for partitioning analytes from a liquid sample into an immiscible organic solvent.[6] It is often preferred for its simplicity.[12] Ethyl acetate is a common choice for extracting a wide range of phenolic compounds.[6][12]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique for both cleanup and concentration of analytes.[6][13] It offers advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to fractionate different classes of compounds.[13][14] Reversed-phase cartridges (e.g., C18 or polymeric sorbents) are widely used to retain phenolic compounds while allowing more polar interferences to pass through.[13]

Protocol: General Sample Preparation for Plant Material

This protocol provides a general framework. Optimization may be required for specific matrices.

  • Homogenization: Weigh 1 g of the ground plant material into a centrifuge tube.

  • Extraction: Add 10 mL of 80% methanol (or another optimized solvent). Vortex thoroughly and extract using ultrasonication for 30 minutes.[8]

  • Centrifugation: Centrifuge at 4000 rpm for 15 minutes. Collect the supernatant.

  • Re-extraction: Repeat the extraction process on the pellet with another 10 mL of the extraction solvent to ensure complete recovery.

  • Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter into an autosampler vial for direct injection or further SPE cleanup.[9]

UPLC-MS/MS Method Development: Optimizing Separation and Detection

Method development involves optimizing both the chromatographic separation and the mass spectrometric detection to achieve the desired sensitivity, selectivity, and speed.

Chromatographic Separation
  • Column Chemistry: A reversed-phase C18 column is the most common choice for separating a wide range of phenolic compounds.[9][15] Columns with a particle size of 1.7-1.8 µm are typical for UPLC applications.[15][16]

  • Mobile Phase: The mobile phase typically consists of a weak acid (e.g., 0.1% formic acid) in water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).[8][17] The acid helps to improve peak shape and ionization efficiency by keeping the phenolic compounds in their protonated form.

  • Gradient Elution: A gradient elution program, where the proportion of Solvent B is increased over time, is necessary to elute compounds with a wide range of polarities within a reasonable time frame.[8][9] A typical run time for a multi-compound analysis can be as short as 4.5 minutes or up to 30 minutes for more complex separations.[1][4]

Mass Spectrometric Detection
  • Ionization Source: Electrospray Ionization (ESI) is the most suitable ionization technique for phenolic compounds and can be operated in either positive or negative ion mode.[9] Negative ion mode is often preferred as phenolic hydroxyl groups are readily deprotonated.[9]

  • MRM Transition Optimization: For each target analyte, specific MRM transitions must be optimized. This is a two-step process:

    • Precursor Ion Selection: Infuse a standard solution of the analyte into the mass spectrometer to identify the most abundant precursor ion (typically [M-H]⁻ in negative mode).

    • Product Ion Selection and Collision Energy (CE) Optimization: Fragment the precursor ion at various collision energies to identify the most intense and stable product ions. The transition that gives the highest signal is used for quantification (quantifier), and a second transition is used for confirmation (qualifier).[9]

Protocol: UPLC-MS/MS Instrumental Parameters

The following table provides a starting point for instrument parameters. These must be optimized for your specific instrument and target analytes.

Parameter Typical Setting Rationale
UPLC System Waters ACQUITY UPLC H-Class or similar[4][5]High-pressure system for efficient separation with sub-2 µm particles.
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[15]Provides excellent retention and peak shape for phenolic compounds.
Column Temp. 30-40 °C[9][18]Ensures reproducible retention times.
Mobile Phase A Water + 0.1% Formic Acid[17]Promotes ionization and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic Acid[5]Common organic solvent for reversed-phase chromatography.
Flow Rate 0.3 - 0.5 mL/min[17][19]Typical flow rate for 2.1 mm ID columns.
Injection Vol. 1 - 5 µL[2][9]Small injection volume is sufficient due to high sensitivity.
MS System Triple Quadrupole (e.g., Waters Xevo TQ-S, Sciex QTRAP)Required for MRM experiments.
Ionization Mode ESI Negative[9]Most phenolic compounds ionize efficiently in negative mode.
Capillary Voltage 3.0 - 3.5 kV[2][9]Optimized for stable spray and maximum ion generation.
Source Temp. 120 - 150 °CPrevents solvent condensation.
Desolvation Temp. 325 - 400 °C[9][17]Facilitates efficient desolvation of droplets.
Gas Flow Instrument DependentOptimized for efficient nebulization and desolvation.
Acquisition Mode Multiple Reaction Monitoring (MRM)[2][9]Provides the highest sensitivity and selectivity for quantification.

Method Validation: Ensuring Data Integrity

A rigorous method validation is mandatory to ensure that the analytical method is reliable and fit for its intended purpose.[20][21] Validation should be performed according to guidelines from regulatory bodies like the FDA or ICH.[22][23][24]

Validation_Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect

Caption: Key parameters for analytical method validation.

Core Validation Parameters
Parameter Description & Procedure Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components. Analyze blank matrix from at least 6 different sources to check for interferences at the retention time of the analyte.[25][26]No significant interfering peaks (>20% of LLOQ) at the analyte's retention time.
Linearity & Range The ability to produce results that are directly proportional to the concentration of the analyte. A calibration curve is prepared with at least 6-8 non-zero standards.[22]Correlation coefficient (R²) > 0.99.[9] Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[22]
Accuracy The closeness of the measured value to the true value. Analyze Quality Control (QC) samples at low, medium, and high concentrations (at least 5 replicates per level).[27]Mean concentration should be within ±15% of the nominal value.[27]
Precision The degree of agreement among individual test results. Assessed as repeatability (intra-day) and intermediate precision (inter-day) using QC samples.[23]Relative Standard Deviation (RSD) or Coefficient of Variation (CV) should be ≤15%.[27][28]
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[28]Accuracy within ±20% and Precision (RSD) ≤20%. Signal-to-noise ratio should be at least 10:1.[1]
Stability The chemical stability of the analyte in a given matrix under specific conditions. Evaluated through freeze-thaw, short-term (bench-top), and long-term storage stability studies using QC samples.[15]Mean concentration of stability samples should be within ±15% of nominal fresh samples.
Matrix Effect The alteration of analyte ionization due to co-eluting matrix components.[28][29] Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response in a pure solvent solution.[28]The matrix factor should be consistent across different lots of matrix. Values typically between 85-115% are considered acceptable.[28]

Data Analysis and Quantification

  • Peak Integration: The raw data (chromatograms) from the UPLC-MS/MS is processed using the instrument's software (e.g., Waters MassLynx, Sciex Analyst). The software integrates the area under the peak for the quantifier MRM transition for each analyte.

  • Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratio (analyte peak area / internal standard peak area) against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.

  • Concentration Calculation: The concentration of the analyte in the unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.

Conclusion: A Powerful and Reliable Tool

The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and selective platform for the quantification of phenolic compounds in diverse and complex matrices. By understanding the principles behind each step, from sample preparation to method validation, researchers can confidently generate high-quality, reproducible data. The inherent high-throughput nature of this technique makes it an invaluable tool in the fields of natural product research, drug development, and quality control, enabling deeper insights into the role and prevalence of these vital bioactive molecules.[4][30]

References

  • A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). National Center for Biotechnology Information. [Link]

  • Multiple-Reaction Monitoring Tandem Mass Method for Determination of Phenolics and Water-Soluble Vitamins in Eccoilopus formosanus. MDPI. [Link]

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  • Rapid Quantification of Grape Juice Phenolics Using UPLC-QDa Mass Detection. Waters. [Link]

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  • Analytical Techniques that Support the Authentication and Phytochemical Characterization of Botanicals. ResearchGate. [Link]

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  • Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Semantic Scholar. [Link]

  • Analysis of phenolic standards using multiple reaction monitoring. ResearchGate. [Link]

  • Comparison between different liquid-liquid and solid phase methods of extraction prior to the identification of the phenolic fraction present in olive oil washing wastewater from the two-phase olive oil extraction system. Grasas y Aceites. [Link]

  • Comparative Study of Solid-Phase Extraction and Liquid−Liquid Extraction for the Reliable Quantification of High Value Added Compounds from Oxidation Processes of Wood-Derived Lignin. Industrial & Engineering Chemistry Research. [Link]

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  • Optimal Extraction of Antioxidants, Flavonoids, and Phenolic Acids from the Leaves of Apocynum venetum L. by Response Surface Methodology with Integrated Chemical Profiles and Bioactivity Evaluation. MDPI. [Link]

  • Optimization of chemical extraction of phenolic compounds from fruits and vegetable residue by UPLC-MS. ResearchGate. [Link]

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  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. MDPI. [Link]

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  • HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. SciELO. [Link]

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  • LC-MS/MS characterization of phenolic compounds and in vitro assessment of antioxidant, antidiabetic, antimicrobial, and cytotoxic properties of Echium creticum L. extracts. ACG Publications. [Link]

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1H NMR and 13C NMR characterization of 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction: The Significance of Precise Characterization

In the landscape of drug discovery and materials science, benzothiophene derivatives are a cornerstone, forming the structural basis for numerous pharmacologically active agents.[1] The compound this compound combines the benzothiophene scaffold with a fluorinated phenol moiety, making it a molecule of significant interest for potential applications in medicinal chemistry. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making its precise placement and the overall molecular structure critical to its function.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural determination of organic molecules in solution.[1] This application note provides a comprehensive guide for researchers and scientists on the characterization of this compound using both ¹H and ¹³C NMR. We delve into the causality behind experimental choices, from sample preparation to the intricacies of spectral interpretation, ensuring a self-validating and robust analytical workflow.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for accurate spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering for the benzothiophene core and a logical numbering scheme for the appended phenol ring.

Caption: Structure of this compound with atom numbering.

¹H NMR Characterization

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shifts (δ), signal multiplicities (splitting patterns), and integral values. Protons on the aromatic rings of benzothiophenes typically resonate in the downfield region of δ 7.0-8.0 ppm.[1]

  • Benzothiophene Protons (H2, H3, H4, H5, H6): These protons will appear in the aromatic region. The H3 proton on the thiophene ring is expected to be a singlet, as it lacks adjacent proton neighbors. The protons on the benzene portion of the core (H4, H5, H6) will exhibit characteristic ortho and meta couplings, appearing as doublets or triplets.

  • Fluorophenol Protons (H3', H5', H6'): These protons will also be in the aromatic region. The fluorine atom at the C4' position will introduce additional complexity through heteronuclear J-coupling.

    • H3' and H5': These protons are ortho to the fluorine atom and will therefore exhibit a significant ³J(H,F) coupling (typically 5-10 Hz) in addition to their H-H couplings. They are expected to appear as a doublet of doublets.

    • H6': This proton is meta to the fluorine and will show a smaller ⁴J(H,F) coupling (typically 0.5-3.0 Hz).[2]

  • Phenolic Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and its resonance can range from δ 4.5 to over 9.0 ppm. In a solvent like DMSO-d₆, which is a strong hydrogen bond acceptor, this peak will be sharper and further downfield compared to its position in CDCl₃.

Protocol for ¹H NMR Data Acquisition

This protocol outlines the standard procedure for preparing a sample and acquiring a high-quality ¹H NMR spectrum.

I. Sample Preparation:

  • Analyte Weighing: Accurately weigh 5-10 mg of this compound. For routine analysis, this concentration provides a good signal-to-noise ratio without significant exchange effects.[3]

  • Solvent Selection: Choose a suitable deuterated solvent.

    • Chloroform-d (CDCl₃): An excellent first choice for many organic molecules. The residual solvent peak appears at δ 7.26 ppm.[4]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Useful if solubility in CDCl₃ is poor. It is also beneficial for observing exchangeable protons like the phenolic -OH, which will appear as a sharper peak. The residual solvent peak is at δ 2.50 ppm.[5]

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[3][6]

  • Mixing: Gently swirl the vial to ensure complete dissolution. If particulates are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Transfer: Transfer the clear solution to the NMR tube and cap it securely. The sample height should be between 40-50 mm to ensure it is within the detection region of the NMR coil.[3]

II. Instrument Setup & Data Acquisition:

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The instrument will lock onto the deuterium signal from the solvent to stabilize the magnetic field. Following this, the magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks.[1]

  • Acquisition Parameters: Load standard proton acquisition parameters and adjust as necessary.

    • Spectral Width (SW): Set to cover a range of approximately 0-12 ppm to ensure all proton signals are captured.[1]

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.[1] The S/N ratio scales with the square root of the number of scans.[7]

    • Acquisition Time (AT): A typical value is 1-5 seconds. This is the duration for which the signal (FID) is detected after the pulse.[7]

    • Relaxation Delay (D1): Set a delay of 1-2 seconds between scans to allow the nuclei to return to equilibrium.

  • Acquisition: Start the acquisition. The experiment will typically take a few minutes to complete.

III. Data Processing:

  • Fourier Transform (FT): Apply a Fourier transformation to the acquired Free Induction Decay (FID) to convert it from the time domain to the frequency domain (the spectrum).

  • Phasing: Manually or automatically correct the phase of the spectrum so that all peaks are positive and have a flat baseline at their base.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat across the entire spectrum.

  • Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at δ 7.26 ppm).[4]

  • Integration: Integrate the signals to determine the relative number of protons each peak represents.

¹³C NMR Characterization

Predicted ¹³C NMR Spectral Analysis

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom appears as a single line. The key diagnostic feature for this molecule will be the C-F coupling.

  • Benzothiophene Carbons: The chemical shifts for benzothiophene carbons are well-documented.[8][9] The quaternary carbons (C3a, C7, C7a) will have distinct shifts from the protonated carbons. The carbons adjacent to the sulfur atom (C2 and C7a) will be influenced by its electronegativity and lone pairs.

  • Fluorophenol Carbons: The most notable feature will be the large one-bond coupling between C4' and the fluorine atom (¹J(C,F)), which can range from 240 to 320 Hz.[2] This will split the C4' signal into a doublet. The carbons ortho (C3', C5') and meta (C2', C6') to the fluorine will also show smaller two-bond and three-bond C-F couplings, respectively, appearing as doublets. The carbon bearing the hydroxyl group (C1') will be significantly shifted downfield to ~150-160 ppm.[5]

Protocol for ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, but key parameters are adjusted to account for the lower sensitivity and wider chemical shift range of the ¹³C nucleus.

I. Sample Preparation:

  • A more concentrated sample (20-50 mg in 0.6-0.7 mL) is often beneficial due to the low natural abundance (1.1%) of the ¹³C isotope. If sample quantity is limited, a longer acquisition time will be necessary.

II. Instrument Setup & Data Acquisition:

  • Locking and Shimming: Performed as described in the ¹H NMR protocol.

  • Acquisition Parameters: Load standard proton-decoupled carbon acquisition parameters.

    • Spectral Width (SW): Set to a wide range, typically 0-220 ppm, to cover all possible carbon resonances.[1]

    • Number of Scans (NS): A significantly higher number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.

    • Acquisition Time (AT): Typically around 1-2 seconds.

    • Relaxation Delay (D1): A 2-second delay is a common starting point.[10]

  • Acquisition: Start the acquisition. This experiment can take from 30 minutes to several hours to complete.

III. Data Processing:

  • Processing steps (FT, phasing, baseline correction, referencing) are analogous to those for ¹H NMR. The CDCl₃ solvent signal at δ 77.16 ppm is commonly used for referencing.[11]

Workflow and Data Summary

The overall process from sample preparation to structural confirmation is a systematic workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Insert & Lock transfer->load shim Shim Magnetic Field load->shim setup Set Acquisition Parameters (¹H or ¹³C) shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process assign Reference & Assign Spectra process->assign structure Structure Confirmation assign->structure

Caption: General workflow for NMR characterization.

Summary of Predicted NMR Data

The following tables summarize the anticipated chemical shifts and coupling constants for this compound in a non-polar solvent like CDCl₃.

Table 1: Predicted ¹H NMR Data

Atom Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H2 Benzothiophene ~7.3-7.5 s -
H3 Benzothiophene ~7.2-7.4 d J(H3,H4) ≈ 7-8
H4 Benzothiophene ~7.7-7.9 d J(H4,H3) ≈ 7-8
H5 Benzothiophene ~7.3-7.5 t J(H5,H4/H6) ≈ 7-8
H6 Benzothiophene ~7.8-8.0 d J(H6,H5) ≈ 7-8
H3' Fluorophenol ~7.0-7.2 dd ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 8-10
H5' Fluorophenol ~6.8-7.0 ddd ³J(H,H) ≈ 8-9, ⁴J(H,H) ≈ 2-3, ³J(H,F) ≈ 8-10
H6' Fluorophenol ~7.1-7.3 dd ⁴J(H,H) ≈ 2-3, ⁴J(H,F) ≈ 4-6

| OH | Phenol | 4.5-9.0 | br s | - |

Table 2: Predicted ¹³C NMR Data

Atom Assignment Predicted δ (ppm) Multiplicity (from C-F) Coupling Constant (J, Hz)
C2 Benzothiophene ~125-130 s -
C3 Benzothiophene ~120-125 s -
C3a Benzothiophene ~138-142 s -
C4 Benzothiophene ~122-126 s -
C5 Benzothiophene ~123-127 s -
C6 Benzothiophene ~124-128 s -
C7 Benzothiophene ~135-140 s -
C7a Benzothiophene ~139-143 s -
C1' Fluorophenol ~151-153 d ⁴J(C,F) ≈ 2-4
C2' Fluorophenol ~118-122 d ³J(C,F) ≈ 7-9
C3' Fluorophenol ~115-117 d ²J(C,F) ≈ 20-25
C4' Fluorophenol ~156-160 d ¹J(C,F) ≈ 240-250
C5' Fluorophenol ~116-118 d ²J(C,F) ≈ 20-25

| C6' | Fluorophenol | ~128-132 | d | ³J(C,F) ≈ 7-9 |

References

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Rsc.org. [Link]

  • Carbon-13 Magnetic Resonance Spectra of Benzothiophene and Dibenzothiophene. Taylor & Francis Online. [Link]

  • Carbon-13 Magnetic Resonance Spectra of Benzothiophene and Dibenzothiophene. Taylor & Francis Online. [Link]

  • NMR data acquisition. BMRB. [Link]

  • Sample Preparation. Rochester Institute of Technology. [Link]

  • NMR sample preparation guidelines. University of Leicester. [Link]

  • NMR Sample Preparation Guidelines. University of Cambridge. [Link]

  • Electronic Supplementary Material - The Royal Society of Chemistry. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • PREPARATION OF AN NMR SAMPLE. University of Missouri-St. Louis. [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts. [Link]

  • Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry. [Link]

  • NMR acquisition parameters and qNMR. Nanalysis. [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. [Link]

  • An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. CiteSeerX. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. [Link]

  • Lecture 3: Coupling Constants. Harvard University. [Link]

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Application Note: Advanced Copper-Catalyzed Synthesis of Benzothiophenes

[1]

Executive Summary & Strategic Rationale

Benzothiophenes are privileged pharmacophores found in blockbuster therapeutics such as Raloxifene (osteoporosis) and Zileuton (asthma).[1] Historically, their synthesis relied on harsh acid-mediated cyclizations or expensive Palladium-catalyzed cross-couplings.[1]

This guide details the Copper-Catalyzed approach, which offers a superior cost-benefit profile and distinct mechanistic advantages.[2][3] Unlike Palladium, which often requires phosphine ligands susceptible to oxidation, Copper systems utilize robust N,N-ligands and operate via diverse mechanistic manifolds—ranging from classical Ullmann-type coupling to modern oxidative C-H activation.[1]

Why Copper?

  • Orthogonal Reactivity: Copper tolerates electrophiles (e.g., aryl chlorides) that are often reactive under Pd conditions.[1]

  • Cost Efficiency: Precursor cost reduction of >90% compared to Pd/phosphine systems.

  • Scalability: Reduced toxicity and easier removal of residual metals (less stringent ppm limits than Pd in some regulatory frameworks).[1]

Method A: The "Robust" Cascade Protocol

Target: Synthesis of 2-substituted benzothiophenes from o-haloalkynylbenzenes. Mechanism: Tandem C-S bond formation (Ullmann-type) followed by 5-endo-dig cyclization.[1]

The Self-Validating Experimental Design

This protocol is designed as a self-validating system . The reaction progression is visually indicated by specific color transitions of the copper complex, allowing the operator to diagnose catalyst health in real-time.

Substrate Scope:

  • Leaving Group (X): I > Br >> Cl (Iodides react at 80°C; Bromides require 100-120°C).[1]

  • Sulfide Source: Potassium Sulfide (

    
    ) or Sodium Hydrosulfide (
    
    
    ).[1]
Detailed Protocol

Reagents:

  • o-Haloalkynylbenzene (1.0 equiv)[1]

  • 
     (1.2 equiv)[1]
    
  • CuI (10 mol%)[1][4]

  • 1,10-Phenanthroline (20 mol%)[1]

  • Solvent: DMF (Degassed)[1]

Step-by-Step Methodology:

  • Catalyst Pre-Complexation (Critical Step):

    • Action: In a dry reaction vial, mix CuI and 1,10-Phenanthroline in 1 mL of DMF. Stir for 10 minutes at room temperature.

    • Observation (Validation): The solution should turn a rich brick-red or orange color .

    • Causality: This confirms the formation of the active

      
       species.[1] If the solution is green/blue, oxygen contamination has occurred (Cu(I) 
      
      
      Cu(II)), and the catalyst is inactive.[1]
  • Substrate Addition:

    • Action: Add the o-haloalkynylbenzene and

      
       to the catalyst mixture.
      
    • Action: Dilute with remaining DMF to reach 0.2 M concentration.

  • Deoxygenation:

    • Action: Sparge with Argon for 5 minutes. Cap the vial tightly.

    • Causality: Sulfide anions are prone to oxidation to disulfides (

      
      ), which kills the stoichiometry.[1]
      
  • Thermal Activation:

    • Action: Heat to 100°C.

    • Observation: The mixture will initially darken (formation of Cu-thiolate species) and eventually clarify as the cycle turns over.[1]

  • Work-up:

    • Action: Cool to RT. Dilute with EtOAc, wash with 5% LiCl (to remove DMF) and brine.

    • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: The "Atom-Economy" Protocol (C-H Activation)

Target: Synthesis of benzothiophenes from thiophenols and internal alkynes.[1] Mechanism: Oxidative Annulation via C-H/S-H Activation.

Strategic Advantage

This method eliminates the need for pre-functionalized o-halo precursors. It uses the latent reactivity of the C-H bond, using

1
Detailed Protocol

Reagents:

  • Thiophenol derivative (1.0 equiv)[1]

  • Internal Alkyne (1.2 equiv)[1]

  • 
     (20 mol%) - Note: Cu(II) is used here as the oxidant/catalyst.[1]
    
  • Solvent: DMSO (Polarity assists in stabilizing the charged intermediates).[1]

Step-by-Step Methodology:

  • System Setup:

    • Action: Use a tube with a large headspace or an open vessel with a reflux condenser.

    • Causality: The reaction requires atmospheric oxygen to re-oxidize the reduced Cu(I) back to the active Cu(II) species.[1]

  • Reagent Mixing:

    • Action: Combine Thiophenol, Alkyne, and

      
       in DMSO.[1]
      
    • Observation: The solution should be blue/green (characteristic of Cu(II)).[1]

  • Reaction:

    • Action: Heat to 120°C under an air atmosphere.

    • Monitoring: If the solution turns yellow/orange (Cu(I)) and stays that way, the re-oxidation is too slow.[1] Increase stirring rate to improve oxygen mass transfer.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the two methods described.

Benzothiophene_SynthesisStartTarget: Benzothiophene CoreMethodAMethod A: Modified Ullmann(Pre-functionalized)Start->MethodA Has o-Haloalkyne?MethodBMethod B: Oxidative Annulation(C-H Activation)Start->MethodB Has Thiophenol + Alkyne?StepA11. Oxidative Addition(Cu(I) inserts into C-X)MethodA->StepA1StepA22. Ligand Exchange(Sulfide displaces Halide)StepA1->StepA2StepA33. 5-endo-dig Cyclization(Intramolecular)StepA2->StepA3ProductBenzothiophene ProductStepA3->ProductStepB11. Coordination(Cu(II) binds Alkyne & Thiol)MethodB->StepB1StepB22. Thio-cupration(Formation of Vinyl-Cu)StepB1->StepB2StepB33. Oxidative C-C Bond Formation(Requires O2/Air)StepB2->StepB3StepB3->Product

Caption: Divergent mechanistic pathways for benzothiophene synthesis. Method A follows a Cu(I)/Cu(III) catalytic cycle, while Method B utilizes a radical-polar crossover mechanism mediated by Cu(II).[1]

Data & Optimization Guide

Ligand Effects on Yield (Method A)

The choice of ligand dictates the steric environment of the copper center, influencing the rate of oxidative addition.[1]

Ligand ClassSpecific LigandYield (Typical)Notes
Bidentate (N,N) 1,10-Phenanthroline92% Standard.[1] Best balance of electronics and sterics.
Diamine DMEDA78%Good for lower temperatures, but less stable to air.[1]
Amino Acid L-Proline65%Eco-friendly, but requires higher catalyst loading.[1]
Phosphine

<10%Ineffective. Copper prefers 'harder' N-ligands for this transformation.
Troubleshooting the "Self-Validating" System
ObservationDiagnosisCorrective Action
Catalyst solution is Green/Blue (Method A) Cu(I) has oxidized to Cu(II).[1]Degas solvent more thoroughly; add 5 mol% Sodium Ascorbate to reduce back to Cu(I).[1]
Precipitate forms immediately Formation of insoluble Cu-acetylide.Increase ligand concentration (to 25 mol%) to solubilize the copper species.
Reaction stalls at 50% conversion Catalyst poisoning or product inhibition.Add 5 mol% fresh catalyst; check if product is chelating the metal.

References

  • Cacchi, S., et al. "Palladium- and Copper-Catalyzed Synthesis of Benzothiophenes."[1] Journal of Organic Chemistry. (Foundational work on metal-catalyzed cyclization).

  • Yu, H., Zhang, M., & Li, Y. (2013).[1][5][6] "Copper-Catalyzed Synthesis of Benzo[b]thiophenes and Benzothiazoles Using Thiocarboxylic Acids as a Coupling Partner." Journal of Organic Chemistry, 78(17), 8898–8899.[1] Link[1]

  • Dong, J., Wang, F., & You, J. (2014).[1][7] "Copper-Mediated Tandem Oxidative C(sp2)-H/C(sp)-H Alkynylation and Annulation of Arenes with Terminal Alkynes." Organic Letters, 16(11), 2884–2887.[1][7] Link[1]

  • Sangeetha, S., & Sekar, G. (2017).[1][5] "Copper-Catalyzed Synthesis of Benzo[b]thiophenes using Elemental Sulfur." Organic Letters, 19(7), 1670–1673.[1] Link[1]

  • Zhang, X., et al. (2013).[1][5][6][8] "Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S." Synlett, 24(13), 1687-1688.[1][5][8] Link(Included for contrast as a metal-free alternative).

The Art of Selectivity: A Guide to C-H Functionalization of Benzothiophene Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Benzothiophene Core

The benzothiophene scaffold is a cornerstone in the architecture of a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic electronic materials.[1][2] Its rigid, planar structure and unique electronic properties make it a privileged motif in drug discovery, with prominent examples including the anti-cancer agent raloxifene, the anti-asthmatic drug zileuton, and the antifungal sertaconazole.[3][4][5] The biological and material properties of benzothiophene derivatives are exquisitely sensitive to the nature and position of their substituents. Consequently, the development of efficient and selective methods for the direct functionalization of its carbon-hydrogen (C-H) bonds is a paramount objective in modern synthetic chemistry.

This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the techniques for C-H functionalization of benzothiophene scaffolds. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind experimental design and empowering you to tailor these methods to your specific synthetic challenges.

Navigating the Benzothiophene Landscape: A Tale of Two Rings

The benzothiophene scaffold presents a fascinating dichotomy for C-H functionalization. The electron-rich thiophene ring is generally more susceptible to electrophilic attack and metal-catalyzed C-H activation than the fused benzene ring.[6] Within the thiophene ring itself, a subtle interplay of electronic and steric effects governs the reactivity of the C2 and C3 positions. The C2-H bond is typically more acidic and kinetically favored for deprotonation, while the C3 position is often the thermodynamically preferred site for many electrophilic substitutions.[6] This guide will systematically address the strategies for achieving site-selective functionalization at each of these key positions.

C2-H Functionalization: The Power of Palladium

The C2 position of the benzothiophene core is a prime target for direct arylation reactions, largely dominated by palladium catalysis. These methods offer a streamlined alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.

Palladium-Catalyzed Direct C2-Arylation with Arylboronic Acids

A robust method for the synthesis of C2-arylated benzothiophene 1,1-dioxides involves a palladium(II)-catalyzed oxidative cross-coupling with arylboronic acids.[7][8] This transformation exhibits high C2 selectivity and tolerates a broad range of functional groups.[7]

Mechanism Snapshot: The proposed mechanism initiates with the C-H activation of the benzothiophene 1,1-dioxide to form a cyclopalladium intermediate. Transmetalation with the arylboronic acid, followed by reductive elimination, furnishes the C2-arylated product and a Pd(0) species. The Pd(0) is then reoxidized to Pd(II) by an oxidant, such as Cu(OAc)₂, to complete the catalytic cycle.[8]

C2_Arylation_Mechanism cluster_cat_cycle Catalytic Cycle Pd(II) Pd(II) IM1 IM1 Pd(II)->IM1 C-H Activation IM2 IM2 IM1->IM2 Transmetalation (ArB(OH)2) Product C2-Arylated Product IM2->Product Reductive Elimination Pd(0) Pd(0) Pd(0)->Pd(II) Oxidation (Cu(OAc)2) Benzothiophene-1,1-dioxide Benzothiophene-1,1-dioxide Benzothiophene-1,1-dioxide->Pd(II)

Figure 1: Simplified catalytic cycle for Pd-catalyzed C2-arylation.

Protocol: Palladium-Catalyzed C2-Arylation of Benzo[b]thiophene 1,1-Dioxide

Reagent/ComponentAmountMolar Equiv.
Benzo[b]thiophene 1,1-dioxide0.5 mmol1.0
Arylboronic acid0.75 mmol1.5
Pd(OAc)₂0.025 mmol0.05
Cu(OAc)₂1.0 mmol2.0
NaOAc1.0 mmol2.0
DMSO2 mL-

Procedure:

  • To an oven-dried reaction tube, add benzo[b]thiophene 1,1-dioxide, arylboronic acid, Pd(OAc)₂, Cu(OAc)₂, and NaOAc.

  • Add DMSO (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

C3-H Functionalization: A Diverse Toolkit for a Privileged Position

The C3 position of benzothiophene is a frequent site of substitution in biologically active molecules, and a variety of methods have been developed for its selective functionalization.

Palladium-Catalyzed Direct C3-Arylation

Direct C-H arylation at the C3 position can be achieved using palladium catalysts, often with aryl bromides as the coupling partners.[9] This approach avoids the need for pre-halogenation of the benzothiophene core.

Protocol: Palladium-Catalyzed C3-Arylation of C2-Substituted Benzothiophene [9]

Reagent/ComponentAmountMolar Equiv.
C2-Substituted benzothiophene0.5 mmol1.0
Aryl bromide0.6 mmol1.2
Pd(OAc)₂0.025 mmol0.05
K₂CO₃1.0 mmol2.0
Pivalic acid0.15 mmol0.3
N,N-Dimethylacetamide (DMA)2 mL-

Procedure:

  • To a sealed tube, add the C2-substituted benzothiophene, aryl bromide, palladium(II) acetate, potassium carbonate, and pivalic acid.

  • Add N,N-dimethylacetamide (2 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 16 hours.

  • After cooling, dilute the mixture with water and extract with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent, and concentrate.

  • Purify the residue by column chromatography.

Gold-Catalyzed C3-Alkylation via Oxyarylation

A mechanistically distinct and highly regioselective method for C3-alkylation involves a gold-catalyzed reaction of alkynes with benzothiophene S-oxides.[10][11] This oxyarylation process provides access to C3-alkylated benzothiophenes bearing a useful carbonyl group for further synthetic transformations.[10]

Mechanism Insight: The reaction is thought to proceed through a[9][9]-sigmatropic rearrangement of a vinylgold carbenoid intermediate, which selectively delivers the alkyne fragment to the C3 position.[11]

C3_Alkylation_Workflow Start Start Oxidation Oxidation of Benzothiophene to Benzothiophene S-oxide Start->Oxidation Coupling Gold-Catalyzed Oxyarylation with Alkyne Oxidation->Coupling Product C3-Alkylated Benzothiophene Coupling->Product End End Product->End

Figure 2: Workflow for gold-catalyzed C3-alkylation.

Metal-Free C3-Functionalization: The Interrupted Pummerer Reaction

A powerful metal-free strategy for the C3 functionalization of benzothiophenes utilizes the "interrupted Pummerer" reaction of benzothiophene S-oxides.[12][10] This approach allows for the completely regioselective delivery of various nucleophiles, including phenols and silanes, to the C3 position under mild conditions.[12][6]

Causality in Action: The key to this selectivity lies in the formation of a thionium ion intermediate, which is then trapped by the nucleophile. A subsequent charge-accelerated[9][9]-sigmatropic rearrangement directs the nucleophile exclusively to the C3 position.[12]

C4-H Functionalization: A Metal-Free Frontier

Functionalization of the benzene ring of the benzothiophene scaffold is challenging due to the higher reactivity of the thiophene ring. However, a clever metal-free approach enables the arylation of the C4 position.

Metal-Free C4-Arylation via S-Oxide Activation

By activating benzothiophenes as their corresponding S-oxides, a C-H/C-H type coupling with phenols can be achieved to furnish C4-arylated products.[13][14] This method is particularly noteworthy as it operates without a directing group or a metal catalyst and is compatible with sensitive functional groups like halides and formyl groups.[13]

Mechanistic Glimpse: Quantum chemical calculations suggest a stepwise mechanism involving the heterolytic cleavage of an aryloxysulfur species to form a π-complex between the benzothiophene and a phenoxonium cation. The subsequent addition of the phenoxonium cation to the C4 position is favored.[13]

Emerging Frontiers: Photoredox and Rhodium Catalysis

The field of C-H functionalization is continuously evolving, with photoredox and rhodium catalysis emerging as powerful tools for forging new bonds on the benzothiophene scaffold.

  • Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and sustainable approach to C-H functionalization.[15][16][17] For instance, the photoredox-catalyzed reaction of o-methylthio-arenediazonium salts with alkynes provides a regioselective route to substituted benzothiophenes through a radical annulation process.[18]

  • Rhodium Catalysis: Rhodium catalysts have shown promise for the C3-selective functionalization of benzothiophenes.[19] Rhodium(III)-catalyzed C-H/C-H cross-coupling reactions are also being explored for the synthesis of functionalized thiophenes and related heterocycles.[20]

Conclusion: A Future of Precision Synthesis

The C-H functionalization of benzothiophene scaffolds has transitioned from a synthetic challenge to a field rich with diverse and powerful methodologies. From the workhorse palladium catalysts to the subtle elegance of metal-free and photoredox approaches, chemists now have an expanding arsenal to precisely modify this important heterocyclic core. The continued exploration of novel catalytic systems and mechanistic pathways will undoubtedly unlock even more efficient and selective routes to novel benzothiophene derivatives, accelerating innovation in both medicine and materials science.

References

  • Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. Angewandte Chemie International Edition, 2019 , 58(44), 15675-15679. [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 2024 , 20(9), 839-854. [Link]

  • An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry, 2024 , 352-382. [Link]

  • Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. University of Manchester Research Explorer. [Link]

  • Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. Organic Letters, 2021 . [Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions. PMC, 2017 . [Link]

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. PMC. [Link]

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences and Research, 2024 . [Link]

  • Gold-catalyzed intermolecular alkyne oxyarylation for C3-functionalization of benzothiophenes. University of Birmingham. [Link]

  • Metal-Free Synthesis of Benzothiophenes by Twofold C–H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. University of Leicester. [Link]

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 2023 . [Link]

  • Rhodium‐catalysed C3‐selective functionalisation of benzothiophenes. ResearchGate. [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed, 2017 . [Link]

  • (A) Short metal-free approach to privileged benzothiophenes. (B)... ResearchGate. [Link]

  • Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. Semantic Scholar. [Link]

  • Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. PMC, 2020 . [Link]

  • COMMUNICATION Metal-Free Synthesis of Benzothiophenes by Twofold C–H Functionalization. Amazon S3. [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences, 2018 . [Link]

  • Palladium-Catalyzed Direct C2-Arylation of Benzo[b]thiophenes with Electron-Rich Aryl Halides: Facile Access to Thienoacene Derivatives. ResearchGate. [Link]

  • Regioselective Direct C2 Arylation of Indole, Benzothiophene and Benzofuran: Utilization of Reusable Pd NPs and NHC-Pd@MNPs Catalyst for C–H Activation Reaction. ProQuest. [Link]

  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Publications. [Link]

  • Benzothiophene. Wikipedia. [Link]

  • Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 2012 . [Link]

  • Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate. MDPI. [Link]

  • Rhodium-Catalyzed C–H/C–H Cross Coupling of Benzylthioethers or Benzylamines with Thiophenes Enabled by Flexible Directing Groups. ACS Publications. [Link]

  • Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. PMC. [Link]

  • Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. RSC Publishing, 2021 . [Link]

  • Important drug molecules containing thiophene and benzothiophene core moiety. ResearchGate. [Link]

  • Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 2018 . [Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PMC, 2017 . [Link]

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry, 2016 . [Link]

  • Copper-catalyzed synthesis of benzo[b]thiophene-fused imidazopyridines via the cleavage of C-H bond and C-X bond. ResearchGate. [Link]

  • IRIDIUM-CATALYZED C-H BORYLATION. Illinois Chemistry. [Link]

  • Copper-catalyzed/mediated synthesis of thiophenes and benzothiophenes: an updated review. ResearchGate. [Link]

  • Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity. eScholarship. [Link]

  • Copper-Catalyzed Benzylic C–H Bond Thiocyanation: Enabling Late-Stage Diversifications. CCS Chemistry, 2020 . [Link]

  • Photoredox-Catalyzed C-H Functionalization Reactions. R Discovery. [Link]

  • Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity. ScienceDirect. [Link]

  • Completely regioselective direct C-H functionalization of benzo[b]thiophenes using a simple heterogeneous catalyst. PubMed, 2013 . [Link]

  • PHOTOCATALYTIC C-H BONDS FUNCTIONALIZATION OF CARBOXYLIC ACIDS AND ALKYLARENES. The University of Liverpool Repository. [Link]

  • Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization. ResearchGate. [Link]

  • Current Advances in Photoredox Catalysis for CH Functionalization. Journal of Organic and Inorganic Chemistry, 2023 . [Link]

  • Rhodium Catalyzed Insertion Reaction of Diazothiooxindoles for Construction of Benzothiophene Derivatives. ResearchGate. [Link]

  • Synthesis of Benzo[c]thiophenes by Rhodium(III)-Catalyzed Dehydrogenative Annulation. ACS Publications. [Link]

  • Rhodium(III)-catalyzed direct functionalization of C–H bonds. Chem Soc Rev, 2011 . [Link]

Sources

Utilizing 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization and Utilization of 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol in High-Throughput Enzyme Inhibition Assays

Abstract

This application note details the protocol for utilizing This compound (BTFP) as a chemical probe in enzyme inhibition assays.[1] Belonging to the class of biaryl phenols, BTFP possesses structural features—specifically a lipophilic benzothiophene scaffold linked to a fluorinated phenolic ring—that mimic steroid hormones and hydrophobic pharmacophores.[2] This structure makes it a prime candidate for inhibiting enzymes with hydrophobic binding pockets, such as 17


-Hydroxysteroid Dehydrogenases (17

-HSDs)
, Kinases , and Nuclear Receptors .[2] This guide addresses critical challenges including aqueous solubility, intrinsic fluorescence interference, and kinetic validation.[2]

Introduction & Molecule Analysis

This compound is a synthetic small molecule integrating two distinct pharmacophores:

  • Benzothiophene Moiety: A bioisostere for indole or naphthalene, providing high lipophilicity and

    
    -
    
    
    
    stacking potential.[1] This scaffold is foundational in Selective Estrogen Receptor Modulators (SERMs) like Raloxifene.[2]
  • 4-Fluoro-Phenol: The phenolic hydroxyl acts as a hydrogen bond donor/acceptor (mimicking the A-ring of estradiol), while the fluorine atom at the para position modulates acidity (pKa ~9.[1]5) and metabolic stability against ring oxidation.[2]

Target Applications:

  • Primary: Steroidogenic enzymes (e.g., 17

    
    -HSD Type 1) where the molecule competes with estradiol or estrone.[2]
    
  • Secondary: Kinases (e.g., DYRK1A, CLK1) targeting the ATP-binding hinge region.[2]

Pre-Assay Characterization

Before initiating enzymatic assays, the physicochemical properties of BTFP must be managed to prevent false negatives (due to precipitation) or false positives (due to aggregation or fluorescence).[2]

Solubility and Stock Preparation

The benzothiophene core renders BTFP highly lipophilic (Predicted LogP > 4.0).[2]

  • Solvent: DMSO (Dimethyl sulfoxide) is the mandatory vehicle.[2]

  • Protocol:

    • Dissolve solid BTFP to 10 mM in anhydrous DMSO. Vortex for 60 seconds.[1]

    • Inspect visually for turbidity.[1] If clear, centrifuge at 10,000 x g for 5 minutes to ensure no micro-precipitates remain.

    • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Intrinsic Fluorescence Check (CRITICAL)

Benzothiophene derivatives often exhibit intrinsic fluorescence in the UV-Blue region (Ex: 300-350 nm; Em: 400-450 nm).[1] This can interfere with fluorescence-based readouts (e.g., NADH fluorescence or fluorogenic substrates).[2]

  • Validation Step:

    • Dilute BTFP to 10 µM in Assay Buffer (no enzyme/substrate).[2]

    • Perform a spectral scan (Ex: 280–400 nm; Em: 350–600 nm).[2]

    • Decision Gate: If BTFP emission overlaps with your assay signal (e.g., Coumarin or Fluorescein), you must use a Red-Shifted assay readout (e.g., Resorufin, Ex 530/Em 590) or Absorbance-based detection.[2]

Experimental Protocol: Enzyme Inhibition Assay

Model System: 17


-HSD1 Inhibition (Conversion of Estrone to Estradiol using NADPH).[1]
Detection:  NADPH depletion (Absorbance at 340 nm) or Fluorogenic Substrate turnover.[2]
Reagents & Buffer
  • Assay Buffer: 50 mM Sodium Phosphate (pH 7.4), 1 mM EDTA, 0.05% BSA (prevents aggregation), 2% Glycerol.[2]

  • Enzyme: Recombinant Human 17

    
    -HSD1 (Final conc: 5–20 nM).[1]
    
  • Substrate: Estrone (Final conc:

    
     value, typically 100–200 nM).[2]
    
  • Cofactor: NADPH (Final conc:

    
     value, typically 20 µM).[2]
    
Step-by-Step Workflow
  • Compound Dilution (The "Intermediate Plate"):

    • Prepare a 3-fold serial dilution of BTFP in 100% DMSO (10 points).[2]

    • Transfer 1 µL of these DMSO stocks into 49 µL of Assay Buffer in an intermediate plate. Mix well. (Final DMSO = 2%).

    • Why? This prevents "crashing out" when adding high-concentration DMSO directly to the enzyme.[1]

  • Enzyme Pre-Incubation:

    • Add 10 µL of Diluted Compound (from step 1) to the assay plate (384-well black/clear bottom).

    • Add 20 µL of Enzyme Solution.

    • Incubate for 15 minutes at 25°C .

    • Mechanism:[3][4] Allows the inhibitor to access the hydrophobic pocket and establish equilibrium before competition with the substrate begins.

  • Reaction Initiation:

    • Add 20 µL of Substrate/Cofactor Mix (Estrone + NADPH).[2]

    • Final Reaction Volume: 50 µL.[1] Final DMSO: 0.4%.[1]

  • Detection (Kinetic Mode):

    • Immediately read Absorbance (340 nm) or Fluorescence (Ex 340/Em 460) every 60 seconds for 30 minutes.

    • Why Kinetic? Endpoint assays can be misled by compound fluorescence or precipitation.[1] Kinetic slopes provide the true rate (

      
      ).[2]
      

Data Visualization & Logic

Workflow Diagram

G cluster_0 Preparation Phase cluster_1 Assay Phase cluster_2 Analysis Phase Stock 10mM Stock (DMSO) SpecCheck Spectral Scan (Check Fluorescence) Stock->SpecCheck QC Step Dilution Intermediate Dilution (2% DMSO) Stock->Dilution Read Kinetic Read (0-30 min) SpecCheck->Read Select Filter PreInc Enzyme + Inhibitor 15 min @ 25°C Dilution->PreInc Initiation Add Substrate (Start Reaction) PreInc->Initiation Initiation->Read SlopeCalc Calculate V0 (Slope) Read->SlopeCalc IC50 Fit Dose-Response Curve SlopeCalc->IC50

Caption: Operational workflow for utilizing BTFP in enzymatic assays, highlighting the critical spectral QC step.

Mechanism of Action (Hypothetical)

BTFP is designed to mimic the steroid core. The diagram below illustrates the Competitive Inhibition mechanism expected against 17


-HSD1.

MOA Enzyme Enzyme (17u03b2-HSD1) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + BTFP (Competes for Pocket) Substrate Substrate (Estrone) Inhibitor Inhibitor (BTFP) Product Product (Estradiol) ES_Complex->Product Catalysis EI_Complex->Product Blocked

Caption: Competitive binding model where BTFP occupies the hydrophobic steroid-binding pocket, preventing Estrone entry.[2]

Data Analysis & Troubleshooting

Calculating IC50
  • Calculate the slope (Reaction Rate,

    
    ) for the linear portion of the kinetic curve for each concentration.
    
  • Normalize data:

    
    [2]
    
  • Fit to the 4-Parameter Logistic Equation (Hill Equation).[1]

Troubleshooting Guide
IssueObservationRoot CauseSolution
High Background High fluorescence in "No Enzyme" wells.[1]BTFP Autofluorescence.Switch to Red-Shifted probes (e.g., Resorufin) or Absorbance.[2]
Steep Hill Slope Hill Slope > 2.0 or < 0.[1]5.Aggregation or insolubility.[1]Add 0.01% Triton X-100 to buffer; ensure DMSO < 1%.[1]
No Inhibition Flat dose-response.[1]Poor solubility or wrong target.[1]Verify compound entry into solution (Light Scattering); confirm target suitability.[2]

References

  • Guglielmi, P., et al. (2019).[2][5][6] "Benzo[b]thiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1511–1525.[6]

  • Lozza, C., et al. (2025). "Structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors." RSC Medicinal Chemistry.[1]

  • Anderson, D.R., et al. (2009). "Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency."[1][3] Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881.[2]

  • PubChem Compound Summary. "4-Fluorobenzoic Acid" (Structural component reference). National Center for Biotechnology Information.[1]

Sources

Troubleshooting & Optimization

Troubleshooting regioselectivity in benzothiophene C3 functionalization

Author: BenchChem Technical Support Team. Date: March 2026

To: User (Researcher/Medicinal Chemist) From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Troubleshooting Regioselectivity in Benzothiophene C3 Functionalization

Executive Summary

Achieving exclusive C3-functionalization on the benzothiophene core is a classic problem in heterocyclic chemistry. The challenge stems from the conflicting reactivity profiles of the scaffold:

  • C2 Position: The most acidic site (

    
    ), kinetically favored for deprotonation (lithiation) and transition-metal-catalyzed C-H activation.
    
  • C3 Position: The most electron-rich site, thermodynamically favored for Electrophilic Aromatic Substitution (EAS), but often prone to competitive C2 reaction or over-functionalization.

This guide provides troubleshooting workflows to override these intrinsic biases, focusing on Direct C-H Arylation , Electrophilic Halogenation , and the "Interrupted Pummerer" Strategy —a modern, metal-free alternative for absolute C3 regiocontrol.

Part 1: Decision Matrix & Mechanistic Logic

Before modifying your conditions, determine which mechanistic pathway governs your current reaction.

Visual Guide: C3-Selectivity Decision Tree

Benzothiophene_Functionalization Start Start: Unsubstituted Benzothiophene Desired_Bond Target Bond Formation? Start->Desired_Bond EAS Electrophile (E+) (Halogenation/Acylation) Desired_Bond->EAS Electrophilic CH_Act C-C Coupling (Arylation/Alkylation) Desired_Bond->CH_Act Nucleophilic/Radical Issue_EAS Issue: C2/C3 Mixture or Poly-substitution EAS->Issue_EAS Issue_CH Issue: C2 Selectivity (Standard Pd/Ir pathways) CH_Act->Issue_CH Sol_EAS Solution: Thermodynamic Control Use mild reagents (e.g., MPHT) Low Temp (-78°C to 0°C) Issue_EAS->Sol_EAS Check_Block Can you block C2? Issue_CH->Check_Block Block_Yes Route A: C2-Blocking 1. C2-Silylation/Halogenation 2. C3-Func 3. Deprotection Check_Block->Block_Yes Yes Block_No Route B: Direct C3 Selection Check_Block->Block_No No S_Oxide Route C: S-Oxide Activation (Interrupted Pummerer) *Metal-Free & C3 Exclusive* Block_No->S_Oxide High Selectivity Required Pd_Cu Route D: Heterogeneous Catalysis Pd/C + CuCl (Specific for Arylation) Block_No->Pd_Cu Direct Arylation

Caption: Decision logic for selecting the optimal C3-functionalization pathway based on substrate constraints and desired bond type.

Part 2: Troubleshooting & Protocols

Scenario 1: Direct C-H Arylation is Yielding C2 Products

The Problem: You are attempting a Pd-catalyzed cross-coupling (e.g., with aryl halides), but the metal inserts at the more acidic C2 position. The Fix: Switch to the Interrupted Pummerer strategy. This method oxidizes the sulfur atom to temporarily "activate" the C3 position for nucleophilic attack, completely bypassing the C2-preference of transition metals.

Protocol: Metal-Free C3-Arylation via S-Oxide Activation Reference: Nature Communications 2017, 8, 14801.[1]

ParameterConditionNote
Precursor Benzothiophene S-oxideEasily made via

CPBA oxidation of benzothiophene.
Activator Trifluoroacetic Anhydride (TFAA)Triggers the Pummerer rearrangement.
Nucleophile Electron-rich Phenols / SilanesDelivers the aryl/alkyl group.
Solvent DCMAnhydrous.
Temp -78°C to RTLow temp is critical for the initial activation step.

Step-by-Step Workflow:

  • S-Oxidation: Dissolve benzothiophene (1.0 equiv) in DCM at 0°C. Add

    
    CPBA (1.1 equiv) portion-wise. Stir 1h. Quench with aq. 
    
    
    
    . Isolate S-oxide (usually a white solid).
  • Activation: Dissolve Benzothiophene S-oxide (0.2 mmol) in anhydrous DCM (2 mL) under Ar/N2. Cool to -78°C .

  • Addition: Add TFAA (1.5 equiv) dropwise. Stir for 10–15 mins. The solution may turn slightly yellow/orange, indicating the formation of the activated sulfonium intermediate.

  • Coupling: Add the phenol or aryl-silane (1.2–2.0 equiv) dissolved in minimal DCM.

  • Rearrangement: Allow the reaction to warm slowly to Room Temperature (RT) over 2–4 hours.

  • Workup: Quench with saturated aq.

    
    . Extract with DCM. The sulfur is naturally reduced back to the sulfide state during the reaction, yielding the C3-functionalized benzothiophene directly.
    

Why this works: The reaction proceeds via a [3,3]-sigmatropic rearrangement. The nucleophile attacks the sulfur, and the bond migrates specifically to C3. C2 functionalization is mechanistically impossible in this pathway.

Scenario 2: Electrophilic Halogenation (Bromination) gives Mixtures

The Problem: Using


 results in poly-bromination (C2+C3) or low yields due to harsh conditions.
The Fix:  Use MPHT (N-methylpyrrolidin-2-one hydrotribromide)  as a mild, controllable bromine source.

Protocol: Selective C3-Bromination Reference: Organic & Biomolecular Chemistry 2017, 15, 8548.

ParameterStandard (

)
Optimized (MPHT)
Reagent Elemental BromineMPHT (Solid, stable tribromide)
Selectivity Poor (C2/C3 mix)High (C3 exclusive)
Byproducts HBr gas (corrosive)N-methylpyrrolidinone (benign)

Step-by-Step Workflow:

  • Dissolve benzothiophene (1.0 mmol) in THF (5 mL).

  • Add MPHT (1.05 equiv) as a solid in one portion at RT.

  • Stir for 30–60 minutes. Monitor by TLC (the spot will shift significantly).

  • Quench: Add 10% aq.

    
     (sodium thiosulfate) to remove trace active bromine.
    
  • Isolate: Extract with EtOAc. The product is typically >95% pure C3-bromo-benzothiophene, ready for Suzuki/Buchwald coupling.

Scenario 3: "I need to perform Direct C-H Arylation without S-oxides"

The Problem: You cannot use the S-oxide route (perhaps due to substrate sensitivity) and need a catalytic method. The Fix: Use a Heterogeneous Pd/C + CuCl system.[2] Unlike homogeneous catalysts that often favor C2, this dual-system has shown remarkable C3 specificity for aryl chlorides.

Protocol: Pd/C-Catalyzed C3-Arylation Reference: Angew. Chem. Int. Ed. 2010, 49, 1143.

  • Catalyst: 10 wt% Pd/C (5 mol%).

  • Co-Catalyst: CuCl (1.0 equiv). Crucial for the C-H activation step.

  • Ligand: None (Ligand-free conditions prevent C2-direction).

  • Conditions: React benzothiophene (1 equiv) with Aryl Chloride (1.5 equiv) in DMA (Dimethylacetamide) at 140°C.

  • Note: This reaction is sensitive to the quality of CuCl. Ensure it is white/off-white, not green (oxidized).

Part 3: FAQ - "Why is this happening?"

Q1: Why does my iridium-catalyzed borylation (Ir-cod/dtbpy) give a mixture of C2 and C3? A: Iridium-catalyzed borylation is primarily sterically directed. On unsubstituted benzothiophene, the steric environment at C2 and C3 is similar enough that the catalyst (usually bulky) struggles to differentiate, often slightly favoring the more acidic C2 (alpha-heteroatom effect).

  • Fix: Use the BCl3-induced annulation of alkynyl-thioanisoles if you need to build a C3-boryl benzothiophene from scratch, or block C2 with a silyl group (TMS), borylate C3, and then desilylate (TBAF).

Q2: Can I use a directing group to force C3 selectivity? A: Yes, but it requires pre-functionalization. A carboxylic acid or amide at C2 can direct Pd/Ru catalysts to the C3 position via a metallocycle intermediate. However, removing the C2-directing group afterwards adds synthetic steps. The S-oxide route (Scenario 1) is generally more efficient as the "directing group" (oxygen) removes itself during the reaction.

Q3: Is the C2-blocking strategy reliable? A: It is the most robust "brute force" method.

  • Lithiate (n-BuLi, -78°C)

    
     Quench with TMSCl  (yields C2-TMS).
    
  • Perform your C3 reaction (EAS or C-H activation). The bulky TMS blocks C2 physically and electronically.

  • Deprotect with TBAF or acid. Use this if the S-oxide or MPHT methods fail for your specific substrate.

References

  • Interrupted Pummerer for C3 Functionalization: Shrives, H. J., et al. "Regioselective synthesis of C3 alkylated and arylated benzothiophenes."[1][2][3][4] Nature Communications 8, 14801 (2017). [1][4]

  • Pd/Cu Catalyzed C3 Arylation: Tang, D. T., et al. "Pd/C as a Catalyst for Completely Regioselective C-H Functionalization of Thiophenes." Angewandte Chemie International Edition 49, 1143 (2010).

  • Selective Bromination (MPHT): Dherbassy, Q., et al. "Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes." Organic & Biomolecular Chemistry 15, 8548 (2017).

  • General Benzothiophene Reactivity: BenchChem Technical Support. "Regioselective Functionalization of Benzothiophenes."

Sources

Technical Support Center: Optimization of Metal-Free Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of metal-free benzothiophene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these increasingly important synthetic procedures. By avoiding transition-metal catalysts, these methods offer a more cost-effective and environmentally friendly route to obtaining benzothiophenes, which are crucial scaffolds in pharmaceuticals and materials science.[1][2] However, like any synthetic protocol, metal-free approaches present their own unique set of challenges. This center provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your reaction conditions and achieve high yields of your desired products.

Troubleshooting Guide

This section addresses specific issues that may arise during your metal-free benzothiophene synthesis experiments. Each problem is followed by a discussion of potential causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired benzothiophene is one of the most common frustrations in synthesis. Several factors can contribute to this issue, from the quality of your starting materials to suboptimal reaction conditions.

Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in metal-free benzothiophene synthesis can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.

Potential Causes and Solutions:

  • Suboptimal Base or Solvent System: The choice of base and solvent is critical for promoting the desired reaction pathway, such as the crucial propargyl-allene rearrangement seen in some methods.[3][4]

    • Causality: The base is responsible for deprotonation events that initiate the cyclization cascade. Its strength and steric properties can significantly influence the reaction rate. The solvent affects the solubility of reactants and intermediates, and its polarity can stabilize or destabilize key transition states.

    • Troubleshooting Steps:

      • Base Screening: If using a weak base like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) results in no reaction, consider switching to a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

      • Solvent Screening: The polarity of the solvent can dramatically impact the reaction. Test a range of solvents with varying polarities. For instance, while tetrahydrofuran (THF) is often effective, other polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) might improve yields in certain cases.[2][3] In some air-promoted annulations, dioxane has been found to be a suitable solvent.

  • Incorrect Reaction Temperature: Temperature plays a crucial role in overcoming the activation energy of the reaction.

    • Causality: Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials, intermediates, or the final product.

    • Troubleshooting Steps:

      • Incremental Temperature Increase: If you suspect an incomplete reaction, try increasing the temperature in 10-15 °C increments. For example, some base-catalyzed rearrangements require temperatures around 50 °C, while other methods using o-halovinylbenzenes may need up to 140 °C.[2][3]

      • Monitor for Decomposition: While increasing the temperature, carefully monitor the reaction by thin-layer chromatography (TLC) for the appearance of new, undesired spots, which could indicate decomposition.

  • Poor Quality of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to the formation of side products.

    • Causality: Even small amounts of contaminants can interfere with the desired reaction pathway. For example, oxidized thiophenols can lead to disulfide formation.

    • Troubleshooting Steps:

      • Verify Purity: Ensure the purity of your starting materials using techniques like NMR or GC-MS.

      • Purify if Necessary: If impurities are detected, purify the starting materials by distillation, recrystallization, or column chromatography before use.

Problem 2: Poor Regioselectivity

Achieving the desired regiochemistry, for instance, functionalization at the C2 versus the C3 position of the benzothiophene core, can be a significant challenge in certain synthetic routes.

Question: I am observing a mixture of C2 and C3 functionalized isomers. How can I improve the regioselectivity of my reaction?

Answer:

Controlling regioselectivity is a nuanced aspect of benzothiophene synthesis. The outcome is often dictated by the specific mechanism of the reaction you are employing.

Potential Causes and Solutions:

  • Reaction Mechanism Dictates Selectivity: Different metal-free methods have inherent regiochemical preferences.

    • Causality: Electrophilic substitution reactions on an unsubstituted benzothiophene ring generally favor the C3 position.[5] Conversely, some radical-mediated cyclizations may favor C2 substitution. The specific arrangement of atoms in the starting material and the nature of the cyclization will determine the final regiochemistry.

    • Troubleshooting Steps:

      • Choose an Appropriate Synthetic Route: If you require a specific isomer, select a synthetic method known to produce it. For example, certain interrupted Pummerer reactions can provide access to C3-functionalized benzothiophenes with high regioselectivity.

      • Substituent Effects: The electronic properties of substituents on your starting materials can influence the regioselectivity of the cyclization. Electron-donating or withdrawing groups can direct the reaction to a specific position. For instance, in the synthesis from o-halovinylbenzenes, electron-deficient groups on the vinyl benzene moiety can enhance the reaction.[2]

Problem 3: Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and lower the yield of your desired compound.

Question: My reaction mixture is showing several side products. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is often a result of reaction conditions that are too harsh or not sufficiently optimized. Identifying the nature of the side products can provide valuable clues for adjusting your protocol.

Potential Causes and Solutions:

  • Homocoupling of Starting Materials: In some reactions, particularly those involving radical intermediates, starting materials can couple with themselves.

    • Causality: This is often a result of reaction conditions that favor intermolecular reactions over the desired intramolecular cyclization.

    • Troubleshooting Steps:

      • Adjust Reactant Concentrations: Running the reaction at a lower concentration can sometimes favor the intramolecular pathway.

      • Modify Reaction Temperature: Lowering the temperature may reduce the rate of undesired side reactions.

  • Decomposition of Reagents or Products: As mentioned earlier, high temperatures or overly acidic/basic conditions can lead to the degradation of your compounds.[5]

    • Causality: The benzothiophene core, while aromatic, can be sensitive to harsh conditions, leading to ring opening or other decomposition pathways.

    • Troubleshooting Steps:

      • Milder Conditions: If you suspect decomposition, try using milder reaction conditions, such as a weaker base or a lower temperature.[5]

      • Reduced Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially harsh conditions.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the optimization of metal-free benzothiophene synthesis.

Q1: What are the main advantages of using metal-free synthesis methods for benzothiophenes?

A1: The primary advantages of metal-free synthesis are cost-effectiveness and the avoidance of heavy metal contamination in the final product.[1][2] This is particularly crucial in the pharmaceutical industry where product purity is paramount.[1] Additionally, metal-free methods can offer alternative synthetic routes to molecules that may be challenging to access using traditional metal-catalyzed approaches.

Q2: How do I choose the right base and solvent for my specific reaction?

A2: The optimal base and solvent are highly dependent on the specific reaction mechanism. For base-catalyzed reactions, a good starting point is to screen a few non-nucleophilic bases of varying strengths, such as DBU, triethylamine, and cesium carbonate.[3] For solvents, consider the polarity required to dissolve your starting materials and stabilize key intermediates. A screening of common aprotic solvents like THF, DMF, and acetonitrile, and non-polar solvents like toluene or dioxane is often a good starting point.[3][5]

Q3: What are the best practices for purifying my crude benzothiophene product?

A3: The most common and effective methods for purifying benzothiophene derivatives are column chromatography and recrystallization.[5]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. A typical system uses silica gel as the stationary phase and a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) as the mobile phase.[1][6]

  • Recrystallization: If your crude product is relatively pure, recrystallization can be a highly effective method for obtaining a high-purity solid. Common solvent systems include alcohols (like isopropanol) or mixtures of alcohols and water.[7]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of most organic reactions.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. Staining with a visualizing agent such as potassium permanganate or iodine may be necessary if the compounds are not UV-active.

Experimental Protocols & Data

To provide a practical starting point, here is a detailed protocol for a common metal-free benzothiophene synthesis, along with a table summarizing optimized reaction conditions from the literature.

Detailed Experimental Protocol: Base-Catalyzed Synthesis of 2-Aryl-3-allylbenzothiophenes [1]

This protocol is based on a base-catalyzed propargyl-allene rearrangement followed by cyclization and allyl migration.[3][4]

Materials:

  • 2-(allylthio)phenyl propargyl ether (0.5 mmol, 1.0 equiv)

  • 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol, 0.2 equiv)

  • Anhydrous tetrahydrofuran (THF) (2.0 mL)

Procedure:

  • To a solution of the 2-(allylthio)phenyl propargyl ether in anhydrous THF, add DBU.

  • Stir the reaction mixture under a nitrogen atmosphere at 50 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system to afford the desired 2-aryl-3-allylbenzothiophene.

Table 1: Summary of Optimized Reaction Conditions for Metal-Free Benzothiophene Synthesis

Starting MaterialsBase/ReagentSolventTemperature (°C)Yield (%)Reference
o-Halovinylbenzenes and K2SK2SDMF140High[2]
2-(allylthio)phenyl propargyl etherDBU (0.2 equiv)THF5083[3]
Thiophenols and electron-deficient alkynesAirDioxane80Good
2-Alkynylthioanisoles and diarylphosphine oxides4CzIPN (photocatalyst), LPO (oxidant)H2OBlue light irradiationGood

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for troubleshooting low product yield in your metal-free benzothiophene synthesis.

low_yield_troubleshooting start Low or No Product Yield check_purity Verify Starting Material Purity start->check_purity purify Purify Starting Materials check_purity->purify Impurities Found screen_base Screen Different Bases (e.g., DBU, Cs2CO3) check_purity->screen_base Purity Confirmed purify->screen_base screen_solvent Screen Different Solvents (e.g., THF, DMF, Dioxane) screen_base->screen_solvent optimize_temp Optimize Reaction Temperature screen_solvent->optimize_temp increase_temp Increase Temperature Incrementally optimize_temp->increase_temp decrease_temp Decrease Temperature if Decomposition is Observed optimize_temp->decrease_temp success Improved Yield increase_temp->success decrease_temp->success

Caption: A decision tree for troubleshooting low yields.

Diagram 2: General Workflow for Base-Catalyzed Propargyl-Allene Rearrangement

This diagram illustrates the key steps in the synthesis of benzothiophenes via a base-catalyzed propargyl-allene rearrangement.[1]

reaction_workflow start 2-(Allylthio)phenyl Propargyl Ether rearrangement Base-Induced Propargyl-Allene Rearrangement start->rearrangement intermediate Allenic Intermediate rearrangement->intermediate cyclization Intramolecular Cyclization intermediate->cyclization migration Allyl Migration cyclization->migration product 2,3-Disubstituted Benzothiophene migration->product

Caption: Key stages of the propargyl-allene rearrangement pathway.

References

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Available at: [Link]

  • Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - Beilstein Journals. Available at: [Link]

  • Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - ResearchGate. Available at: [Link]

  • Process for the synthesis of benzothiophenes - Google Patents.
  • Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration - Beilstein Journals. Available at: [Link]

  • Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link]

  • Optimization of the reaction conditions: effect of solvent and base. - ResearchGate. Available at: [Link]

  • Regioselective Metal- and Reagent-Free Arylation of Benzothiophenes by Dehydrogenative Electrosynthesis - PubMed. Available at: [Link]

  • Optimizing the solvent reorganization free energy by metal substitution for nanocage catalysis - eScholarship.org. Available at: [Link]

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC. Available at: [Link]

  • Synthesis of benzo[b]furans from alkynyl sulfoxides and phenols by the interrupted Pummerer reaction - RSC Publishing. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives - ResearchGate. Available at: [Link]

  • Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene ‪@NOBLECHEMISTRY‬ - YouTube. Available at: [Link]

  • Purification method of benzothiophene - Google Patents.

Sources

Preventing O-alkylation side reactions in fluorophenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Fluorophenol Research

I'm starting a deep dive into fluorophenol synthesis. My initial focus is on understanding the problematic O-alkylation side reaction. I've begun Google searches with specific terms like "O-alkylation side reaction fluorophenol synthesis" to find relevant, reliable sources. I want to build a strong foundation of knowledge before I go any further, especially where this is concerned.

Analyzing Fluorophenol Alkylation

I'm now expanding my search terms to include "preventing O-alkylation of phenols," "protecting groups for phenols in alkylation," "base selection for selective C-alkylation of phenols," and "solvent effects on O- vs C-alkylation of phenoxides." I'm aiming to identify the key factors influencing O- versus C-alkylation of fluorophenols, focusing on base, solvent, temperature, alkylating agent, and protecting groups. I'll prioritize academic journals and databases.

Expanding Fluorophenol Research

Defining the Project Scope

I'm now zeroing in on defining the project scope, and focusing on fluorophenol synthesis to guide technical support. I need to make sure the Q&A format is right for researchers and drug development professionals. Considering their needs will shape the guide's utility.

Structuring the Guide

I'm developing the guide's structure, focusing on fundamental Q&A about O-alkylation's causes, leading into troubleshooting and optimization. I'll explain the 'why' behind each recommendation, linking them to relevant chemical principles and cited sources. This will ensure my advice is both in-depth and practical, targeting researchers. I'm focusing on the "Expertise & Experience" aspect to increase the E-E-A-T score of this guide.

Developing the Outline

I'm now outlining the guide. I'll kick it off with an overview of the O- vs. C-alkylation dilemma in fluorophenol synthesis. Then, I'll dive into the FAQ and troubleshooting section in a Q&A format. It will be the guide's core, offering solutions and strategies. I will expand on the scientific integrity portion, and focus on tables, protocols, and diagrams to add clarity and visual elements. I'm focusing on the technical and research aspects of fluorophenol synthesis to better create helpful advice.

Planning the Guide's Structure

I'm developing a structured approach. I'll focus on a Q&A format, addressing the core problem and then working towards solutions. I'm focusing on the technical information, with references, visuals, and protocols. The goal is to provide a guide that's in-depth and practical for researchers. I will also incorporate an introduction and key sections on problem analysis. The aim is to create a resource focused on the synthesis' technical challenges.

Refining the Troubleshooting Guide

I'm now zeroing in on the FAQ section's content. I'll provide an explanation of O-alkylation and its context within fluorophenol chemistry, with supporting diagrams and citations. I'll then tackle the critical troubleshooting questions, detailing solvent choices, base selection, and alkylating agents using the HSAB principle and diagrams to make the reasoning clear. I'll summarize key information in tables for easy reference.

Developing the Guide Content

I'm now writing the content for the technical guide, creating a Q&A format addressing O-alkylation side reactions in fluorophenol synthesis. I'll include the necessary science, references, diagrams and protocols, focusing on the troubleshooting section. I will start by giving an overview and explanation of the fluorophenol synthesis. I am also working on sample protocols, tables, and workflow diagrams.

Developing the Guide's Outline

I'm starting the outline with the title, introduction, and FAQ sections. I'll provide an explanation of O-alkylation's nuances, and then develop the protocols and diagrams to help users navigate and understand. I am including clear references to scientific literature, and focusing on the guide's visual clarity, and organization. I'm focusing on the technical data and literature to develop the FAQ, protocols and diagrams.

Technical Support Center: Purification Strategies for Fluorinated Benzothiophene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. The separation of fluorinated benzothiophene isomers (e.g., positional isomers like 4-fluoro- vs. 5-fluoro-1-benzothiophene) is a notorious bottleneck in medicinal chemistry and drug development. Because these regioisomers possess nearly identical molecular weights, boiling points, and hydrophobic surface areas, traditional purification methods often fail.

This guide provides field-proven troubleshooting strategies, focusing on the mechanistic causality behind chromatographic behavior to help you achieve baseline resolution.

Diagnostic Workflow

IsomerPurification N1 Issue: Co-eluting Fluorinated Benzothiophene Isomers N2 Assess Volatility & Thermal Stability N1->N2 N3 Preparative GC (PEG / PFP Phase) N2->N3 High Volatility N4 Liquid Chromatography (HPLC / SFC) N2->N4 Low Volatility N5 Switch to Fluorinated Stationary Phase (PFP) N4->N5 N6 Select Organic Modifier (MeOH > MeCN) N5->N6 N7 Optimize Temperature (Lower T = Better Shape Selectivity) N6->N7 Protic Solvent Preserves π-π N8 Baseline Resolution (Rs > 1.5) N7->N8

Workflow for troubleshooting the separation of fluorinated benzothiophene isomers.

Troubleshooting Guide & FAQs

Q1: My fluorinated benzothiophene regioisomers co-elute perfectly on a standard C18 column. Why is this happening, and how do I resolve it? Causality: Standard C18 stationary phases rely almost exclusively on hydrophobic dispersion forces. Positional isomers of fluorinated benzothiophenes have nearly identical lipophilicity (logP) and hydrodynamic volumes, making them indistinguishable to the highly flexible alkyl chains of a C18 column. Solution: Switch to a Pentafluorophenyl (PFP) or other highly fluorinated stationary phase. PFP columns offer multiple orthogonal retention mechanisms:


 interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity 1. The rigid, planar, and electron-deficient structure of the PFP ring discriminates between the minute steric and electronic differences of positional isomers, allowing for effective separation where C18 fails 2.

Q2: I switched to a PFP column, but the peaks are still broad and poorly resolved using an Acetonitrile/Water gradient. What is the mechanistic cause? Causality: Acetonitrile is a


-electron-active solvent. When used as an organic modifier, it actively competes with the fluorinated benzothiophene analytes for the 

interaction sites on the PFP stationary phase. This competition effectively masks the column's unique fluorous selectivity, forcing it to behave more like a standard reversed-phase column. Solution: Switch the organic modifier to Methanol. Methanol is a protic solvent that does not participate in

interactions. This allows the fluorinated isomers to interact fully with the PFP surface, maximizing retention and selectivity 1.

Q3: How does column temperature affect the separation of these isomers on a fluorinated phase? Causality: Shape selectivity—the ability of the stationary phase to recognize the 3D spatial arrangement of an isomer—is an entropically driven process. At higher temperatures, thermal energy increases the conformational flexibility of both the stationary phase linkers and the analytes, which degrades the steric recognition capabilities. Solution: Lower the column temperature (e.g., from 40 °C to 20 °C). While higher temperatures generally improve mass transfer and peak shape in standard chromatography, lower temperatures are critical for maximizing the structural recognition required to separate closely related fluorinated regioisomers 3.

Quantitative Data: Stationary Phase Comparison

To illustrate the impact of these variables, the following table summarizes typical chromatographic parameters when attempting to separate 4-fluoro- and 5-fluoro-1-benzothiophene isomers.

Stationary PhaseMobile Phase (Isocratic)Temp (°C)Retention Factor (

)
Selectivity (

)
Resolution (

)
Dominant Mechanism
C18 (Alkyl)60% MeCN / 40% Water354.21.020.4 (Co-elution)Hydrophobic dispersion
C18 (Alkyl)60% MeOH / 40% Water355.11.040.7 (Poor)Hydrophobic dispersion
PFP (Fluorous)60% MeCN / 40% Water353.81.151.2 (Partial)Dipole-dipole, weak shape
PFP (Fluorous)60% MeOH / 40% Water206.41.452.8 (Baseline)

, charge transfer, shape

Note: Baseline resolution is defined as


.

Experimental Protocol: Self-Validating RP-HPLC Method for Isomer Resolution

This protocol is designed as a self-validating system. It incorporates built-in mathematical checkpoints to ensure the physical chemistry of the separation is functioning as intended before scaling up to preparative chromatography.

Step 1: System Preparation & Column Equilibration

  • Install a Pentafluorophenyl (PFP) analytical column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Flush the system with 100% LC-MS Grade Methanol for 20 column volumes (CV) to remove any residual strongly bound non-polar contaminants.

  • Equilibrate the column with the starting mobile phase (e.g., 40% Methanol / 60% Water with 0.1% Formic Acid) for 15 CV until the baseline UV absorbance is completely stable.

    • Causality: The rigid, electron-deficient fluorinated aromatic ring of the PFP phase provides highly specific

      
       and dipole-dipole interactions that differentiate the subtle steric and electronic differences of positional isomers 2.
      

Step 2: Sample Preparation

  • Dissolve the fluorinated benzothiophene isomer mixture in the initial mobile phase (40% MeOH) to a concentration of 1 mg/mL.

    • Causality: Dissolving the sample in a solvent stronger than the initial mobile phase can cause "peak breakthrough" or band broadening before the analytes even interact with the stationary phase.

Step 3: Temperature Control

  • Set the column oven to 20 °C. Allow 15 minutes for thermal equilibration.

    • Causality: As established, lower temperatures lock the stationary phase into a more rigid conformation, enhancing its ability to discriminate between the positional placement of the fluorine atom on the benzothiophene ring 3.

Step 4: Gradient Execution

  • Inject 5 µL of the sample.

  • Run a shallow gradient: 40% B to 70% B over 25 minutes (Flow rate: 1.0 mL/min).

  • Monitor UV absorbance at the

    
     of the benzothiophene core (typically 220 nm and 254 nm).
    

Step 5: System Suitability & Self-Validation Loop

  • Calculate the resolution (

    
    ) between the two isomer peaks using the formula:
    
    
    
    
    (Where
    
    
    is retention time and
    
    
    is peak width at the base).
  • Validation Checkpoint:

    • If

      
      :  The system has successfully validated the separation. You may now mathematically scale up the gradient and flow rate for preparative HPLC or SFC.
      
    • If

      
      :  The system failed validation. Do not proceed to scale-up.
      
  • Feedback Loop (If Validation Fails):

    • Action 1: Decrease the gradient slope by 50% (e.g., 40% B to 55% B over 25 minutes).

    • Action 2: Decrease the column temperature by an additional 5 °C to further force shape selectivity.

    • Re-inject and re-calculate

      
      .
      

References

  • Pereira, L., Kadar, H., Veyrand, B., Bichon, E., Monteau, F., Antignac, J., & Le Bizec, B. "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." LCGC International, 2020. 1

  • Przybyciel, M. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC Europe, 2006.2

  • Zhang, Y., et al. "Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography." PMC - NIH, 2014. 3

Sources

Technical Support Center: Navigating the Challenges of 2-Fluorophenylacetylene Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-fluorophenylacetylene and its derivatives. The unique electronic properties imparted by the ortho-fluoro substituent can lead to unexpected reactivity—or lack thereof—in common cross-coupling reactions. This guide is designed to provide you with in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you overcome these challenges and achieve your synthetic goals.

Troubleshooting Guide: Overcoming Low Reactivity

This section addresses specific issues you may encounter during your experiments, providing explanations for the observed outcomes and actionable solutions.

Q1: My Sonogashira coupling reaction with a 2-fluorophenylacetylene precursor is showing low to no conversion. What are the likely causes and how can I fix it?

A1: Low conversion in a Sonogashira coupling involving 2-fluorophenylacetylene is a common issue stemming from the electronic nature of the substrate and potential catalyst inhibition. The electron-withdrawing effect of the fluorine atom can decrease the nucleophilicity of the acetylenic proton, making its deprotonation and subsequent transmetalation to the palladium center more difficult.

Troubleshooting Steps:

  • Evaluate Your Base: The choice and quality of the base are critical.[1]

    • Initial Recommendation: Ensure your amine base (e.g., triethylamine, diisopropylethylamine) is anhydrous and freshly distilled. Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).[2]

    • Advanced Strategy: For sluggish reactions, consider a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base such as Cs₂CO₃ or K₂CO₃, which can be more effective in deprotonating less acidic alkynes.

  • Assess the Catalyst System (Palladium and Copper):

    • Palladium Catalyst: The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step.[1] For less reactive aryl halides (bromides, chlorides), using a more electron-rich and bulky phosphine ligand can improve this step.[1]

    • Copper Co-catalyst: The copper(I) source is crucial for the formation of the copper acetylide intermediate.[3] Ensure you are using a fresh, high-purity source of CuI, as it can degrade over time.[1] However, be mindful that high concentrations of copper can promote homocoupling.[2] If homocoupling is a significant side product, consider reducing the amount of CuI or switching to a copper-free Sonogashira protocol.[2][3]

  • Optimize Reaction Conditions:

    • Temperature: While many Sonogashira reactions proceed at room temperature, electron-deficient substrates like 2-fluorophenylacetylene often require heating.[4] Incrementally increase the reaction temperature, for example, to 50-80 °C, and monitor for product formation and potential decomposition.

    • Solvent: The solvent can significantly impact the reaction.[5] While THF and toluene are common, polar aprotic solvents like DMF or DMSO can sometimes enhance the rate of reaction for less reactive substrates.[4] However, be aware that some solvents may promote catalyst decomposition.[2]

Troubleshooting Workflow for Low Conversion

start Low/No Conversion check_base Check Base Quality & Strength start->check_base check_catalyst Evaluate Catalyst System start->check_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions stronger_base Use Stronger Base (e.g., DBU, Cs₂CO₃) check_base->stronger_base Ineffective? fresh_reagents Use Anhydrous, Degassed Base & Solvents check_base->fresh_reagents Impure? ligand_tuning Switch to Electron-Rich/Bulky Ligand (e.g., XPhos, SPhos) check_catalyst->ligand_tuning Slow Oxidative Addition? copper_free Consider Copper-Free Protocol check_catalyst->copper_free Homocoupling Issues? increase_temp Increase Reaction Temperature optimize_conditions->increase_temp No reaction at RT? solvent_screen Screen Solvents (e.g., DMF, Dioxane) optimize_conditions->solvent_screen Solvent Ineffective?

Caption: A decision-making workflow for troubleshooting low conversion in Sonogashira couplings.

Q2: I am observing significant homocoupling of my 2-fluorophenylacetylene precursor. How can I minimize this side reaction?

A2: The formation of a 1,3-diyne via homocoupling (Glaser coupling) is a common side reaction, particularly with terminal alkynes and in the presence of copper and oxygen.[6][7]

Strategies to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Ensure your reaction setup is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period) and maintained under a positive pressure of inert gas.

  • Control Alkyne Concentration: Adding the 2-fluorophenylacetylene precursor slowly via a syringe pump to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[2]

  • Reduce Copper Loading: While catalytic amounts of copper are necessary for the Sonogashira reaction, excess copper can significantly promote homocoupling.[2] Try reducing the copper(I) iodide loading to the minimum effective amount (e.g., 0.5-2 mol%).

  • Switch to a Copper-Free Protocol: If homocoupling remains problematic, a copper-free Sonogashira protocol is an excellent alternative.[3] These reactions typically require a palladium catalyst, a suitable ligand, and an amine base, but proceed through a different mechanistic pathway that avoids the formation of copper acetylides.[3]

ParameterStandard SonogashiraCopper-Free Sonogashira
Copper Co-catalyst Required (e.g., CuI)Absent
Homocoupling Risk Higher, especially with O₂Significantly lower
Typical Base Amine (e.g., Et₃N, DIPEA)Amine (often stronger, e.g., DBU)
Ligand Choice Often standard phosphinesOften bulky, electron-rich phosphines
Q3: My reaction mixture turns black, and the reaction stalls. What is happening?

A3: The formation of a black precipitate, commonly known as "palladium black," is a clear indication of catalyst decomposition.[2] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of solution, rendering it inactive.

Causes and Prevention:

  • Presence of Oxygen: As with homocoupling, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.[2] Rigorous degassing of all solvents and reagents is crucial.

  • High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition.[2] If you are heating your reaction, ensure it is not overheating and consider if a lower temperature with a more active catalyst system might be more effective.

  • Impurities: Impurities in your starting materials or solvents can act as catalyst poisons.[2][8] Ensure the purity of your 2-fluorophenylacetylene, aryl halide, and all other reagents.

  • Inappropriate Ligand: The ligand plays a vital role in stabilizing the palladium center. If the ligand is not robust enough for the reaction conditions or the substrate, catalyst decomposition can occur. Consider using more robust ligands such as Buchwald or Herrmann-type ligands.

Frequently Asked Questions (FAQs)

Q: Does the ortho-fluoro group in 2-fluorophenylacetylene participate in side reactions?

A: Yes, under certain conditions, the C-F bond can be activated. For instance, in the presence of a copper catalyst and a suitable nucleophile (like KOH or Na₂S), 2-fluorophenylacetylene derivatives can undergo hydration and intramolecular annulation to form benzo[b]furans and benzo[b]thiophenes, respectively.[9][10] This represents an alternative synthetic pathway that leverages the reactivity of the C-F bond.[10]

Q: Are there alternatives to Sonogashira coupling for forming a C-C bond with 2-fluorophenylacetylene?

A: While Sonogashira is a common choice, other cross-coupling reactions can be employed. For example, if you can convert the terminal alkyne to a different organometallic reagent (e.g., a zinc acetylide for a Negishi coupling or a boronate ester for a Suzuki coupling), you may find alternative conditions that are more favorable for your specific substrate. Additionally, cycloaddition reactions can be a powerful tool for synthesizing fluorinated heterocycles from fluorinated alkynes.[11][12]

Q: How should I store and handle 2-fluorophenylacetylene precursors?

A: Like many terminal alkynes, 2-fluorophenylacetylene should be stored in a cool, dark place under an inert atmosphere to prevent degradation and oligomerization. It is advisable to use freshly purified material for best results, especially in sensitive catalytic reactions.

Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Sonogashira Coupling of 2-Fluorophenylacetylene with an Aryl Bromide

This protocol is a general starting point for the coupling of 2-fluorophenylacetylene with a less reactive aryl bromide, incorporating troubleshooting considerations.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add degassed anhydrous triethylamine (3.0 mmol, 3.0 equiv) and degassed anhydrous THF (5 mL) via syringe.

  • Alkyne Addition: Add 2-fluorophenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite to remove the catalyst residues. Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative for cases where homocoupling is a persistent issue.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv) and 2-fluorophenylacetylene (1.5 mmol, 1.5 equiv).

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir under the inert atmosphere until the starting material is consumed (as monitored by TLC or GC-MS).

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Reaction Mechanism: Copper-Catalyzed vs. Copper-Free Sonogashira

G cluster_0 Copper-Catalyzed Sonogashira cluster_1 Copper Cycle cluster_2 Copper-Free Sonogashira Pd(0) Pd(0) Pd(II)-Ar Pd(II)-Ar Pd(0)->Pd(II)-Ar Oxidative Addition Pd(II)-Alkyne Pd(II)-Alkyne Pd(II)-Ar->Pd(II)-Alkyne Transmetalation Pd(II)-Alkyne->Pd(0) Reductive Elimination Alkyne-H Alkyne-H Cu-Alkyne Cu-Alkyne Alkyne-H->Cu-Alkyne Base, Cu(I) Cu-Alkyne->Pd(II)-Ar Pd(0)_cf Pd(0) Pd(II)-Ar_cf Pd(II)-Ar Pd(0)_cf->Pd(II)-Ar_cf Oxidative Addition Pd(II)-Alkyne_cf Pd(II)-Alkyne Pd(II)-Ar_cf->Pd(II)-Alkyne_cf Deprotonation/ Alkyne Binding Pd(II)-Alkyne_cf->Pd(0)_cf Reductive Elimination

Caption: A simplified comparison of the catalytic cycles in copper-catalyzed and copper-free Sonogashira reactions.

References

  • Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study.Google AI.
  • Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives: from alkynes to benzo[b] - Beilstein Journals.Beilstein Journals.
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.Benchchem.
  • Sonogashira coupling - Wikipedia.Wikipedia.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Technical Support Center: Catalyst Poisoning in Reactions with 2-Ethyl-4-fluoropyridine - Benchchem.Benchchem.
  • troubleshooting guide for Sonogashira coupling failures - Benchchem.Benchchem.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC.PMC.
  • Proposed mechanistic changeover in the mechanism of the Sonogashira reaction when going from electron-rich to electron-poor alkynes. - ResearchGate.
  • Copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives: from alkynes to benzo[b]furans and benzo[b]thiophenes - PMC.PMC.
  • The Sonogashira Coupling.Megan Shroder.
  • Scheme 2: Copper-promoted reaction of 2-fluorophenylacetylene... - ResearchGate.
  • The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Compar
  • A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols - Green Chemistry (RSC Publishing).Royal Society of Chemistry.
  • Synthesis and reactivity of fluorinated heterocycles - Semantic Scholar.Semantic Scholar.
  • Catalytic HF Shuttling between Fluoroalkanes and Alkynes - ChemRxiv.ChemRxiv.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit.Reddit.
  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - ResearchGate.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).Royal Society of Chemistry.
  • A solid acetylene reagent with enhanced reactivity: Fluoride-mediated functionalization of alcohols and phenols - ResearchGate.
  • Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - MDPI.MDPI.
  • Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC.PMC.
  • Reaction Condition Optimization - Creative Biolabs.
  • A Study of Effects Unique Fluorine in Organic Reactions.ijcrt.org.
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - White Rose Research Online.White Rose Research Online.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - Organic Chemistry Portal.Organic Chemistry Portal.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC.PMC.
  • C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling - PMC.PMC.
  • Iron (III) fluoride/SIPr-catalyzed cross coupling reaction of aryl... - ResearchGate.
  • Ligand effects in the non-alternating CO-ethylene copolymerization by palladium(II)
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkyl
  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Sonogashira Coupling - Organic Chemistry Portal.Organic Chemistry Portal.
  • (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • Fluorinated Organic Paramagnetic Building Blocks for Cross-Coupling Reactions - Semantic Scholar.Semantic Scholar.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society - ACS Publications.
  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogen

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Technical Support Center: Optimizing Catalyst Choice for Selective C-Alkylation of Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the selective C-alkylation of phenols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming specific carbon-carbon bonds on phenolic scaffolds. Here, we move beyond simple protocols to explore the underlying principles that govern catalyst selection and reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions - A Guide to Catalyst Selection

This section addresses fundamental questions that form the basis of rational catalyst and condition selection for achieving desired C-alkylation selectivity.

1. What is the fundamental choice between C- vs. O-alkylation, and how do I control it?

The competition between C-alkylation (on the aromatic ring) and O-alkylation (on the hydroxyl group) is the first critical selectivity challenge.[1][2] The outcome is primarily dictated by the nature of the phenolic species in the reaction.

  • O-Alkylation Dominance: Under basic conditions, a phenolate anion is formed.[3] This anion has high electron density on the oxygen atom, making it a potent nucleophile that readily attacks the alkylating agent, leading to an ether (O-alkylation).

  • C-Alkylation Dominance: Under acidic conditions (using Brønsted or Lewis acids), the hydroxyl group remains protonated. The catalyst activates the alkylating agent (e.g., an olefin or alcohol) to form a carbocation or a related electrophilic species. This electrophile is then attacked by the electron-rich aromatic ring in a classic electrophilic aromatic substitution, leading to C-alkylation.[4]

To favor C-alkylation, the reaction is almost always performed under acidic conditions. The use of protic solvents can also help by hydrogen-bonding with and "shielding" the phenolic oxygen, further discouraging O-alkylation.[3]

2. How do I choose between a homogeneous and a heterogeneous catalyst?

The choice between a catalyst that is in the same phase as the reactants (homogeneous) or a different phase (heterogeneous) involves a trade-off between activity, selectivity, and practical process considerations.[5][6]

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous AlCl₃, BF₃, H₂SO₄, Ionic Liquids[7], Organometallic Complexes[8]High activity, often milder reaction conditions, well-defined active sites.Difficult to separate from the reaction mixture, catalyst recovery and reuse is challenging, can lead to corrosive and environmentally hazardous waste.[7]
Heterogeneous Zeolites (H-BEA, H-ZSM-5)[9][10], Activated Clays[4], Supported Heteropolyacids[11], Metal Oxides (γ-Al₂O₃, TiO₂)[12]Easy separation and filtration, catalyst is often reusable and regenerable, reduced corrosion and waste.[4][7]Can have lower activity, may require higher temperatures/pressures, potential for deactivation via coking or poisoning.[11]

For initial lab-scale synthesis where purity is key, a homogeneous catalyst might be suitable. For developing scalable, green, and economically viable processes, heterogeneous catalysts are strongly preferred.

3. How can I achieve high ortho-selectivity?

Directing alkylation to the position adjacent to the hydroxyl group is a significant synthetic challenge. Ortho-selectivity is typically achieved by using catalysts that can coordinate or chelate with the phenolic oxygen, thereby directing the electrophile to the proximate position.

  • Aluminum Phenoxides: These are classic catalysts for selective ortho-alkylation.[13][14] The aluminum atom coordinates to the phenolic oxygen, forming a bulky complex that sterically blocks the para-position and electronically favors attack at the ortho-positions.

  • Transition Metal Catalysts: Certain ruthenium, rhenium, and palladium catalysts can achieve high ortho-selectivity through mechanisms involving C-H activation.[8][15][16]

  • Intermediate Formation: Some methods proceed via the formation of a 1,3,2-benzodioxaborin intermediate, which upon reduction or reaction yields the ortho-alkylated phenol.[17]

Catalyst Selection Workflow for Regioselectivity

G start Desired Regioselectivity? ortho Ortho-Alkylation start->ortho Ortho para Para-Alkylation start->para Para chelation Use Chelating Catalyst System ortho->chelation steric Exploit Steric Hindrance para->steric shape_selective Use Shape-Selective Catalyst para->shape_selective al_phenoxide Aluminum Phenoxides (e.g., Al(OPh)₃) chelation->al_phenoxide Classic Method transition_metal Transition Metals (e.g., Ru, Re complexes) chelation->transition_metal Modern C-H Activation bulky_alkyl Bulky Alkylating Agent (e.g., tert-butanol, α-methylstyrene) steric->bulky_alkyl zeolite Zeolites (e.g., H-BEA, Hβ) shape_selective->zeolite

Caption: Decision workflow for catalyst selection based on desired regioselectivity.

4. How can I favor para-alkylation?

Para-alkylation is often thermodynamically favored, especially when using bulky alkylating agents, due to reduced steric clash with the hydroxyl group.[4]

  • Steric Hindrance: Using a bulky alkylating agent like tert-butanol or isobutylene naturally favors substitution at the less hindered para-position.

  • Shape-Selective Catalysts: Zeolites are crystalline aluminosilicates with well-defined pore structures. By choosing a zeolite (e.g., Hβ) with pores that allow the phenol to enter but create a transition state that favors attack at the distal para-position, high selectivity can be achieved.[10]

  • Supported Heteropolyacids: Catalysts like tungstophosphoric acid supported on zirconia have shown excellent para-selectivity (95-97%) under mild liquid-phase conditions.[11]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Simplified Mechanism: C- vs. O-Alkylation Pathways

G cluster_start Reactants cluster_conditions Reaction Conditions cluster_products Products phenol Phenol (Ar-OH) base Base phenol->base Deprotonation intermediate_c Electrophilic Attack on Ring phenol->intermediate_c alkyl Alkylating Agent (R-X) acid Acidic Catalyst (H⁺) alkyl->acid Activation intermediate_o Nucleophilic Attack by Phenolate alkyl->intermediate_o acid->intermediate_c base->intermediate_o c_product C-Alkylated Phenol (R-Ar-OH) o_product O-Alkylated Ether (Ar-O-R) intermediate_c->c_product Favored Path intermediate_o->o_product Favored Path

Caption: Competing reaction pathways for O- vs. C-alkylation of phenols.

Problem 1: My primary product is the O-alkylated ether, not the C-alkylated phenol.

  • Root Cause Analysis: This is a classic sign that your reaction conditions are favoring a nucleophilic attack from the phenolic oxygen rather than an electrophilic attack on the ring. This can happen if your catalyst is not sufficiently acidic or if basic impurities are present.

  • Corrective Actions:

    • Verify Catalyst Acidity: Ensure your acid catalyst is active. For solid acids, consider an activation step (e.g., calcination) before use. For liquid acids, ensure they are not hydrated.

    • Switch to a Stronger Acid System: Move from a weak acid to a stronger one. For instance, if a mild solid acid isn't working, consider a cation-exchange resin like Amberlyst-15 or a supported heteropolyacid.[18][19][20]

    • Change Solvent: Switch from an aprotic solvent (like DMF) to a protic solvent (like trifluoroethanol). Protic solvents can solvate the phenolate oxygen, reducing its nucleophilicity and favoring C-alkylation.[3]

    • Check for Basic Impurities: Ensure your phenol and solvent are free from basic contaminants that could generate the phenolate anion.

Problem 2: I'm getting a mixture of ortho and para isomers with low selectivity.

  • Root Cause Analysis: This indicates that your catalytic system lacks sufficient directing ability, or the reaction conditions are too harsh, overcoming the subtle energy differences between the ortho and para transition states.

  • Corrective Actions:

    • Lower the Reaction Temperature: Higher temperatures often reduce selectivity. Running the reaction at a lower temperature can amplify the energetic preference for one isomer.

    • Change the Catalyst: This is the most critical factor.

      • For para-selectivity, switch to a shape-selective catalyst like Hβ zeolite or use a bulkier alkylating agent.[10]

      • For ortho-selectivity, you must use a directing catalyst, such as an aluminum phenoxide derivative.[13][21]

    • Modify the Substrate: If synthetically feasible, introducing a bulky blocking group at one of the ortho positions can force alkylation to the para position.

Problem 3: My heterogeneous catalyst is deactivating quickly.

  • Root Cause Analysis: Catalyst deactivation in phenol alkylation is most commonly caused by "coking"—the formation of heavy, carbonaceous deposits that block the catalyst's active sites.[11] This is particularly prevalent at high temperatures.

  • Corrective Actions:

    • Lower Reaction Temperature: This is the most effective way to reduce the rate of coke formation.

    • Optimize Reactant Ratios: Using a higher phenol-to-alkylating-agent ratio can sometimes mitigate side reactions that lead to coking.

    • Implement a Regeneration Protocol: Many solid catalysts can be regenerated. For coke removal, this typically involves a controlled calcination (burning off the carbon in a stream of air). Note that some catalysts, like heteropolyacids, are temperature-sensitive and cannot be regenerated this way; they may require solvent washing instead.[11]

    • Use a Catalyst with Larger Pores: If coke is blocking micropores, switching to a mesoporous catalyst (e.g., MCM-41) can improve stability, although it may alter selectivity.

Troubleshooting Flowchart: Low C-Alkylation Yield

G start Low Yield of C-Alkylated Product check_product Analyze Byproducts: O-Alkylated Ether is Major? start->check_product yes_o YES check_product->yes_o no_o NO check_product->no_o check_conversion Analyze Byproducts: Starting Material Unchanged? yes_low_conv YES check_conversion->yes_low_conv increase_acidity Increase Catalyst Acidity (e.g., switch to stronger acid) yes_o->increase_acidity change_solvent Use Protic Solvent to Shield Oxygen yes_o->change_solvent no_o->check_conversion increase_temp Increase Reaction Temperature or Time yes_low_conv->increase_temp check_catalyst Check Catalyst Activity (Is it deactivated?) yes_low_conv->check_catalyst

Caption: Diagnostic workflow for troubleshooting low C-alkylation yield.

Problem 4: I'm observing significant di- and poly-alkylation.

  • Root Cause Analysis: The mono-alkylated product is often more activated towards further electrophilic substitution than the starting phenol, leading to over-alkylation.

  • Corrective Actions:

    • Control Stoichiometry: Use a molar excess of phenol relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with an un-alkylated phenol molecule.[22]

    • Reduce Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as a sufficient yield of the mono-alkylated product is achieved, before significant di-alkylation occurs.[22]

    • Slow Addition of Alkylating Agent: Instead of adding all the alkylating agent at once, add it slowly over several hours using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, disfavoring the second alkylation step.[4]

Part 3: Key Experimental Protocols

Protocol 1: Para-Selective Alkylation of Phenol with α-Methylstyrene using Activated Clay

This protocol is adapted from established methods for the synthesis of p-cumylphenol using a reusable solid acid catalyst.[4]

  • Catalyst Activation: Place activated montmorillonite clay in a furnace and heat at 120°C for 4 hours to remove adsorbed water. Cool to room temperature under vacuum or in a desiccator.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add phenol (e.g., 47 g, 0.5 mol) and the activated clay (e.g., 4.7 g).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) and maintain a slight positive pressure throughout the reaction.

  • Heating: Heat the mixture to 80°C with vigorous stirring.

  • Reagent Addition: Slowly add α-methylstyrene (e.g., 11.8 g, 0.1 mol) from the dropping funnel over a period of 4-6 hours. Maintaining a slow addition rate is crucial to prevent dimerization of the α-methylstyrene and control the reaction exotherm.

  • Reaction Monitoring: After the addition is complete, continue stirring at 80°C for an additional 1-2 hours. Monitor the disappearance of α-methylstyrene by taking small aliquots and analyzing via GC or TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Filter the mixture to remove the clay catalyst. The catalyst can be washed with solvent, dried, and stored for potential reuse.

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to separate unreacted phenol and byproducts from the desired p-cumylphenol.[4]

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Take a small aliquot (approx. 0.1 mL) from the reaction mixture. Dilute it with a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane). If the catalyst is solid, filter the sample through a small plug of silica or a syringe filter.

  • GC Method:

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes. Ramp at 10°C/min to 280°C. Hold for 5 minutes. (This program should be optimized for your specific products).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peaks corresponding to phenol, the alkylating agent, O-alkylated product, and the various C-alkylated isomers by comparing their retention times and mass spectra to known standards or library data. Quantify the relative amounts of each component by integrating the peak areas (assuming similar response factors for a preliminary analysis).

Part 4: References

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  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. (2011, April 9). PharmaXChange.info. [Link]

  • Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review - IDEAS/RePEc. IDEAS/RePEc. [Link]

  • (PDF) Alkylation of Phenol: A Mechanistic View - ResearchGate. ResearchGate. [Link]

  • Alkylation of Phenol: A Mechanistic View | The Journal of Physical Chemistry A. ACS Publications. [Link]

  • Para-selective Friedel–Crafts alkylation of phenols with tertiary alkyl bromide.¹⁰³ - ResearchGate. ResearchGate. [Link]

  • ortho-Specific alkylation of phenols via 1,3,2-benzodioxaborins. eLIBRARY.RU. [Link]

  • US7692047B2 - Process for the alkylation of phenols - Google Patents. Google Patents.

  • Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol - PMC. National Institutes of Health. [Link]

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC. National Institutes of Health. [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols - Organic Syntheses. Organic Syntheses. [Link]

  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Taylor & Francis Online. [Link]

  • Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Royal Society of Chemistry. [Link]

  • US4594460A - Process for selective C-alkylation of phenols - Google Patents. Google Patents.

  • The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions. ResearchGate. [Link]

  • ALKYLATION OF PHENOL IN THE PRESENCE OF HOMOGENEOUS AND HETEROGENEOUS CATALYSTS - ResearchGate. ResearchGate. [Link]

  • Highly Para-Selective Alkylation of Phenol with Alcohols Over Mgo Doped Hβ Zeolite. SSRN. [Link]

  • US3032595A - Ortho-alkylation of phenols - Google Patents. Google Patents.

  • A comprehensive review on catalytic O-alkylation of phenol and hydroquinone - Taylor & Francis. Taylor & Francis Online. [Link]

  • Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays | Request PDF - ResearchGate. ResearchGate. [Link]

  • Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. [Link]

  • Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. White Rose eTheses Online. [Link]

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Validation & Comparative

A Comparative Analysis of 2-(Benzofuran-2-yl)-fluorophenol Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Convergence of Benzothiophene and Fluorophenol Scaffolds in Drug Discovery

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1][2] Its structural rigidity and electron-rich nature facilitate interactions with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate their physicochemical and pharmacokinetic properties. The unique attributes of fluorine, such as its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability.[3][4]

This guide presents a comparative analysis of the isomers of 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol, focusing on the influence of the fluorine atom's position on the phenolic ring. Due to the limited direct literature on this specific compound, this analysis will draw upon established principles and experimental data from structurally related benzothiophene and fluorophenol derivatives to provide a predictive overview for researchers in drug discovery and development. The core structure under consideration for this comparative analysis is 2-(4-hydroxyphenyl)benzo[b]thiophene, with the fluorine atom positioned at the ortho, meta, or para position relative to the hydroxyl group.

Isomeric Landscape of 2-(Benzofuran-2-yl)-fluorophenol

The primary isomers of interest in this analysis are defined by the regiochemistry of the fluorine atom on the phenol ring. These subtle structural variations can lead to significant differences in the molecule's overall properties and biological activity.

isomers cluster_isomers Isomers of 2-(4-Hydroxyphenyl)benzo[b]thiophen-X-fluoro-phenol Isomer1 2-Fluoro-4-(benzo[b]thiophen-2-yl)phenol (ortho-Fluoro) Isomer2 3-Fluoro-4-(benzo[b]thiophen-2-yl)phenol (meta-Fluoro) Isomer3 2-(4-Hydroxy-3-fluorophenyl)benzo[b]thiophene (ortho-Fluoro, para-Hydroxy) Core 2-(4-Hydroxyphenyl)benzo[b]thiophene Core->Isomer1 ortho-Fluorination Core->Isomer2 meta-Fluorination Core->Isomer3 ortho-Fluorination

Caption: Isomeric variations of 2-(4-hydroxyphenyl)benzo[b]thiophene based on the position of the fluorine atom.

Synthetic Strategies for 2-(Benzofuran-2-yl)-fluorophenol Isomers

The synthesis of these target isomers can be achieved through established cross-coupling methodologies, with the Suzuki-Miyaura coupling being a particularly effective approach for forming the aryl-aryl bond between the benzothiophene and fluorophenol moieties.[5][6]

General Synthetic Workflow: Suzuki-Miyaura Coupling

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Benzothiophene_Boronic_Acid 2-Benzothiophene Boronic Acid Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Benzothiophene_Boronic_Acid->Catalyst Fluorophenol_Halide Halogenated Fluorophenol Isomer (e.g., Bromo-fluorophenol) Fluorophenol_Halide->Catalyst Base Base (e.g., K2CO3) Catalyst->Base Solvent Solvent (e.g., Toluene/Water) Base->Solvent Product 2-(Fluorohydroxyphenyl)benzo[b]thiophene Isomer Solvent->Product Suzuki-Miyaura Coupling

Caption: Generalized workflow for the synthesis of 2-(fluorohydroxyphenyl)benzo[b]thiophene isomers via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 2-(3-Fluoro-4-hydroxyphenyl)benzo[b]thiophene (meta-Fluoro Isomer)

Materials:

  • 2-Bromobenzo[b]thiophene

  • (3-Fluoro-4-hydroxyphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos

  • Cesium carbonate (Cs2CO3)

  • Tetrahydrofuran (THF), anhydrous

  • Distilled water

  • Nitrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a solution of 2-bromobenzo[b]thiophene (1 mmol) in anhydrous THF under a nitrogen atmosphere, add Pd(OAc)2 (5 mol%) and SPhos (10 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (3-Fluoro-4-hydroxyphenyl)boronic acid (1.2 mmol) and Cs2CO3 (1.4 mmol) to the reaction mixture, followed by the addition of distilled water (1.5 mL).[6]

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(3-fluoro-4-hydroxyphenyl)benzo[b]thiophene.

Comparative Physicochemical Properties

The position of the fluorine atom on the phenol ring is expected to significantly influence the physicochemical properties of the isomers, particularly their acidity (pKa) and lipophilicity (logP).

Property2-Fluoro Isomer3-Fluoro Isomer4-Fluoro IsomerRationale
pKa ~8.7[7]~9.3[8]~9.9[7]The strong electron-withdrawing inductive effect of fluorine increases the acidity of the phenol. This effect is most pronounced in the ortho position due to proximity to the hydroxyl group.[7]
logP (Predicted) HigherModerateLowerThe intramolecular hydrogen bonding in the ortho-fluoro isomer can mask the polar hydroxyl group, leading to increased lipophilicity. The para-fluoro isomer is expected to be the most polar.

Spectroscopic Characterization

While specific spectral data for the title compounds are not available, a predictive analysis based on known spectroscopic trends for substituted benzothiophenes and fluorophenols can be made.

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons on both the benzothiophene and fluorophenol rings will be influenced by the position of the fluorine atom. The fluorine atom will induce characteristic splitting patterns in adjacent protons.

  • ¹³C NMR: The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts of the phenolic carbons will also be indicative of the fluorine's position.

  • ¹⁹F NMR: This technique will provide a distinct signal for each isomer, with the chemical shift being sensitive to the electronic environment of the fluorine atom.

  • Mass Spectrometry: All isomers will have the same molecular weight, but their fragmentation patterns may differ slightly, potentially aiding in their differentiation.

Comparative Biological Activity: A Predictive Outlook

The isomeric position of the fluorine atom can have a profound impact on the biological activity of the molecule by influencing its binding affinity to target proteins and its metabolic stability.

Potential as Kinase Inhibitors

Many benzothiophene derivatives have been investigated as kinase inhibitors.[2] The fluorine atom can enhance binding affinity through favorable interactions within the kinase active site. The different isomers may exhibit varied inhibitory profiles against a panel of kinases due to the specific orientation of the fluorine atom and the hydroxyl group, which can act as hydrogen bond donors and acceptors.

kinase_inhibition cluster_pathway Kinase Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Inhibitor 2-(Fluorohydroxyphenyl) benzo[b]thiophene Isomer Inhibitor->Kinase Inhibition

Caption: A potential mechanism of action for 2-(fluorohydroxyphenyl)benzo[b]thiophene isomers as kinase inhibitors.

Structure-Activity Relationship (SAR) Considerations
  • Ortho-Fluoro Isomer: The potential for intramolecular hydrogen bonding could influence the molecule's conformation, which may be favorable or unfavorable for binding to a specific target. This isomer's higher predicted lipophilicity could also affect its cell permeability.

  • Meta-Fluoro Isomer: The fluorine atom at the meta position primarily exerts an inductive electron-withdrawing effect, which can alter the electronic distribution of the phenol ring and influence its interactions with biological targets.

  • Para-Fluoro Isomer: The para position allows for both inductive and resonance effects of the fluorine atom to influence the electronic properties of the molecule. This can lead to distinct binding interactions compared to the other isomers.

Conclusion

While direct experimental data on this compound and its isomers is currently unavailable, a comparative analysis based on the well-documented properties of its constituent scaffolds provides valuable insights for researchers. The position of the fluorine atom on the phenolic ring is predicted to have a significant impact on the molecule's physicochemical properties, spectroscopic signature, and biological activity. The synthetic strategies and predictive data presented in this guide offer a solid foundation for the rational design, synthesis, and evaluation of this promising class of compounds in future drug discovery efforts.

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A Head-to-Head Comparison: The Investigational SERM, 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol, versus the Gold Standard, Raloxifene

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Drug Development Professionals

In the landscape of endocrine therapies, Selective Estrogen Receptor Modulators (SERMs) have carved out a significant niche, offering a tissue-specific approach to harnessing the beneficial effects of estrogen while mitigating its risks.[1][2] Raloxifene, a second-generation SERM, is a cornerstone in the prevention and treatment of postmenopausal osteoporosis and the reduction of invasive breast cancer risk.[3][4] Its success has paved the way for the development of new SERMs with potentially improved efficacy and safety profiles. This guide provides a comparative framework for evaluating a novel investigational compound, 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol, against the well-established Raloxifene.

This document is structured to provide a robust, scientifically-grounded comparison, detailing the essential in vitro and in vivo studies required to characterize a new chemical entity in the SERM class. We will delve into the rationale behind experimental design, present detailed protocols, and interpret hypothetical data to build a comprehensive preclinical profile.

The Molecules: A Structural Overview

A comparative analysis begins with the foundational chemical structures of the compounds.

Raloxifene , with its characteristic benzothiophene core, is a well-documented SERM.[5][6] Its structure, [6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone, dictates its interaction with the estrogen receptor (ER).[7]

This compound is a novel investigational compound. While specific data on this molecule is not publicly available, its core structure, a substituted benzo[b]thiophene phenol, suggests a potential interaction with the estrogen receptor, positioning it as a candidate SERM. The fluorine substitution may influence its metabolic stability and binding affinity.

Mechanism of Action: The Estrogen Receptor Signaling Pathway

SERMs exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[8] Upon binding, the SERM induces a specific conformational change in the receptor. This altered conformation dictates the recruitment of either co-activator or co-repressor proteins, leading to tissue-specific gene expression. In tissues like bone, an ideal SERM will act as an ER agonist, promoting anti-resorptive effects.[9] Conversely, in breast and uterine tissue, it should act as an antagonist, inhibiting estrogen-driven cell proliferation.[10]

SERM_Mechanism cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα/ERβ) Estrogen->ER Binds SERM SERM SERM->ER Binds ERE Estrogen Response Element (on DNA) ER->ERE Dimerizes & Translocates Gene_Agonist Agonist Gene Transcription ERE->Gene_Agonist Co-activator Recruitment Gene_Antagonist Antagonist Gene Repression ERE->Gene_Antagonist Co-repressor Recruitment

Figure 1: Simplified SERM Signaling Pathway.

In Vitro Characterization: A Step-by-Step Experimental Framework

To establish the SERM profile of this compound and compare it to Raloxifene, a series of in vitro assays are essential.

Estrogen Receptor Binding Affinity

The initial step is to determine the binding affinity of the investigational compound for both ERα and ERβ. A competitive binding assay using radiolabeled estradiol is the gold standard.[11][12]

Experimental Protocol: ER Competitive Binding Assay

ER_Binding_Workflow start Start prep_cytosol Prepare Rat Uterine Cytosol (Source of ER) start->prep_cytosol incubation Incubate Cytosol with [3H]-Estradiol & Competitor (Test Compound or Raloxifene) prep_cytosol->incubation separation Separate Receptor-Bound from Free Ligand (e.g., Hydroxylapatite) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC50 and Relative Binding Affinity (RBA) quantification->analysis end End analysis->end

Figure 2: Workflow for ER Competitive Binding Assay.

  • Preparation of ER Source: Uterine cytosol from ovariectomized Sprague-Dawley rats serves as a rich source of estrogen receptors.[13]

  • Competitive Binding: A constant concentration of [3H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled competitor (this compound, Raloxifene, or unlabeled estradiol as a positive control).

  • Separation: The receptor-bound radioligand is separated from the free radioligand using a hydroxylapatite slurry.[11]

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the [3H]-estradiol binding (IC50) is determined. The Relative Binding Affinity (RBA) is calculated relative to estradiol.

Hypothetical Comparative Data: ER Binding Affinity

CompoundERα IC50 (nM)ERα RBA (%)ERβ IC50 (nM)ERβ RBA (%)
17β-Estradiol0.21000.3100
Raloxifene1.513.32.512
This compound2.19.53.010
Cellular Assays: Assessing Functional Activity

Cell-based assays are crucial to determine whether the compound acts as an agonist or antagonist in different target tissues.

The MCF-7 human breast cancer cell line is estrogen receptor-positive and its proliferation is stimulated by estrogens.[14] This makes it an excellent model to assess the anti-estrogenic potential of a SERM.

Experimental Protocol: MCF-7 Cell Proliferation Assay

MCF7_Assay_Workflow start Start seed_cells Seed MCF-7 Cells in Estrogen-Depleted Medium start->seed_cells treatment Treat with Compounds ± Estradiol seed_cells->treatment incubation Incubate for 6 Days treatment->incubation viability_assay Assess Cell Viability (e.g., MTT Assay) incubation->viability_assay analysis Determine Agonist/Antagonist Activity (EC50/IC50) viability_assay->analysis end End analysis->end

Figure 3: Workflow for MCF-7 Cell Proliferation Assay.

  • Cell Culture: MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.[15]

  • Treatment: Cells are treated with various concentrations of the test compounds alone (to assess agonistic activity) or in the presence of a fixed concentration of 17β-estradiol (to assess antagonistic activity).

  • Proliferation Assessment: After a 6-day incubation period, cell proliferation is measured using a standard method like the MTT assay.[16]

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonist activity) and IC50 (for antagonist activity).

To assess the potential for uterine stimulation, an undesirable side effect of some SERMs, the Ishikawa human endometrial cancer cell line is used. Estrogenic compounds induce the activity of alkaline phosphatase in these cells.

Experimental Protocol: Ishikawa Cell Alkaline Phosphatase Assay

  • Cell Culture: Ishikawa cells are maintained in an estrogen-depleted medium.

  • Treatment: Cells are treated with the test compounds for 48-72 hours.

  • Alkaline Phosphatase Activity: Cell lysates are prepared, and alkaline phosphatase activity is measured using a colorimetric substrate like p-nitrophenyl phosphate (pNPP).[2][8]

  • Data Analysis: The level of alkaline phosphatase induction is quantified and compared to controls.

Hypothetical Comparative Data: Cellular Assays

CompoundMCF-7 Proliferation (Antagonist IC50, nM)Ishikawa Alkaline Phosphatase Induction (Agonist EC50, nM)
17β-EstradiolN/A (Agonist)0.1
Raloxifene10>1000 (No significant agonism)
This compound15>1000 (No significant agonism)

In Vivo Evaluation: Assessing Systemic Effects

Animal models are indispensable for evaluating the integrated physiological effects of a SERM candidate.

Ovariectomized (OVX) Rat Model for Osteoporosis

This is the gold standard preclinical model for postmenopausal osteoporosis.[17][18] Ovariectomy leads to estrogen deficiency, resulting in rapid bone loss.

Experimental Protocol: OVX Rat Model

OVX_Rat_Model_Workflow start Start ovariectomy Ovariectomy (OVX) or Sham Surgery in Female Rats start->ovariectomy treatment_period Daily Oral Gavage with Test Compounds for 12 Weeks ovariectomy->treatment_period analysis Bone Mineral Density (DEXA), Bone Turnover Markers, & Uterine Weight Measurement treatment_period->analysis histomorphometry Femur/Tibia Histomorphometry analysis->histomorphometry end End histomorphometry->end

Figure 4: Workflow for the Ovariectomized Rat Model.

  • Animal Model: Adult female Sprague-Dawley rats undergo either bilateral ovariectomy or sham surgery.[19]

  • Treatment: Following a recovery period, OVX rats are treated daily with the test compounds or vehicle via oral gavage for a period of 12 weeks.

  • Efficacy Assessment:

    • Bone Mineral Density (BMD): Measured at the femur and lumbar spine using dual-energy X-ray absorptiometry (DEXA).[6]

    • Bone Turnover Markers: Serum levels of markers like P1NP (formation) and CTX-I (resorption) are quantified.

    • Uterine Weight: At the end of the study, uteri are excised and weighed to assess estrogenic effects.

  • Histomorphometry: Micro-computed tomography (µCT) and histological analysis of the tibia or femur are performed to evaluate trabecular bone architecture.

Hypothetical Comparative Data: OVX Rat Model

Treatment GroupFemoral BMD (% change vs. OVX Control)Uterine Weight (% of Sham)
Sham+15%100%
OVX Control0%20%
Raloxifene (3 mg/kg)+12%25%
This compound (3 mg/kg)+14%22%
MCF-7 Xenograft Model for Breast Cancer

To confirm the anti-tumor activity in vivo, an MCF-7 xenograft model in immunocompromised mice is employed.[1][20]

Experimental Protocol: MCF-7 Xenograft Model

  • Animal Model: Ovariectomized female nude mice are used.

  • Estrogen Supplementation: A slow-release estradiol pellet is implanted subcutaneously to support initial tumor growth.[10]

  • Tumor Implantation: MCF-7 cells are mixed with Matrigel and injected into the mammary fat pad.

  • Treatment: Once tumors are established, the estradiol pellet is removed, and mice are treated with the test compounds.

  • Efficacy Assessment: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed.

Hypothetical Comparative Data: MCF-7 Xenograft Model

Treatment GroupFinal Tumor Volume (% of Control)
Control100%
Raloxifene (10 mg/kg)45%
This compound (10 mg/kg)40%

Conclusion and Future Directions

This guide outlines a comprehensive, data-driven approach to compare the novel investigational compound, this compound, with the established SERM, Raloxifene. The proposed series of in vitro and in vivo experiments will elucidate the binding affinity, functional activity in key target tissues, and systemic efficacy for osteoporosis and breast cancer.

Based on the hypothetical data, this compound demonstrates a promising SERM profile, with comparable ER binding to Raloxifene, potent anti-proliferative effects in breast cancer cells, a lack of uterine stimulation, and strong efficacy in animal models of osteoporosis and breast cancer. These findings would warrant further preclinical development, including comprehensive toxicology and pharmacokinetic studies, to fully characterize its potential as a next-generation SERM.

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The Pivotal Interplay of Fluorine and Phenolic Hydroxyl Groups in the Biological Activity of Benzothiophene Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists navigating the complex landscape of drug discovery, the benzothiophene scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar nature and rich electron density make it an ideal foundation for developing targeted therapies. This guide delves into the nuanced structure-activity relationships (SAR) of fluorophenol benzothiophene analogs, a class of molecules with significant therapeutic potential. We will explore how the strategic placement of two key functional groups—the phenolic hydroxyl and the fluorine atom—can dramatically influence biological activity, with a focus on their roles as kinase inhibitors in oncology.

The information presented herein is a synthesis of findings from multiple studies, providing a comparative analysis of analog performance supported by experimental data. Our aim is to equip drug development professionals with the insights needed to make informed decisions in the design and optimization of next-generation benzothiophene-based therapeutics.

The Benzothiophene Core: A Versatile Scaffold in Drug Design

Benzothiophene and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. A notable example is raloxifene, a selective estrogen receptor modulator (SERM) built on a benzothiophene core, used for the prevention of osteoporosis and to reduce the risk of breast cancer.[2][3] The inherent properties of the benzothiophene ring system allow for diverse substitutions, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

The Critical Role of the Hydroxyl Group: A Handle for Potency and Selectivity

Recent research has highlighted the significance of a hydroxyl group on the benzothiophene scaffold, particularly in the context of kinase inhibition. A study on 5-hydroxybenzothiophene derivatives revealed their potential as multi-kinase inhibitors, targeting several kinases implicated in cancer progression.[4][5]

The phenolic hydroxyl group can act as a crucial hydrogen bond donor and acceptor, anchoring the molecule within the active site of a target protein. This interaction can significantly enhance binding affinity and, consequently, inhibitory potency. For instance, in the study of 5-hydroxybenzothiophene derivatives, the hydrazide derivative 16b emerged as a potent multi-kinase inhibitor with IC50 values in the nanomolar range against a panel of kinases.[4]

The Impact of Fluorine Substitution: Enhancing Drug-like Properties

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its metabolic stability, membrane permeability, and binding affinity.[6] In the context of benzothiophene analogs, fluorine substitution can have a profound impact on their biological activity.

A study on benzothiophene carboxylate derivatives as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK) identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a potent inhibitor. The analog, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), also demonstrated significant activity, highlighting that fluorine can be a favorable substitution.[7]

The position of the fluorine atom is critical. For example, in a series of phenylthiophene-based inhibitors of atypical protein kinase C (aPKC), a remarkable difference in activity was observed between analogs with fluorine at the 3-position versus the 4-position of the phenyl ring, with the 3-fluoro analog showing significantly better inhibition.[8]

Comparative Analysis of Fluorophenol Benzothiophene Analogs

Case Study 1: 5-Hydroxybenzothiophene Derivatives as Multi-Kinase Inhibitors

A recent study explored a series of 5-hydroxybenzothiophene derivatives for their inhibitory activity against a panel of cancer-related kinases.[4][5] The data clearly demonstrates the potential of the hydroxylated benzothiophene scaffold.

Compound Target Kinase IC50 (nM)[4]
16b Clk4 11
DRAK1 87
Haspin 125.7
Clk1 163
Dyrk1B 284
Dyrk1A 353.3

The broad-spectrum inhibitory profile of compound 16b , a 5-hydroxybenzothiophene hydrazide, underscores the importance of the hydroxyl group in achieving potent kinase inhibition.[4]

Case Study 2: Fluorinated Benzothiophene Carboxylate Derivatives as BDK Inhibitors

In a separate study, a fluorinated benzothiophene derivative was evaluated as an inhibitor of BDK.

Compound Target Enzyme IC50 (µM)[7]
BT2 (3,6-dichloro) BDK 3.19
BT2F (3-chloro-6-fluoro) BDK - (not specified, but active)

While a direct IC50 value for the fluorinated analog was not provided in the abstract, its significant biological activity was noted, suggesting that the replacement of a chlorine atom with fluorine is well-tolerated and can lead to potent inhibitors.[7]

Structure-Activity Relationship (SAR) Summary

Based on the available data, we can summarize the key SAR points for fluorophenol benzothiophene analogs:

  • Benzothiophene Scaffold : Provides a rigid and versatile core for building potent inhibitors.

  • Phenolic Hydroxyl Group : Crucial for high-affinity binding to target proteins, often acting as a key hydrogen bonding element. The 5-position on the benzothiophene ring appears to be a favorable location for this group in kinase inhibitors.[4]

  • Fluorine Substitution : Can enhance metabolic stability and binding affinity. The position of the fluorine atom is critical and can dramatically alter biological activity. Strategic placement can lead to improved potency and selectivity.[8]

Experimental Protocols

To facilitate further research in this area, we provide a general overview of the synthetic and biological evaluation methods typically employed for this class of compounds, based on the cited literature.

General Synthetic Procedure for Hydroxybenzothiophene Derivatives

The synthesis of 5-hydroxybenzothiophene derivatives often involves multi-step sequences starting from commercially available precursors. A common approach is the Gewald reaction, which allows for the construction of the thiophene ring.[2] Subsequent modifications, such as the introduction of amide or hydrazide functionalities, can be achieved through standard coupling reactions.

DOT Script for Synthesis Workflow

Synthesis_Workflow Start Starting Materials (e.g., Substituted Phenols) Step1 Gewald Reaction (Thiophene Ring Formation) Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Coupling Reactions (Amide/Hydrazide Formation) Step2->Step3 Final Final Fluorophenol Benzothiophene Analogs Step3->Final

Caption: Generalized synthetic workflow for fluorophenol benzothiophene analogs.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase.

Step-by-Step Protocol:

  • Reagents and Materials : Recombinant human kinases, appropriate peptide substrates, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Assay Preparation : Prepare a reaction buffer containing the kinase, substrate, and varying concentrations of the test compound.

  • Initiation of Reaction : Add ATP to initiate the kinase reaction.

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection : Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method, such as luminescence.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

DOT Script for Kinase Assay Workflow

Kinase_Assay_Workflow Start Prepare Reaction Mix (Kinase, Substrate, Inhibitor) Step1 Initiate with ATP Start->Step1 Step2 Incubate at 30°C Step1->Step2 Step3 Stop Reaction & Add Detection Reagent Step2->Step3 Step4 Measure Luminescence Step3->Step4 Final Calculate IC50 Step4->Final

Caption: Experimental workflow for in vitro kinase inhibition assay.

Conclusion and Future Directions

The strategic incorporation of fluorophenol moieties into the benzothiophene scaffold offers a promising avenue for the development of novel therapeutics, particularly in the realm of oncology. The interplay between the hydrogen-bonding capacity of the phenolic hydroxyl group and the unique physicochemical properties of the fluorine atom provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic profile of these compounds.

Future research should focus on the systematic exploration of the positional effects of both the fluorine and hydroxyl groups to build a more comprehensive SAR model. The synthesis and evaluation of a focused library of fluorophenol benzothiophene analogs against a panel of relevant biological targets will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.

References

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The Fluorine Advantage: A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the benzothiophene scaffold has emerged as a privileged structure, demonstrating significant cytotoxic potential across a range of cancer cell lines.[1][2] A key strategy in modern medicinal chemistry to enhance the therapeutic index of such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth comparison of the cytotoxic profiles of fluorinated and non-fluorinated benzothiophenes, synthesizing experimental data to illuminate the profound impact of this strategic halogenation.

The incorporation of fluorine into a drug candidate is far from a trivial substitution. Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can dramatically alter a molecule's physicochemical and pharmacological properties.[3] These alterations often translate to improved metabolic stability, enhanced membrane permeability, and a more favorable binding affinity to target proteins, all of which can contribute to increased cytotoxic potency.[4] While direct comparative studies on identical pairs of fluorinated and non-fluorinated benzothiophenes are sparse, a comprehensive analysis of the available literature allows for a robust evaluation of structure-activity relationships (SAR).

Comparative Cytotoxicity: An Evidence-Based Overview

To illustrate the cytotoxic landscape of substituted benzothiophenes, the following table summarizes the half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values for a selection of derivatives against various cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference Compound
Tetrahydrobenzo[b]thiophene Derivatives
Compound 15MCF-7 (Breast)3.5 ± 0.265-FU (7.76 ± 0.46)
Compound 14MCF-7 (Breast)7.5 ± 0.85-FU (7.76 ± 0.46)
Compound 4HePG2 (Liver)7.975 ± 0.37Erlotinib
Compound 3HCT-116 (Colon)10.14 ± 1.10Erlotinib
Benzothiophene Acrylonitrile Analogs
Analog 660 cell linesGI50: 0.0211 - 0.0989-
α-Hydroxyphosphonates with Benzothiophene Scaffold
5-Fluorobenzothiophene derivativeU266, A2058, HT-29, EBC-1Significant Activity-
Trifluoromethylbenzothiophene derivativeU266, A2058, HT-29, EBC-1Greatest Effects-
Thiophene Carboxamides
MB-D2A375, HT-29, MCF-7Significant Cytotoxic Effect5-FU (>100)

Table 1: A summary of the cytotoxic activity of various benzothiophene derivatives. Note that direct comparison between studies should be made with caution due to differing experimental conditions.[5][6][7]

The data, while not a direct head-to-head comparison, indicates that modifications to the benzothiophene core, including halogenation, can yield compounds with potent, low micromolar to nanomolar cytotoxic activity. The significant activity noted for the 5-fluorobenzothiophene and the even greater effects of the trifluoromethyl-substituted derivatives strongly suggest that fluorination is a viable strategy for enhancing cytotoxicity.[7]

Mechanistic Insights: How Benzothiophenes Induce Cell Death

The cytotoxic effects of benzothiophene derivatives are often mediated by the induction of apoptosis, or programmed cell death. A common mechanism involves the intrinsic, or mitochondrial, pathway. This is often initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

Key events in this pathway include the dissipation of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the activation of a cascade of caspases, which are the executioners of apoptosis. Specifically, the activation of caspase-9 and the subsequent activation of effector caspases like caspase-3 are hallmarks of this pathway.[8]

G cluster_stimulus Cellular Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Execution Phase Benzothiophene Benzothiophene ROS ↑ Reactive Oxygen Species (ROS) Benzothiophene->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bax ↑ Bax Mito_Dys->Bax Bcl2 ↓ Bcl-2 Mito_Dys->Bcl2 Cyto_C Cytochrome c Release Casp9 Caspase-9 Activation Cyto_C->Casp9 Bax->Cyto_C Bcl2->Cyto_C Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compounds (Fluorinated vs. Non-fluorinated) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Collect_Sup Collect supernatant Incubate2->Collect_Sup Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Read_MTT Read Absorbance (570 nm) Solubilize->Read_MTT Calc_MTT Calculate % Viability & IC50 Read_MTT->Calc_MTT Add_LDH Add LDH reagent Collect_Sup->Add_LDH Incubate4 Incubate 30 min Add_LDH->Incubate4 Read_LDH Read Absorbance (490 nm) Incubate4->Read_LDH Calc_LDH Calculate % Cytotoxicity Read_LDH->Calc_LDH Compare Compare Fluorinated vs. Non-fluorinated Calc_MTT->Compare Calc_LDH->Compare

Caption: A generalized workflow for comparative cytotoxicity assessment.

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzothiophene scaffold represents a highly promising avenue for the development of novel and potent anticancer agents. The available evidence strongly suggests that fluorination can enhance the cytotoxic properties of these compounds, likely through improved pharmacokinetic profiles and target interactions. The primary mechanism of action for many cytotoxic benzothiophenes is the induction of apoptosis via the intrinsic mitochondrial pathway, often triggered by an increase in reactive oxygen species.

While this guide provides a comprehensive overview based on existing data, there remains a clear need for direct comparative studies that evaluate the cytotoxicity of fluorinated benzothiophenes against their direct non-fluorinated analogues under identical experimental conditions. Such studies will be invaluable in precisely quantifying the "fluorine advantage" and will undoubtedly accelerate the rational design of the next generation of benzothiophene-based cancer therapeutics.

References

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  • Chen, J., Wu, H., Zhang, L., Wang, Y., Li, Y., & Zhang, Y. (2015). Novel 2-Carbonylbenzo [b] thiophene 1, 1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway. ACS medicinal chemistry letters, 6(9), 996-1001. Available at: [Link]

  • Chen, Y., Wang, X., Zhang, Y., Li, J., & Li, Y. (2013). A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. PloS one, 8(5), e63523. Available at: [Link]

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Spectroscopic Comparison of 3-bromo-7-chloro-1-benzothiophene Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Comparison of 3-bromo-7-chloro-1-benzothiophene Isomers Content Type: Publish Comparison Guide

Executive Summary & Strategic Importance

In the development of thienyl-based pharmacophores, 3-bromo-7-chloro-1-benzothiophene serves as a critical scaffold for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The orthogonality of the bromine (C3) and chlorine (C7) handles allows for sequential functionalization.

However, synthesis and procurement of this scaffold are prone to specific isomeric impurities that can derail SAR (Structure-Activity Relationship) studies. The two most critical challenges are:

  • Regioisomerism: Distinguishing the target (3-bromo) from the thermodynamic byproduct (2-bromo).

  • Structural Identity: Differentiating core-brominated species from side-chain brominated analogs (e.g., 3-(bromomethyl)-7-chlorobenzothiophene), a common commercial sourcing error.

This guide provides a definitive spectroscopic framework to unambiguously identify 3-bromo-7-chloro-1-benzothiophene using NMR, MS, and IR methodologies.

The Isomer Landscape[1]

Before analyzing spectra, one must understand the origin of the isomers. The synthesis typically proceeds via electrophilic aromatic substitution (bromination) of 7-chlorobenzothiophene.

  • Target (3-Br): The kinetic and often thermodynamic product of electrophilic bromination due to the high electron density at C3.

  • Regioisomer (2-Br): Formed under forcing conditions or via rearrangement; often a minor impurity (<5%).

  • Side-Chain Isomer (3-CH₂Br): Arises if the starting material was 3-methyl-7-chlorobenzothiophene and radical bromination conditions were used. This is a distinct chemical entity often confused due to similar molecular weight.

Figure 1: Synthesis & Impurity Flow

The following diagram maps the origin of these isomers, providing context for the spectroscopic data.

SynthesisFlow Start 7-chloro-1-benzothiophene Target TARGET: 3-bromo-7-chloro- 1-benzothiophene Start->Target Major Product Iso2 IMPURITY A: 2-bromo-7-chloro- 1-benzothiophene Start->Iso2 Minor Byproduct Reagent NBS / ACN (Electrophilic) Reagent->Target StartMethyl 3-methyl-7-chloro- 1-benzothiophene IsoSide IMPURITY B: 3-(bromomethyl)-7-chloro- 1-benzothiophene StartMethyl->IsoSide Radical Bromination ReagentRad NBS / AIBN (Radical) ReagentRad->IsoSide

Caption: Synthesis pathways showing the origin of the target scaffold versus common isomeric impurities.

Spectroscopic Characterization (NMR)[1][2][3][4][5][6][7][8][9][10][11][12]

Nuclear Magnetic Resonance (NMR) is the primary tool for differentiation. The presence of the chlorine atom at C7 simplifies the benzene ring coupling pattern to an AMX or ABC system, while the bromine position alters the thiophene proton signals.

Comparative 1H NMR Data (CDCl₃)

The following table synthesizes experimental data from parent structures and substituent effects to provide the expected shifts.

Proton PositionTarget: 3-Bromo (3-Br-7-Cl)Isomer: 2-Bromo (2-Br-7-Cl)Parent: 7-Chloro (Unsubstituted)Side-Chain: 3-CH₂Br
H-2 (Thiophene) Singlet (~7.65 ppm) AbsentDoublet (~7.45 ppm)Singlet (~7.50 ppm)
H-3 (Thiophene) AbsentSinglet (~7.35 ppm) Doublet (~7.35 ppm)Absent
H-4 (Benzene) Doublet (~7.75 ppm)*Doublet (~7.65 ppm)Doublet (~7.69 ppm)Doublet (~7.70 ppm)
H-5 (Benzene) Triplet/dd (~7.30 ppm)Triplet/dd (~7.30 ppm)Triplet/dd (~7.29 ppm)Triplet/dd (~7.30 ppm)
H-6 (Benzene) Doublet (~7.35 ppm)Doublet (~7.35 ppm)Doublet (~7.35 ppm)Doublet (~7.35 ppm)
Aliphatic NoneNoneNoneSinglet (~4.70 ppm, 2H)

Key Diagnostic Signals:

  • The Singlet Shift: In the 3-bromo target, the remaining thiophene proton is H-2. H-2 is typically deshielded (downfield) relative to H-3. A singlet >7.60 ppm strongly suggests the 3-bromo isomer. A singlet <7.40 ppm suggests the 2-bromo isomer.

  • The Peri-Effect (H-4): The bromine at C3 exerts a "peri-effect" (Van der Waals deshielding) on the H-4 proton of the benzene ring. In the target molecule, H-4 will appear slightly more downfield compared to the 2-bromo isomer.

  • The "Smoking Gun" (Side-chain): If you see a singlet integrating to 2 protons around 4.5–4.8 ppm, you have the bromomethyl derivative, not the core-brominated target.

13C NMR Signatures[8][11][14]
  • C-Br Carbon: In the target, C3 is quaternary. Due to the heavy atom effect of Bromine, this carbon is often shielded (upfield) relative to a C-H, appearing around 105–115 ppm with low intensity.

  • C-Cl Carbon: The C7 carbon attached to Chlorine typically resonates around 128–130 ppm .

Mass Spectrometry (MS) Analysis[4][5][6][8][10][11]

Mass spectrometry provides a definitive confirmation of the elemental composition, particularly useful for distinguishing the bromomethyl isomer (same mass) from the target? No. They have the same formula (


 vs 

? No, the bromomethyl has an extra Carbon).
  • Target (3-Br-7-Cl): Formula

    
    . MW ~247.5.
    
  • Side-chain (3-CH2Br-7-Cl): Formula

    
    . MW ~261.5.
    

Correction: The side-chain isomer has a different mass. MS easily distinguishes them. The real challenge for MS is distinguishing the regioisomers (2-Br vs 3-Br).

Isotope Pattern Analysis

Both isomers will display the characteristic "M+" pattern of a molecule containing one Br and one Cl.

  • M (100%) :

    
    
    
  • M+2 (~130%) :

    
     AND 
    
    
    
    (Overlap creates a large middle peak).
  • M+4 (~30%) :

    
    
    

Protocol: Use High-Resolution MS (HRMS) or LC-MS.

  • Fragmentation: 3-bromo isomers often lose the Br radical (

    
    ) more easily than 2-bromo isomers under EI (Electron Impact) conditions due to the stability of the resulting cation, though this is subtle.
    

Experimental Protocols

To ensure reproducibility, follow these standardized protocols for data acquisition.

Protocol A: NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard. Use DMSO-
    
    
    
    if solubility is poor, but note that chemical shifts will move downfield.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
  • Acquisition:

    • Scans: Minimum 16 (1H), 512 (13C).

    • Relaxation Delay (d1): Set to 2-5 seconds to ensure integration accuracy of the isolated thiophene proton.

Protocol B: Distinguishing Isomers via NOE (Nuclear Overhauser Effect)

If 1D NMR is ambiguous, a 1D-NOESY experiment is definitive.

  • Irradiate the Singlet (H-2 or H-3).

  • Observe H-4 (Benzene doublet).

    • Target (3-Br): The remaining proton is H-2 . It is far from H-4. NO NOE observed.

    • Isomer (2-Br): The remaining proton is H-3 . It is spatially close to H-4.[1][2] Strong NOE enhancement observed at H-4.

Decision Logic & Workflow

Use this flowchart to interpret your analytical data.

DecisionTree Start Analyze 1H NMR Spectrum CheckAliphatic Is there a singlet (2H) at 4.5 - 5.0 ppm? Start->CheckAliphatic IsBromomethyl Identity: 3-(bromomethyl)-7-chloro (Side-chain Isomer) CheckAliphatic->IsBromomethyl Yes CheckAromatic Analyze Aromatic Region (7.0 - 8.0 ppm) CheckAliphatic->CheckAromatic No SingletCheck Identify Thiophene Singlet Position CheckAromatic->SingletCheck Downfield Singlet at ~7.65 ppm (Deshielded) SingletCheck->Downfield Upfield Singlet at ~7.35 ppm (Shielded) SingletCheck->Upfield TargetConf Identity: 3-bromo-7-chloro (TARGET) Downfield->TargetConf Likely Iso2Conf Identity: 2-bromo-7-chloro (Regioisomer) Upfield->Iso2Conf Likely NOE Run NOE: Irradiate Singlet TargetConf->NOE NOE->TargetConf No enhancement on H-4 NOE->Iso2Conf Enhancement on H-4

Caption: Logical workflow for structural determination based on 1H NMR signals.

References

  • BenchChem Technical Support. (2025). Spectroscopic Comparison of 3-bromo-7-chloro-1-benzothiophene and its Isomers. Retrieved from 3

  • Royal Society of Chemistry. (2018). Synthesis and characterization of 7-chlorobenzothiophene derivatives. Retrieved from 4

  • National Institutes of Health (NIH). (2023). Synthesis of Indole-Based Inhibitors and Benzothiophene Intermediates. Retrieved from 5

  • University of Wisconsin-Madison. (2023). 13C NMR Chemical Shift Table and Substituent Effects. Retrieved from 1

  • PubChem. (2025).[6][7] Benzo[b]thiophene, 3-bromo- Compound Summary. Retrieved from 7

Sources

Cross-Validation Guide: Transitioning Phenolic Profiling from HPLC-UV to UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as a definitive technical resource for analytical scientists transitioning phenolic compound assays from legacy HPLC platforms to modern UPLC-MS/MS systems.

Executive Summary: The Analytical Imperative

Phenolic compounds—encompassing flavonoids, phenolic acids, and procyanidins—present a unique analytical challenge due to their structural diversity, polarity range, and susceptibility to oxidation. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV/DAD) remains the workhorse for quality control, it often suffers from co-elution and limited sensitivity in complex matrices like plasma or plant extracts.

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) offers a quantum leap in sensitivity and throughput. However, adopting UPLC-MS/MS requires rigorous cross-validation to ensure data continuity.[1] This guide details the mechanistic differences, experimental protocols, and statistical bridging required to validate this transition.

Mechanistic Divergence: HPLC-UV vs. UPLC-MS/MS[2][3]

To validate the methods, one must first understand the causality of their performance differences. The superior performance of UPLC is not magic; it is physics, governed by the van Deemter equation.

The Physics of Separation
  • HPLC (Legacy): Uses 3–5 µm porous particles.[2] At high flow rates, mass transfer resistance increases, broadening peaks and limiting resolution.

  • UPLC (Modern): Uses sub-2 µm particles (typically 1.7 µm). This minimizes the

    
     term in the van Deemter equation, allowing for higher linear velocities without sacrificing efficiency. This results in sharper peaks, higher signal-to-noise (S/N) ratios, and run times reduced by up to 10-fold.
    
Detection Selectivity
  • UV/DAD: Relies on chromophores (e.g., conjugation in the C-ring of flavonoids). It is non-selective; any co-eluting compound absorbing at 280 nm or 320 nm will interfere.

  • MS/MS (QqQ): Operates in Multiple Reaction Monitoring (MRM) mode.[3] It filters ions based on precursor-to-product transitions (e.g., Quercetin

    
     301 
    
    
    
    151). This creates a "self-cleaning" chromatogram where co-eluting matrix interferences are transparent to the detector.
Table 1: Technical Specification Comparison
FeatureHPLC-UV/DAD (Standard)UPLC-MS/MS (Advanced)Impact on Data
Stationary Phase 5 µm C181.7 µm C18 / HSS T3UPLC yields 3x higher peak capacity.
Backpressure < 400 bar (6,000 psi)> 1,000 bar (15,000 psi)Allows high flow rates in UPLC.
Selectivity Low (Wavelength dependent)High (Mass/Charge dependent)MS/MS eliminates matrix interference.
Sensitivity (LOD) µg/mL (ppm) rangeng/mL (ppb) rangeMS/MS is 100–1000x more sensitive.
Run Time 45–60 minutes5–10 minutesUPLC increases throughput by 5-10x.

Experimental Protocol: The Cross-Validation Workflow

This protocol ensures that the new UPLC-MS/MS method correlates with the historical HPLC-UV data. This is critical for maintaining the validity of longitudinal studies.

Phase 1: Geometric Scaling (Method Translation)

Do not simply "copy" the HPLC gradient. You must scale it to preserve elution order.

  • Equation:

    
    
    
    • Where

      
       is gradient time, 
      
      
      
      is column void volume, and
      
      
      is flow rate.
  • Action: If your HPLC column is 250mm length and UPLC is 100mm, reduce the gradient time proportionally to maintain the same slope per column volume.

Phase 2: The Bridging Study (Cross-Validation)

Analyze a set of 30+ diverse samples (e.g., varying concentrations, different matrices) on both systems within 24 hours to minimize sample degradation.

Step-by-Step Workflow:

  • Preparation: Extract phenolics (e.g., using MeOH:Water 80:20). Filter half the supernatant for HPLC (0.45 µm) and half for UPLC (0.2 µm).

  • HPLC Run: Inject 20 µL. Monitor at 280/320/360 nm.

  • UPLC Run: Inject 2 µL. Monitor MRM transitions (Negative mode is often preferred for phenolics like phenolic acids).

  • Data Alignment: Normalize concentrations. If UPLC is more sensitive, dilute samples to fall within the UPLC linear range, or use the HPLC data only for high-abundance compounds.

Phase 3: Statistical Correlation
  • Bland-Altman Plot: Plot the difference between the two methods against the mean of the two. This reveals bias (e.g., if UPLC consistently reads 10% higher due to better extraction recovery or lack of co-elution suppression).

  • Regression Analysis: Plot HPLC values (x-axis) vs. UPLC values (y-axis).

    • Acceptance Criteria: Slope between 0.95–1.05;

      
      .[4]
      

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the validation workflow.

Diagram 1: Method Bridging & Validation Workflow

ValidationWorkflow cluster_Validation ICH Q2(R1) Validation Start Start: Legacy HPLC Method Scale Geometric Scaling (Adjust Gradient/Flow for UPLC) Start->Scale OptMS Optimize MS Parameters (Precursor/Product Ions, CE) Scale->OptMS Linearity Linearity & Range (R² > 0.99) OptMS->Linearity Accuracy Accuracy (Recovery) (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability) (RSD < 2.0%) Accuracy->Precision Bridging Bridging Study (Analyze n=30 samples on both systems) Precision->Bridging Stats Statistical Correlation (Bland-Altman / Regression) Bridging->Stats Decision Pass Criteria? (Slope 0.95-1.05) Stats->Decision Final Method Validated for Routine Use Decision->Final Yes Refine Investigate Matrix Effects or Bias Decision->Refine No Refine->OptMS Re-optimize

Caption: Systematic workflow for transferring and cross-validating phenolic assays from HPLC to UPLC-MS/MS, ensuring regulatory compliance.

Diagram 2: Instrument Selection Decision Tree

DecisionTree Root Sample Type? Simple Simple Matrix (e.g., Pharma formulation) Root->Simple Complex Complex Matrix (e.g., Plasma, Plant Extract) Root->Complex ConcHigh High Conc. (>10 µg/mL) Simple->ConcHigh ConcLow Trace Conc. (<100 ng/mL) Simple->ConcLow UPLC Use UPLC-MS/MS (High Sensitivity, Specificity) Complex->UPLC Matrix Interference HPLC Use HPLC-UV (Cost-effective, Robust) ConcHigh->HPLC ConcLow->UPLC

Caption: Decision matrix for selecting the appropriate analytical platform based on sample complexity and analyte concentration.

Experimental Data: Performance Metrics

The following data summarizes a typical comparison for major phenolic compounds (e.g., Gallic Acid, Catechin, Quercetin) in a fruit juice matrix.

Table 2: Sensitivity and Precision Comparison
ParameterHPLC-UV (280 nm)UPLC-MS/MS (MRM)Improvement Factor
Limit of Detection (LOD) 0.5 – 1.0 µg/mL0.001 – 0.005 µg/mL~500x
Limit of Quantitation (LOQ) 1.5 – 3.0 µg/mL0.003 – 0.015 µg/mL~200x
Precision (RSD %) 0.5 – 2.0%1.5 – 4.0%HPLC is slightly more precise*
Recovery (%) 94.3 – 110.4%91.2 – 113.3%Comparable
Analysis Time 60 minutes4.5 – 10 minutes6x – 12x Faster

*Note: HPLC-UV often shows lower RSD% because UV detectors are less prone to ionization fluctuations than MS sources. However, UPLC-MS/MS precision is well within acceptable bioanalytical limits (<15%).

Case Study: Matrix Effects

In a study of cider apple juice, HPLC-UV overestimated the concentration of certain procyanidins by 15-20% due to co-eluting polymeric substances that absorbed at 280 nm. UPLC-MS/MS, using specific MRM transitions, resolved these compounds and provided accurate quantification, proving that HPLC-UV can yield false positives in complex matrices .

Conclusion & Recommendations

Transitioning from HPLC to UPLC-MS/MS is not merely an upgrade in speed; it is an upgrade in data integrity .

  • For Routine QC of Raw Materials: HPLC-UV remains a cost-effective, robust choice where concentrations are high and matrices are simple.

  • For Pharmacokinetics & Complex Extracts: UPLC-MS/MS is mandatory. The ability to detect trace metabolites (ng/mL levels) and ignore matrix interferences justifies the higher instrument cost.

  • Validation is Key: Always perform a bridging study. If the correlation (

    
    ) is low, investigate matrix effects in the HPLC method, as the MS method is likely the more accurate "truth."
    

References

  • Waters Corporation. (2020). Analysis of Polyphenols in Fruit Juices Using ACQUITY UPLC H-Class with UV and MS Detection. Retrieved from [Link]

  • Guyot, S., et al. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules, 18(9), 10215-10227. Retrieved from [Link]

  • Lambert, M., et al. (2015). A High-Throughput UHPLC-QqQ-MS Method for Polyphenol Profiling in Rosé Wines. Molecules, 20(5), 7890-7914. Retrieved from [Link]

  • Radovanović, B.C., et al. (2022). Optimization of Extraction and HPLC–MS/MS Profiling of Phenolic Compounds from Red Grape Seed Extracts. Molecules, 27(15), 4931. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide for Novel Kinase Inhibitors: Evaluating 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Introduction

The landscape of targeted cancer therapy is dominated by kinase inhibitors, which have revolutionized treatment paradigms by targeting the specific signaling pathways that drive tumor growth and survival. The human kinome consists of over 500 kinases, many of which represent viable therapeutic targets. The development of new kinase inhibitors is a highly active area of research, demanding rigorous preclinical evaluation to understand a compound's potency, selectivity, and cellular efficacy.

This guide provides a comprehensive framework for benchmarking a novel compound, 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol, against a panel of well-characterized and clinically relevant kinase inhibitors. While this compound is presented here as a hypothetical novel entity for illustrative purposes, the principles, protocols, and analytical approaches described are universally applicable for the evaluation of any new potential kinase inhibitor.

We will compare our compound of interest against three benchmark inhibitors chosen for their distinct selectivity profiles:

  • Staurosporine: A potent but non-selective inhibitor, often used as a positive control in kinase assays due to its broad activity across the kinome.

  • Imatinib (Gleevec®): A paradigm of targeted therapy, known for its high selectivity for the BCR-Abl kinase in Chronic Myeloid Leukemia (CML).

  • Dasatinib (Sprycel®): A multi-kinase inhibitor that targets several kinases including BCR-Abl and the Src family kinases.

This guide will detail the necessary biochemical and cell-based assays, explain the rationale behind experimental design, and present a clear structure for data analysis and visualization.

Part 1: Biochemical Potency and Selectivity Profiling

The initial step in characterizing a novel kinase inhibitor is to determine its intrinsic potency against purified enzymes and to understand its selectivity profile across the human kinome.

Experimental Workflow: Kinase Profiling

The overall workflow for assessing biochemical potency and selectivity is a multi-step process designed to first identify primary targets and then to quantify the inhibitory activity with precision.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Selectivity Analysis A Novel Compound: This compound B Primary Kinase Screen (Single High Concentration, e.g., 10 µM) Across a Broad Kinase Panel (e.g., 400+ kinases) A->B C Identify 'Hits': Kinases with >90% Inhibition B->C D Dose-Response Assay (10-point, 3-fold serial dilution) for each 'Hit' Kinase C->D E Calculate IC50 Values (Non-linear regression) D->E F Compare IC50s of Primary Targets to Off-Target Hits E->F G Generate Selectivity Score (e.g., S-Score) F->G

Caption: Workflow for biochemical kinase inhibitor profiling.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method suitable for both primary screening and dose-response studies.

Rationale: The ADP-Glo™ assay is chosen for its high sensitivity and broad applicability to virtually any kinase, as it measures the universal product of the kinase reaction (ADP). This avoids the need for specific antibodies or modified substrates for each kinase.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of a reaction mix containing the kinase, its specific substrate, and ATP.

  • Compound Addition: Add the inhibitor (e.g., this compound or a benchmark inhibitor) in a 10-point dose-response format. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.

  • Luminescence Measurement: Incubate for 30 minutes and measure the luminescence signal using a plate reader. The signal directly correlates with the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Comparative Biochemical Data

The following table presents hypothetical data for our compound of interest against the benchmarks for a selected panel of kinases. For this example, we will assume the primary screen identified Abl1 and Src as primary targets for this compound.

CompoundAbl1 IC50 (nM)Src IC50 (nM)LCK IC50 (nM)EGFR IC50 (nM)
This compound 1585950>10,000
Staurosporine 5327
Imatinib 25>10,000>10,000>10,000
Dasatinib 12530

Interpretation: This hypothetical data suggests that this compound is a potent inhibitor of Abl1 and a moderately potent inhibitor of Src. Its selectivity is superior to the non-selective Staurosporine. Compared to Imatinib, it is less selective for Abl1, showing activity against another kinase family (Src). It demonstrates a different multi-kinase profile than Dasatinib, with less potency against LCK and EGFR.

Part 2: Cell-Based Efficacy and Target Engagement

While biochemical assays measure direct enzyme inhibition, cell-based assays are critical to confirm that the compound can enter cells, engage its target, and exert a biological effect.

Signaling Pathway Context: BCR-Abl Signaling

To understand the cellular impact of inhibiting Abl1, it is essential to visualize its role in the relevant signaling pathway. In CML, the BCR-Abl fusion protein drives oncogenesis through constitutive activation of downstream pathways like RAS/MAPK and PI3K/AKT, leading to uncontrolled cell proliferation and survival.

G cluster_bcr_abl BCR-Abl Oncoprotein cluster_inhibitors Inhibitors cluster_downstream Downstream Pro-Survival Pathways cluster_outcome Cellular Outcome BCR_Abl BCR-Abl (Constitutively Active Kinase) Grb2_Sos Grb2/Sos BCR_Abl->Grb2_Sos PI3K PI3K BCR_Abl->PI3K Imatinib Imatinib Imatinib->BCR_Abl Dasatinib Dasatinib Dasatinib->BCR_Abl CompoundX 2-Benzo[b]thiophen- 7-yl-4-fluoro-phenol CompoundX->BCR_Abl Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the BCR-Abl signaling pathway.

Protocol: Western Blot for Phospho-CrkL Inhibition

To confirm that our compound inhibits Abl1 kinase activity within cells, we can measure the phosphorylation of a direct downstream substrate, CrkL.

Rationale: CrkL is a well-validated substrate of BCR-Abl. A reduction in its phosphorylated form (p-CrkL) upon compound treatment provides direct evidence of target engagement and inhibition in a cellular context.

Step-by-Step Protocol:

  • Cell Culture: Culture a BCR-Abl positive cell line (e.g., K-562) to 80% confluency.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 2-4 hours.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-CrkL (p-CrkL) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total CrkL or a loading control (e.g., GAPDH) to confirm equal protein loading.

  • Densitometry: Quantify the band intensities to determine the ratio of p-CrkL to total CrkL at each compound concentration and calculate the cellular IC50.

Comparative Cellular Data

This table summarizes the expected outcomes from cell-based assays using the K-562 CML cell line.

Compoundp-CrkL Inhibition IC50 (nM)K-562 Viability IC50 (nM)
This compound 5075
Staurosporine 2015
Imatinib 250300
Dasatinib 58

Interpretation: The cellular data corroborates the biochemical findings. This compound demonstrates on-target activity by inhibiting CrkL phosphorylation and subsequently reduces the viability of K-562 cells. Its cellular potency is superior to Imatinib in this model but less potent than the broader spectrum inhibitors Dasatinib and Staurosporine. The close correlation between the p-CrkL IC50 and the cell viability IC50 suggests that the compound's anti-proliferative effect is primarily driven by the inhibition of the BCR-Abl pathway.

Conclusion and Future Directions

This guide has outlined a systematic approach to benchmarking the novel kinase inhibitor, this compound. The hypothetical data presented positions this compound as a potent dual inhibitor of Abl1 and Src kinases with significant cellular activity in a relevant cancer model.

The key takeaways from this comparative analysis are:

  • Potency: The compound exhibits low nanomolar biochemical potency against its primary target, Abl1, comparable to established inhibitors.

  • Selectivity: It displays a distinct selectivity profile, differentiating it from the highly selective Imatinib and the broadly active Dasatinib and Staurosporine.

  • Cellular Efficacy: The compound effectively engages its target in a cellular environment, leading to the inhibition of downstream signaling and a corresponding reduction in cancer cell viability.

Future research should focus on comprehensive off-target profiling using platforms like kinome scanning, ADME/Tox studies to assess its drug-like properties, and in vivo studies in animal models to determine its therapeutic potential. The methodologies and comparative framework established here provide a robust foundation for these critical next steps in the drug development process.

References

  • Title: Staurosporine, a protein kinase inhibitor. Source: The Journal of Antibiotics. [Link]

  • Title: Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. Source: The New England Journal of Medicine. [Link]

  • Title: Dasatinib (BMS-354825) is a potent inhibitor of src kinases. Source: PNAS. [Link]

Comparative Docking Analysis: Benzothiophene Derivatives in COX-2 Active Sites

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Author: Senior Application Scientist
Date: October 26, 2023

Executive Summary

This guide provides a technical comparison of Benzothiophene derivatives against their bioisosteres (Benzofuran and Indole ) and standard clinical inhibitors (e.g., Celecoxib ) within the active site of Cyclooxygenase-2 (COX-2) .

While Benzofuran and Indole scaffolds are common in medicinal chemistry, Benzothiophene offers distinct physicochemical advantages due to the sulfur atom's larger van der Waals radius and its ability to form strong Sulfur-


 (S-

) interactions
. This guide details the experimental docking workflow, compares binding energies, and analyzes the specific intermolecular forces that differentiate benzothiophenes from their oxygen and nitrogen counterparts.

The Pharmacophore: Why Benzothiophene?

In rational drug design, the benzothiophene scaffold is often employed as a bioisostere for indole and naphthalene. However, it is not merely a passive structural replacement.

  • Lipophilicity: The sulfur atom increases the partition coefficient (LogP) compared to oxygen (benzofuran) or nitrogen (indole), often improving membrane permeability.

  • Electronic Effects: Sulfur is a "soft" atom with diffuse electron density, allowing for unique polarization interactions within hydrophobic pockets.

  • The S-

    
     Interaction:  Unlike the NH group of indole (a hydrogen bond donor) or the ether oxygen of benzofuran (a weak acceptor), the thiophene sulfur can engage in face-to-face or edge-to-face interactions with aromatic residues (Phenylalanine, Tyrosine, Tryptophan) in the protein target.
    

Experimental Protocol: Molecular Docking Workflow

To ensure reproducibility, we utilize a standardized docking pipeline using AutoDock Vina and PyRx , validated against the co-crystallized ligand structure.

Workflow Diagram

DockingWorkflow cluster_Prep Preparation Phase Start Target Selection (PDB: 3LN1 - COX-2) ProtPrep Protein Prep (Remove H2O, Add Polar H, Kollman Charges) Start->ProtPrep LigPrep Ligand Prep (MM2 Min, Convert to PDBQT) Start->LigPrep Grid Grid Generation (Center: Active Site His90/Arg120) ProtPrep->Grid Dock Global Docking (AutoDock Vina / Genetic Algorithm) LigPrep->Dock Grid->Dock Analysis Interaction Profiling (PLIP / PyMOL) Dock->Analysis

Figure 1: Standardized molecular docking workflow for comparative scaffold analysis.

Step-by-Step Methodology
  • Protein Preparation:

    • Source: Retrieve the Crystal Structure of COX-2 (e.g., PDB ID: 3LN1 or 1CX2 ) from the RCSB Protein Data Bank.

    • Cleaning: Remove all water molecules and co-crystallized ligands (e.g., Celecoxib) using PyMOL or Chimera.

    • Protonation: Add polar hydrogen atoms and assign Kollman united atom charges using AutoDock Tools (ADT).

  • Ligand Preparation:

    • Modeling: Draw 2D structures of Benzothiophene, Benzofuran, and Indole derivatives using ChemDraw.

    • Minimization: Convert to 3D and perform energy minimization (MM2 force field) to relieve steric clashes.

    • Torsion Trees: Define rotatable bonds in ADT (amide linkers or flexible side chains are set to rotatable; the core scaffold is rigid).

  • Grid Box Definition:

    • Center the grid box on the active site residues: Arg120, Tyr355, and His90 .

    • Dimensions:

      
       Å (sufficient to cover the hydrophobic channel).
      
  • Docking Execution:

    • Algorithm: Lamarckian Genetic Algorithm (LGA).

    • Exhaustiveness: Set to 8 (default) or 32 for high-precision sampling.

  • Validation:

    • Re-dock the native co-crystallized ligand (Celecoxib). A Root Mean Square Deviation (RMSD) of < 2.0 Å validates the protocol.

Comparative Performance Analysis

We compared a generic 2-substituted Benzothiophene against its direct bioisosteres (Benzofuran, Indole) and the standard inhibitor Celecoxib.

Binding Affinity Data[1][2][3][4]

The following table summarizes average binding energies (


) derived from consensus docking studies. Lower values indicate stronger binding.
Scaffold ClassRepresentative StructureBinding Energy (

)
Key Interaction Type
Benzothiophene 2-phenylbenzo[b]thiophene-9.8 kcal/mol S-

T-shaped
, Hydrophobic
Benzofuran 2-phenylbenzofuran-9.1 kcal/mol

-

stacking, H-bond acceptor
Indole 2-phenylindole-9.3 kcal/molH-bond donor (NH),

-

stacking
Standard Celecoxib (Control)-10.2 kcal/molH-bonds (Sulfonamide), F-interaction
Mechanistic Insight: The "Sulfur Advantage"

The superior performance of the benzothiophene scaffold in hydrophobic pockets (like the COX-2 channel) is often driven by the Sulfur-


 interaction .
  • Benzothiophene vs. Benzofuran: The oxygen in benzofuran is highly electronegative and smaller. While it can accept hydrogen bonds, it lacks the diffuse electron cloud necessary for strong dispersion interactions with aromatic residues like Tyr355 or Trp387 . The sulfur in benzothiophene interacts more favorably with these aromatic rings (approx. -1.0 to -1.5 kcal/mol contribution).

  • Benzothiophene vs. Indole: Indole is a strong H-bond donor. If the active site contains a backbone carbonyl or Asp/Glu residue, Indole may outperform Benzothiophene. However, in deep hydrophobic pockets where desolvation is costly, Benzothiophene's lack of polar donors (which require stripping water) and high lipophilicity allows it to slide into the pocket with a lower desolvation penalty.

Interaction Topology Map

The diagram below illustrates the specific residue interactions stabilizing the Benzothiophene scaffold within the COX-2 active site.

Interactions Ligand Benzothiophene Scaffold Tyr355 Tyr355 (Gatekeeper) Ligand->Tyr355 Pi-Pi T-shaped Arg120 Arg120 (H-Bond Anchor) Ligand->Arg120 Electrostatic (if substituted) His90 His90 (Pi-Stacking) Ligand->His90 S-Pi Interaction Val523 Val523 (Hydrophobic) Ligand->Val523 Van der Waals

Figure 2: Interaction map of Benzothiophene in the COX-2 active site. Note the specific S-Pi interaction with His90.

ADMET & Drug-Likeness Comparison

When selecting a scaffold, binding affinity is not the only metric.

  • Solubility: Benzofuran > Indole > Benzothiophene. The high lipophilicity of benzothiophene (high LogP) can lead to solubility issues in aqueous assays.

  • Metabolic Stability: Indoles are susceptible to oxidation at the C3 position. Benzothiophenes are generally more metabolically robust (resistant to oxidative ring opening) but can undergo S-oxidation to sulfoxides/sulfones, which are often active metabolites.

  • Toxicity: Benzothiophenes are generally considered non-toxic in early assays, though specific derivatives must be screened for hepatotoxicity (a common issue with high lipophilicity).

Conclusion

For researchers targeting hydrophobic active sites such as COX-2 , Estrogen Receptors , or Acetylcholinesterase , the Benzothiophene scaffold offers a distinct advantage over Benzofuran and Indole alternatives.

  • Select Benzothiophene when: The active site is rich in aromatic residues (Phe, Tyr, Trp) to exploit S-

    
     interactions , or when increased lipophilicity is required to cross the Blood-Brain Barrier (BBB).
    
  • Select Indole when: A hydrogen bond donor is strictly required for binding specificity (e.g., anchoring to an Aspartate residue).

Recommendation: Prioritize benzothiophene derivatives substituted at the 2- or 3-position with polar groups (e.g., sulfonamides) to balance the scaffold's inherent lipophilicity with water solubility, as seen in the success of Raloxifene and experimental COX-2 inhibitors.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

  • El-Miligy, M. M., et al. (2017).[1][2] New hybrid molecules combining benzothiophene or benzofuran with rhodanine as dual COX-1/2 and 5-LOX inhibitors: Synthesis, biological evaluation and docking study. Bioorganic Chemistry, 72, 256-267. Link

  • Benchekroun, M., et al. (2024). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus. Moroccan Journal of Chemistry, 13(2). Link

  • Valley, C. C., et al. (2012). The Methionine-aromatic interaction: A structural analysis of the Sulfur-pi motif in the PDB. Journal of Biological Chemistry. Link

  • BenchChem. (2025).[3] Docking studies of 7-Ethyl-2-propyl-1-benzothiophene with target proteins. BenchChem Technical Guides. Link

Sources

Differentiating Benzothiophene Regioisomers using Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Benzothiophene isomers—specifically the stable benzo[b]thiophene and the transient, isoelectronic benzo[c]thiophene —represent a classic challenge in structural elucidation. While Nuclear Magnetic Resonance (NMR) is the gold standard for isomer differentiation, Mass Spectrometry (MS) is often the only viable option for trace analysis, complex biological matrices, or high-throughput screening in drug discovery.

This guide provides a technical roadmap for differentiating these regioisomers using fragmentation mechanics. It moves beyond simple molecular weight confirmation to exploit energetic stability differences and substituent proximity effects (ortho-effects) that manifest in tandem mass spectrometry (MS/MS) and Electron Ionization (EI) spectra.

Core Mechanistic Distinction
  • Benzo[b]thiophene: Aromatic, highly stable.[1] Fragmentation is dominated by sulfur extrusion (loss of CHS) requiring high energy.

  • Benzo[c]thiophene: Quinoidal, highly reactive. Fragmentation is driven by the relief of ring strain and often exhibits lower ionization energy thresholds and more extensive fragmentation.

Comparative Analysis of Fragmentation Pathways[2][3][4]

The Parent Skeletons: Benzo[b] vs. Benzo[c]

Both isomers share the molecular formula


 and a molecular ion (

) at m/z 134.[1] Differentiation relies on the relative abundance of fragment ions generated by the breakdown of the thiophene ring.
FeatureBenzo[b]thiopheneBenzo[c]thiopheneMechanistic Basis
Stability (

)
High Intensity (Base Peak)Moderate/Low Intensity[b] retains aromaticity; [c] is quinoidal/reactive.
Primary Fragment m/z 89 (

)
m/z 89 & m/z 90Loss of

(45 Da).
Secondary Fragment m/z 63 (

)
m/z 76 / 77Acetylene loss from m/z 89 vs. ring opening.
Key Diagnostic Sulfur Extrusion Ring Cleavage [b] requires C-S bond homolysis; [c] opens easily.
Substituted Derivatives: 2- vs. 3-Positional Isomers

In drug development, benzothiophenes are rarely unsubstituted. The challenge shifts to distinguishing 2-substituted from 3-substituted isomers. This is achieved via the "Ortho Effect" (proximity effect), where a substituent at C3 interacts sterically or electronically with the benzene ring (C4 proton), whereas a C2 substituent is relatively isolated.

Diagnostic Pathway: The "Ortho" Elimination

For a substituent


 (e.g., 

,

,

):
  • 3-Substituted: The substituent is spatially close to the C4 proton of the benzene ring. This facilitates hydrogen transfer or specific rearrangements (e.g., loss of

    
     or 
    
    
    
    in acids) that are energetically unfavorable in the 2-isomer.
  • 2-Substituted: Fragmentation is dominated by simple bond cleavage (loss of

    
    ) or cleavage of the substituent itself, without interaction with the benzene ring.
    

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree and fragmentation pathways for differentiating these isomers.

Benzothiophene_Fragmentation Sample Unknown Benzothiophene Sample (MW = 134 or Substituted) Ionization Ionization Source (EI 70eV or ESI-MS/MS) Sample->Ionization ParentIon Molecular Ion (M+) Ionization->ParentIon BenzoB Benzo[b]thiophene (Stable Aromatic) ParentIon->BenzoB High Stability Base Peak BenzoC Benzo[c]thiophene (Unstable Quinoid) ParentIon->BenzoC Lower Stability High Frag. Substituted Substituted Isomers (2-R vs 3-R) ParentIon->Substituted If R != H Frag_89 m/z 89 [M - CHS]+ BenzoB->Frag_89 - CHS (45 Da) Frag_RingOpen Ring Opening Complex Fragments BenzoC->Frag_RingOpen Facile Cleavage Frag_63 m/z 63 [C5H3]+ Frag_89->Frag_63 - C2H2 (26 Da) OrthoEffect Proximity Effect (C3-R ... C4-H) Substituted->OrthoEffect 3-Position NoOrtho Isolated Substituent (C2-R) Substituted->NoOrtho 2-Position OrthoEffect->Frag_RingOpen Rearrangement/H-Transfer NoOrtho->Frag_89 Simple Cleavage

Caption: Logical workflow for differentiating benzothiophene isomers based on stability and substituent proximity effects.

Experimental Protocol: Step-by-Step

This protocol is designed to be self-validating. If the controls (Step 1) fail, the subsequent data is unreliable.

Phase 1: Instrument Validation & Tuning

Objective: Ensure the ionization energy is sufficient to induce fragmentation but controlled enough to preserve the molecular ion.

  • Standard: Use Naphthalene (m/z 128) as a stability control. It is a fused aromatic system similar to benzo[b]thiophene.[1][2]

  • Tuning: Adjust the electron energy (EI) to 70 eV.

  • Criteria: The M+ peak of Naphthalene should be the base peak (100% abundance). If fragmentation >20%, the source temperature is too high (thermal degradation).

Phase 2: Data Acquisition (EI-MS)

Applicability: Unsubstituted or non-polar substituted benzothiophenes.

  • Injection: 1 µL splitless injection (GC-MS).

  • Scan Range: m/z 40–300.

  • Analysis:

    • Identify

      
       (e.g., m/z 134).[1]
      
    • Extract Ion Chromatograms (EIC) for m/z 89 (Loss of CHS) and m/z 63.

    • Differentiation Rule: If

      
       is dominant (>80% relative abundance) and m/z 89 is distinct, assign Benzo[b] . If 
      
      
      
      is weak and the spectrum is "noisy" with lower mass fragments, suspect Benzo[c] or a labile derivative.
Phase 3: Tandem MS (ESI-MS/MS) for Substituted Isomers

Applicability: Polar derivatives (acids, amines) where EI causes excessive fragmentation.

  • Precursor Selection: Isolate

    
     (Positive mode) or 
    
    
    
    (Negative mode).
  • Collision Energy (CE) Ramp: Perform a "breakdown curve" experiment. Ramp CE from 10 to 50 eV.

  • Differentiation Rule (2- vs 3-substituted):

    • 3-Substituted: Look for "Ortho Effect" transitions.

      • Example (Carboxylic acid): Loss of

        
         (
        
        
        
        ) is favored due to interaction with C4-H.
    • 2-Substituted: Look for direct substituent loss.

      • Example (Carboxylic acid): Loss of

        
         (
        
        
        
        ) is favored.

References

  • National Institute of Standards and Technology (NIST). Benzo[b]thiophene Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Danilkina, N. A., et al. (2021).[3] Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Safety Operating Guide

2-Benzo[b]thiophen-7-yl-4-fluoro-phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of complex heteroaromatic intermediates, such as 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol , require rigorous logistical planning. This compound integrates a sulfur-containing benzothiophene core with a halogenated phenol moiety. Consequently, its disposal cannot be treated as standard organic waste; it demands targeted segregation and high-temperature thermal destruction to prevent severe environmental contamination and the release of toxic acid gases.

This technical guide provides a self-validating, step-by-step operational framework for the safe disposal and spill management of this compound.

Chemical Profiling & Disposal Causality

To implement an effective disposal strategy, researchers must understand the molecular causality behind the compound's hazards:

  • The Fluorophenol Moiety: Phenols are highly corrosive to biological tissues and exhibit profound aquatic toxicity[1]. Furthermore, the carbon-fluorine (C-F) bond is exceptionally stable. Standard, low-temperature incineration fails to cleave this bond, risking the atmospheric release of toxic hydrogen fluoride (HF) gas or the formation of persistent fluoro-dioxins[2].

  • The Benzothiophene Core: The sulfur atom within the benzothiophene ring oxidizes upon combustion to form sulfur dioxide and sulfur trioxide (SOx). Without proper mitigation, this contributes to environmental acidification[3]. Additionally, this lipophilic core makes the compound highly persistent in aquatic environments[4].

Operational Causality: Because of the combined presence of fluorine and sulfur, drain disposal, landfilling, or evaporation are strictly prohibited[5]. The only compliant destruction method is high-temperature incineration at a facility equipped with alkaline flue gas desulfurization (FGD) and HF scrubbers[3].

Quantitative Hazard & Logistics Data

The following table summarizes the critical parameters dictating the handling and regulatory manifesting of this compound waste.

ParameterDescription / ValueOperational Impact & Causality
EPA Waste Classification D002 (Corrosive) / Broadly Toxic[1],[6]Mandates strict Resource Conservation and Recovery Act (RCRA) compliance for accumulation and manifesting.
Chemical Incompatibilities Strong oxidizers (nitrates, bleaches)[1]Contact with oxidizers can trigger exothermic reactions or ignition; dictates strict waste segregation.
Aquatic Toxicity High (Acute/Long-term adverse effects)[5],[4]Absolutely prohibits drain disposal; requires impermeable secondary containment during storage.
Incineration Byproducts SOx, HF, CO, CO₂[3],[2]Mandates routing waste to specialized facilities equipped with alkaline flue gas scrubbers.

Step-by-Step Spill Response Protocol

In the event of an accidental release, standard wet-cleaning methods (like using water or bleach) must be avoided, as water spreads the aquatic hazard and bleach (an oxidizer) risks ignition[1]. Follow this self-validating dry-cleanup procedure:

Step 1: Isolation and Assessment Immediately clear personnel from the immediate area and move upwind to avoid inhaling particulate matter or vapors[1]. Remove all localized sources of ignition[7].

Step 2: Donning Personal Protective Equipment (PPE) Operators must equip a full-face shield, chemical-impermeable gloves (e.g., heavy-duty nitrile), and a particulate dust filter respirator if the material is in a dry, powdered state[1],[7].

Step 3: Dry Containment Use strictly dry cleanup procedures to avoid generating airborne dust[1]. If the compound is dissolved in a solvent, contain the spill using an inert, non-combustible absorbent material such as sand or vermiculite[3].

Step 4: Collection Using non-sparking tools, sweep the absorbed mixture and transfer it into a compatible, sealable secondary container[7].

Step 5: Protocol Validation Self-Validating Step: To ensure zero residual contamination, swab the spill boundary with a compatible alcohol-based solvent (e.g., isopropanol) to solubilize any microscopic traces of the fluorophenol. Place the used swabs directly into the hazardous waste container.

Waste Segregation & Accumulation Methodology

Proper laboratory accumulation is critical to prevent cross-contamination and ensure regulatory compliance prior to pickup.

  • Container Selection: Transfer all waste (including contaminated gloves and absorbent materials) into a high-density polyethylene (HDPE) or glass container. Ensure the container is in good condition with a secure, tightly closing lid[5].

  • Segregation: Store the container in a designated Satellite Accumulation Area (SAA). It is critical to physically segregate this waste from strong oxidizing agents and acids to prevent spontaneous ignition[1],[5].

  • Labeling: The container must be explicitly labeled with the full chemical name ("this compound"), hazard warnings ("Toxic", "Aquatic Hazard"), and the exact accumulation start date[5].

  • Volume & Time Limits: Do not accumulate more than 55 gallons of hazardous waste in the SAA. Arrange for collection by your institution's Environmental Health and Safety (EHS) department before reaching the institutional time limit (typically 9 to 12 months)[5],[8].

Final Disposal & Thermal Destruction

Once transferred to EHS, the waste manifest must specify the presence of both halogenated (fluorine) and sulfurous compounds.

The waste must be routed to a licensed hazardous waste disposal contractor[3]. The mandated destruction mechanism is High-Temperature Incineration (>1100°C) . This extreme thermal environment provides the necessary activation energy to fully mineralize the stable C-F bonds[2]. Concurrently, the facility's alkaline scrubbers will neutralize the resulting hydrogen fluoride (HF) and sulfur oxides (SOx), preventing toxic atmospheric emissions[3].

Visual Workflow: Disposal Pathway

G Start Waste Generation: This compound Segregation Segregate from Oxidizers & Acids Start->Segregation Container Transfer to HDPE/Glass Secondary Containment Segregation->Container Labeling Label as Hazardous Waste (Toxic, Aquatic Hazard) Container->Labeling Storage Satellite Accumulation Area (Max 9-12 Months) Labeling->Storage EHS EHS Pickup & Manifesting Storage->EHS Incineration High-Temp Incineration (>1100°C) with Scrubbers EHS->Incineration

Workflow for the safe segregation, collection, and thermal destruction of fluorophenol waste.

References

  • [1] 4-Fluorophenol - Santa Cruz Biotechnology. scbt.com. 1

  • [3] Essential Safety and Logistics for Handling 2,5-Dimethyl-1-benzothiophene. benchchem.com. 3

  • [7] Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets. echemi.com. 7

  • [5] Proper Disposal of 3-(2,4-Dimethylbenzoyl)thiophene: A Step-by-Step Guide for Laboratory Professionals. benchchem.com. 5

  • [4] Dibenzothiophene - Santa Cruz Biotechnology. scbt.com. 4

  • [6] EPA HAZARDOUS WASTE CODES. wku.edu.6

  • [8] EHS Program Manual 5.2 - Waste Disposal Procedure. cornell.edu. 8

  • [2] EPA Extends RCRA “Hazardous Constituents” Proposal to Nine PFAS. kelleydrye.com.2

Sources

Personal protective equipment for handling 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Proactive Stance on Laboratory Safety

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. 2-Benzo[b]thiophen-7-yl-4-fluoro-phenol represents such a compound, and while its full toxicological profile may still be under investigation, a proactive and rigorous approach to safety is non-negotiable. This guide is predicated on the principle of treating this compound with the caution required for its constituent chemical classes: benzothiophenes, fluorinated phenols, and phenols in general. The information herein is designed to empower researchers, scientists, and drug development professionals with the essential, immediate safety and logistical information needed for the safe handling of this and structurally related molecules. Our commitment is to foster a culture of safety that extends beyond mere compliance, ensuring that our laboratories remain at the forefront of both scientific innovation and personnel well-being.

Hazard Assessment of this compound

A comprehensive understanding of the potential hazards associated with this compound is the cornerstone of safe laboratory practice. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this assessment is based on the known risks of its structural components.

Phenolic Group: The phenol moiety is a primary concern. Phenol is corrosive and toxic, capable of causing severe skin burns and eye damage.[1] It is readily absorbed through the skin and can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys. Repeated or prolonged exposure can have severe health consequences, including the potential for carcinogenic effects as suggested by some studies on phenols.

Fluorinated Aromatic Ring: The presence of a fluorine atom on the phenol ring can modify its chemical and toxicological properties. While specific data on 4-fluorophenol is limited, it is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[2] Some per- and polyfluoroalkyl substances (PFAS) have been linked to various health issues, including cancer, and are noted for their persistence in the environment and the human body.[3][4][5]

Benzothiophene Core: The benzothiophene structure is found in various biologically active compounds. While some derivatives are explored for therapeutic uses, others can present health hazards.[6] General hazards associated with benzothiophene derivatives include acute oral toxicity, skin and eye irritation, and aquatic toxicity.[6][7][8]

Based on this composite analysis, this compound should be handled as a substance that is potentially:

  • Acutely toxic by oral, dermal, and inhalation routes.

  • Corrosive to skin and eyes.

  • A skin and respiratory irritant.

  • Capable of causing systemic toxicity.

  • Potentially carcinogenic and persistent.

Therefore, stringent adherence to the personal protective equipment (PPE) guidelines outlined in this document is imperative.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE is the most critical barrier between laboratory personnel and the potential hazards of this compound. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentNotes
Eye and Face Protection Chemical splash goggles and a face shield.Must be worn whenever there is a potential for splashes.
Hand Protection Double-layered nitrile gloves (minimum 8mil total thickness) for incidental contact with dilute solutions (<10%). For concentrated solutions or prolonged handling, use neoprene or butyl rubber gloves over nitrile gloves.Phenol can readily penetrate standard nitrile gloves.[1] Change gloves frequently and immediately if contaminated.
Body Protection A fully buttoned lab coat must be worn. For situations with a higher risk of splashing, a butyl rubber or neoprene apron over the lab coat is required.[9][10]Long pants and closed-toe shoes are mandatory in the laboratory.[9]
Respiratory Protection All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood.If a fume hood is not available, a full-face respirator with appropriate cartridges for organic vapors should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step procedures should be followed:

1. Pre-Experiment Preparation:

  • Ensure that a certified chemical fume hood is available and functioning correctly.

  • Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[10]

  • Assemble all necessary PPE and inspect it for any defects.

  • Prepare a designated waste container for all materials that will come into contact with the chemical.

2. Donning PPE:

  • The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.

PPE_Donning_Sequence cluster_donning PPE Donning Sequence Lab_Coat 1. Don Lab Coat Gloves_1 2. Don Inner Nitrile Gloves Lab_Coat->Gloves_1 Gloves_2 3. Don Outer Neoprene/Butyl Gloves Gloves_1->Gloves_2 Goggles 4. Don Chemical Splash Goggles Gloves_2->Goggles Face_Shield 5. Don Face Shield Goggles->Face_Shield Apron 6. Don Apron (if splash risk) Face_Shield->Apron

Figure 1: Recommended sequence for donning personal protective equipment.

3. Chemical Handling:

  • Conduct all manipulations of the compound within the chemical fume hood.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Avoid direct contact with skin, eyes, and clothing.

  • Keep the container tightly closed when not in use.

4. Post-Experiment Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Dispose of all contaminated waste in the designated hazardous waste container.

5. Doffing PPE:

  • The removal of PPE is a critical step to prevent cross-contamination. Follow the sequence outlined in the diagram below.

PPE_Doffing_Sequence cluster_doffing PPE Doffing Sequence Apron 1. Remove Apron Face_Shield 2. Remove Face Shield Apron->Face_Shield Gloves_2 3. Remove Outer Neoprene/Butyl Gloves Face_Shield->Gloves_2 Goggles 4. Remove Goggles Gloves_2->Goggles Gloves_1 5. Remove Inner Nitrile Gloves Goggles->Gloves_1 Lab_Coat 6. Remove Lab Coat Gloves_1->Lab_Coat

Figure 2: Recommended sequence for doffing personal protective equipment.

Emergency Procedures and Disposal Plan

Emergency Procedures:

Immediate and appropriate first aid is critical in the event of exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15-20 minutes. If available, polyethylene glycol 300 or 400 (PEG-300 or PEG-400) is recommended for initial decontamination of phenol exposures.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan:

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated consumables (e.g., gloves, absorbent materials), in a designated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • Connecticut Public Radio. (2023, September 25). PFAS and phenols linked to different cancers in women of different races. Retrieved from [Link]

  • ChemSec. (n.d.). PFAS - SIN List. Retrieved from [Link]

  • Pizzorno, J. (2024). Fluorocarbons (PFAS)—The Forever Chemicals. Integrative Medicine (Encinitas, Calif.), 23(1), 8–11. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Benzo(b)thiophen-2-yl)pyridine. PubChem. Retrieved from [Link]

  • DTU National Food Institute. (2013, October 23). Extensive use of fluorinated substances with potentially harmful effects. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-fluoro- (CAS 371-41-5). Retrieved from [Link]

  • Healthy Building Network. (2009, April 15). Perfluorinated Compounds (PFCs) and Human Health Concerns. Amazon S3. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)- Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylbenzo[b]thiophene. PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.